DB07107
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-(1H-indol-3-yl)-3-[5-[(E)-2-pyridin-4-ylethenyl]pyridin-3-yl]oxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-20(12-19-14-27-23-4-2-1-3-22(19)23)16-28-21-11-18(13-26-15-21)6-5-17-7-9-25-10-8-17/h1-11,13-15,20,27H,12,16,24H2/b6-5+/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXFHRRWFLILP-RRFGBZISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(COC3=CN=CC(=C3)C=CC4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](COC3=CN=CC(=C3)/C=C/C4=CC=NC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Moxidectin on Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxidectin, a potent macrocyclic lactone endectocide, exerts its anthelmintic and insecticidal effects primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These ligand-gated ion channels, absent in vertebrates, are crucial for mediating inhibitory neurotransmission in nematodes and arthropods.[1][3] Moxidectin's interaction with GluCls leads to an influx of chloride ions, resulting in hyperpolarization of neuronal and muscular cells, followed by flaccid paralysis and eventual death of the parasite.[4] This technical guide provides a comprehensive overview of the molecular mechanism of moxidectin's action on GluCls, detailing its binding kinetics, allosteric modulation, and the experimental methodologies used to elucidate these interactions.
Core Mechanism of Action
Moxidectin acts as a positive allosteric modulator and direct agonist of invertebrate GluCls.[2][5] Its primary mechanism involves binding to a site on the GluCl receptor distinct from the glutamate binding site.[6][7] This binding event stabilizes the open conformation of the channel, leading to a persistent influx of chloride ions.[2][8] The resulting hyperpolarization of the cell membrane makes the neuron or muscle cell less excitable, disrupting normal neurotransmission and leading to paralysis.[4]
Signaling Pathway of Moxidectin Action
The binding of moxidectin to the GluCl initiates a cascade of events culminating in the paralysis of the parasite. This pathway highlights the allosteric nature of moxidectin's interaction and its ultimate physiological impact.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AOP-Wiki [aopwiki.org]
- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric modulation of ligand gated ion channels by ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Moxidectin's Binding Affinity to Parasitic GABA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of the anthelmintic drug moxidectin to γ-aminobutyric acid (GABA) receptors in parasites. Moxidectin, a macrocyclic lactone, exerts its parasiticidal effects primarily by targeting glutamate-gated chloride channels (GluCls); however, its interaction with GABA receptors represents a significant, albeit secondary, mechanism contributing to its efficacy. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of the associated signaling pathways and experimental workflows to serve as a critical resource for researchers in parasitology and drug development. While direct quantitative binding data for moxidectin on parasitic GABA receptors is limited in the public domain, this guide compiles and presents analogous data from related compounds and receptor subtypes to provide a thorough understanding of its pharmacological profile.
Introduction: Moxidectin's Mechanism of Action
Moxidectin is a broad-spectrum endectocide effective against a wide range of nematodes and arthropods. Its primary mode of action involves binding with high affinity to GluCls in the nerve and muscle cells of invertebrates.[1] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions, which causes hyperpolarization of the cell membrane, resulting in flaccid paralysis and eventual death of the parasite.
In addition to its potent effects on GluCls, moxidectin also interacts with GABA receptors, which are ligand-gated ion channels that function as the primary inhibitory neurotransmitter receptors in the central nervous system of both vertebrates and invertebrates.[1] In parasites, these receptors are crucial for regulating locomotion and neuromuscular function.[2] Moxidectin's binding to parasitic GABA receptors enhances the inhibitory effects of GABA, further contributing to the paralysis of the parasite.[1]
Quantitative Analysis of Moxidectin's Binding Affinity
Direct quantitative binding data, such as dissociation constants (Kd) or inhibition constants (Ki), for moxidectin's interaction with specific parasitic GABA receptors are scarce in publicly available literature. However, valuable insights can be drawn from comparative studies with the related compound ivermectin and from research on mammalian GABA receptors and parasitic GluCls.
Table 1: Comparative Potentiation of Mammalian GABAA Receptors by Moxidectin and Ivermectin
| Compound | Receptor Subtype | EC50 | Maximum Potentiation (% of GABA alone) | Hill Coefficient | Species | Reference |
| Moxidectin | α1β2γ2 | Not significantly different from Ivermectin | 257.4 ± 40.6% | 0.34 ± 0.56 | Rat | [3] |
| Ivermectin | α1β2γ2 | Not significantly different from Moxidectin | 413.7 ± 66.1% | 1.52 ± 0.45 | Rat | [3] |
This data, while from a mammalian system, suggests that moxidectin is a potent allosteric modulator of GABA receptors, though it may induce a lower maximal potentiation compared to ivermectin.
Table 2: Moxidectin's Effect on Tonic GABA Currents in Mammalian Neurons
| Parameter | Value | Cell Type | Species | Reference |
| EC50 for potentiation of tonic GABA current | 152 nM | Hippocampal Pyramidal Neurons | Rodent | [4] |
This EC50 value indicates that moxidectin can enhance GABAergic signaling at nanomolar concentrations, highlighting its potency.
Table 3: Ivermectin Binding Affinity to Parasitic Glutamate-Gated Chloride Channel Subunits
| Ligand | Receptor Subunit | Kd (pM) | Parasite | Reference |
| [3H]Ivermectin | Hcgbr-2B (GluCl) | 70 ± 16 | Haemonchus contortus | [5] |
| [3H]Ivermectin | HcGluClα (GluCl) | 26 ± 12 | Haemonchus contortus | [5] |
This high-affinity binding of ivermectin to parasitic GluCls underscores the primary mechanism of macrocyclic lactones. While not GABA receptors, this data illustrates the potent interaction of this class of drugs with invertebrate-specific ion channels.
Experimental Protocols
The following sections detail the methodologies commonly employed to investigate the binding affinity and functional effects of compounds like moxidectin on GABA receptors.
Radioligand Binding Assay
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for its receptor.[6]
Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [3H]muscimol, a GABAA agonist) and the inhibition constant (Ki) of an unlabeled competitor (e.g., moxidectin) for a parasitic GABA receptor.
Materials:
-
Parasite tissue or cells expressing the GABA receptor of interest.
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).[7]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Radiolabeled ligand (e.g., [3H]muscimol).
-
Unlabeled competitor (moxidectin).
-
Non-specific binding agent (e.g., 10 mM GABA).[7]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize parasite tissue in ice-cold homogenization buffer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[7]
-
Wash the pellet by resuspending in binding buffer and repeating the centrifugation step multiple times to remove endogenous GABA.[8]
-
Resuspend the final pellet in binding buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor (moxidectin).
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radiolabeled ligand, and a high concentration of a non-specific binding agent.[7]
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium (e.g., 45 minutes).[7]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
TEVC is a powerful technique to study the function of ion channels, including GABA receptors, expressed in a heterologous system like Xenopus oocytes.[10]
Objective: To characterize the electrophysiological effects of moxidectin on parasitic GABA receptors expressed in Xenopus oocytes, determining parameters like EC50 and potentiation.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the parasitic GABA receptor subunits.
-
Microinjection setup.
-
TEVC amplifier and data acquisition system.[11]
-
Recording chamber and perfusion system.
-
Glass microelectrodes filled with 3 M KCl.[10]
-
Recording solution (e.g., ND96).
-
GABA and moxidectin solutions.
Procedure:
-
Oocyte Preparation and Injection:
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[10]
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[12]
-
Apply GABA at various concentrations to elicit a current and establish a dose-response curve to determine the EC50 of GABA.
-
Co-apply a sub-maximal concentration of GABA with varying concentrations of moxidectin to determine the potentiation effect and the EC50 of moxidectin's modulatory effect.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application of GABA and moxidectin.
-
Plot the normalized current response as a function of agonist/modulator concentration.
-
Fit the dose-response curves with the Hill equation to determine EC50 and Hill coefficient values.
-
Signaling Pathways and Experimental Workflows
Moxidectin's Effect on GABAergic Signaling
Caption: Moxidectin's potentiation of GABAergic signaling in parasites.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining moxidectin's binding affinity via radioligand assay.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for functional characterization of moxidectin using TEVC.
Conclusion and Future Directions
Moxidectin's interaction with parasitic GABA receptors is a key component of its anthelmintic activity, complementing its primary action on glutamate-gated chloride channels. While direct quantitative binding data for moxidectin on these specific parasitic receptors remains an area for further investigation, the available evidence strongly supports its role as a potent positive allosteric modulator. The experimental protocols detailed in this guide provide a robust framework for future studies aimed at elucidating the precise binding kinetics and functional consequences of moxidectin's interaction with parasitic GABA receptors. Further research in this area, particularly the determination of Kd and Ki values for moxidectin on GABA receptors from a range of parasite species, will be invaluable for understanding the molecular basis of its efficacy and for the development of next-generation anthelmintics.
References
- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The antihelminthic moxidectin enhances tonic GABA currents in rodent hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-affinity ivermectin binding to recombinant subunits of the Haemonchus contortus glutamate-gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multichannelsystems.com [multichannelsystems.com]
- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
Pharmacological Profile of Moxidectin (DB07107): An In-depth Technical Guide for Researchers
Abstract
Moxidectin (DrugBank ID: DB07107) is a second-generation macrocyclic lactone anthelmintic belonging to the milbemycin family.[1][2][3] It is a potent, broad-spectrum endectocide effective against a wide range of internal and external parasites, including nematodes and arthropods.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of moxidectin, with a focus on its anthelmintic properties. It is intended for researchers, scientists, and drug development professionals. The guide covers moxidectin's mechanism of action, pharmacokinetics, efficacy, safety profile, and resistance mechanisms. Detailed experimental protocols for key assays and visualizations of critical pathways are provided to facilitate further research and development.
Introduction
Moxidectin is a semi-synthetic derivative of nemadectin, a fermentation product of Streptomyces cyano-griseus.[2] Its chemical structure differs from the avermectins, another class of macrocyclic lactones, primarily by the absence of a disaccharide moiety at the C-13 position and the presence of a methoxime group at C-23.[2][3] These structural modifications contribute to its distinct pharmacokinetic and pharmacodynamic properties, including a longer half-life and a higher safety index compared to some other macrocyclic lactones.[1][4] Moxidectin is widely used in veterinary medicine to control parasites in companion and farm animals and has been approved for the treatment of onchocerciasis (river blindness) in humans.[5][6][7]
Mechanism of Action
The primary anthelmintic action of moxidectin is mediated through its high-affinity, pseudo-irreversible binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][8][9] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cells.[8][9] The resulting hyperpolarization of the neuronal and muscular membranes causes flaccid paralysis of the parasite, leading to its expulsion from the host.[8][9][10]
Moxidectin also interacts with gamma-aminobutyric acid (GABA)-gated chloride channels, further contributing to its paralytic effect on parasites.[9][11] The selectivity of moxidectin for invertebrate ion channels is the basis for its favorable safety profile in mammals, where these channels are primarily located in the central nervous system and are protected by the blood-brain barrier.[8]
Below is a diagram illustrating the signaling pathway of Moxidectin's mechanism of action.
Pharmacokinetics
Moxidectin exhibits a distinct pharmacokinetic profile characterized by high lipophilicity, extensive tissue distribution, a long elimination half-life, and minimal metabolism.[1][8] These properties contribute to its prolonged efficacy against parasites.[8]
Absorption
Moxidectin is well-absorbed after oral administration.[9] In humans, the time to reach maximum plasma concentration (Tmax) is approximately 4 hours.[12] The presence of a high-fat meal can delay and increase the overall absorption of orally administered moxidectin.[5][13]
Distribution
Due to its lipophilic nature, moxidectin has a large apparent volume of distribution and extensively partitions into adipose tissue.[6][8] This fat reservoir allows for a slow release of the drug, contributing to its long half-life.[6]
Metabolism
Moxidectin undergoes limited metabolism in the host, with the majority of the drug being excreted unchanged in the feces.[2][9] Minor hydroxylation has been observed, but the parent compound is the major residue found in tissues.[2]
Elimination
The elimination of moxidectin is slow, with a long terminal half-life.[1] In humans, the mean elimination half-life ranges from 20.2 to 35.1 days.[5][13] The primary route of excretion is via the feces.[2][9]
Table 1: Pharmacokinetic Parameters of Moxidectin in Different Species
| Species | Dosage and Route | Cmax (ng/mL) | Tmax (days) | Elimination Half-life (days) | Reference(s) |
| Human | 3-36 mg (single oral dose) | Dose-proportional | ~0.17 | 20.2 - 35.1 | [5][13] |
| Dog | 250 µg/kg (oral) | 234.0 ± 64.3 | ~0.08 | 25.9 | [14] |
| Cat | Spot-on application | 5.3 | 3 | Not specified | [1] |
| Cattle | 1 mg/kg (subcutaneous) | Not specified | 3-4 | Not specified | [1] |
| Sheep | Oral | Not specified | <0.54 | ~7 | [10] |
Efficacy
Moxidectin demonstrates high efficacy against a broad spectrum of nematodes and arthropods in various animal species and humans.
Table 2: Efficacy of Moxidectin Against Selected Helminths
| Host Species | Parasite | Moxidectin Dose/Route | Efficacy (%) | Reference(s) |
| Dog | Dirofilaria immitis (susceptible strains) | 3 µg/kg (single oral) | 100 | [5] |
| Dog | Dirofilaria immitis (resistant strains) | 3 µg/kg (single oral) | 19 - 82 | [5] |
| Dog | Dirofilaria immitis (resistant strains) | 24 µg/kg (3 monthly oral doses) | ≥ 98.8 | [8] |
| Cattle | Cooperia spp. (resistant) | 0.2 mg/kg (oral) | Significantly higher than injectable/pour-on | [15] |
| Cattle | Gastrointestinal nematodes (ivermectin-resistant) | 1% formulation | 72.3 | [16] |
| Donkey | Habronema sp., Trichostrongylus axei, Strongyloides westeri, Parascaris equorum, Strongylus sp., Cyathostomum | 0.2 mg/kg (subcutaneous or intramuscular) | 100 | [15] |
Safety and Tolerability
Moxidectin generally has a high safety index in mammals.[1] In humans, single oral doses of up to 36 mg have been shown to be safe and well-tolerated.[5][13] Adverse events are typically mild and transient, with a slightly higher incidence of central nervous system effects (e.g., headache, dizziness) at higher doses.[5][13] A notable adverse reaction in the treatment of onchocerciasis is the Mazzotti reaction, which is an inflammatory response to dying microfilariae.[9]
In certain dog breeds, particularly Collies and related breeds with a mutation in the ABCB1 (formerly MDR1) gene, macrocyclic lactones can cause neurotoxicity. However, moxidectin appears to have a wider safety margin in these sensitive breeds compared to ivermectin.[17]
Resistance
Anthelmintic resistance to macrocyclic lactones, including moxidectin, is a growing concern, particularly in gastrointestinal nematodes of livestock.[18] Resistance mechanisms are complex and can involve alterations in the target glutamate-gated chloride channels, as well as increased expression of P-glycoprotein (P-gp) efflux pumps that actively transport the drug out of the parasite's cells.[19][20] Interestingly, moxidectin is a poorer substrate for P-gp compared to ivermectin, which may contribute to its efficacy against some ivermectin-resistant nematode populations.[11]
Experimental Protocols
In Vivo Efficacy Assessment: Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method for evaluating the efficacy of an anthelmintic in livestock.
Objective: To determine the percentage reduction in fecal nematode egg counts after treatment with moxidectin.
Materials:
-
Test animals (e.g., cattle, sheep) with naturally acquired gastrointestinal nematode infections.
-
Moxidectin formulation.
-
Fecal collection containers.
-
Microscope, slides, and coverslips.
-
McMaster counting chambers.
-
Saturated salt solution (flotation fluid).
-
Weighing scale.
-
Animal identification tags.
Procedure:
-
Animal Selection: Select a group of at least 10-15 animals with pre-treatment fecal egg counts (FECs) of a specified minimum (e.g., >150 eggs per gram).[21]
-
Randomization: Randomly allocate animals to a treatment group (moxidectin) and a control group (placebo or untreated).
-
Pre-treatment Sampling (Day 0): Collect individual fecal samples from all animals.
-
Treatment Administration: Administer moxidectin to the treatment group according to the manufacturer's recommended dosage. The control group receives a placebo or no treatment.
-
Post-treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment (typically 14-17 days for moxidectin).[21]
-
Fecal Egg Count: Perform FECs on all pre- and post-treatment samples using a standardized technique such as the modified McMaster method.
-
Calculation of Efficacy: Calculate the percentage reduction in FEC using the following formula: % Reduction = [1 - (Mean FEC of treatment group post-treatment / Mean FEC of control group post-treatment)] x 100
Interpretation: An efficacy of less than 95% and a lower 95% confidence limit below 90% is indicative of anthelmintic resistance.[9]
Below is a diagram illustrating the experimental workflow for a Fecal Egg Count Reduction Test.
In Vitro Mechanistic Study: Radioligand Binding Assay
This assay is used to study the binding of moxidectin to its target receptors.
Objective: To determine the binding affinity (Kd) and density (Bmax) of radiolabeled moxidectin to nematode membrane preparations.
Materials:
-
Nematode tissue (e.g., Haemonchus contortus).
-
Radiolabeled moxidectin (e.g., [³H]-moxidectin).
-
Unlabeled moxidectin.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
-
Homogenizer.
-
Centrifuge.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize nematode tissue in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add increasing concentrations of radiolabeled moxidectin.
-
For determination of non-specific binding, add a saturating concentration of unlabeled moxidectin to a parallel set of tubes.
-
Incubate the tubes at a specific temperature for a defined period to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding versus the concentration of radiolabeled moxidectin.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
-
In Vitro Mechanistic Study: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to characterize the effects of moxidectin on ion channel function.
Objective: To measure the moxidectin-induced currents in Xenopus oocytes expressing nematode glutamate-gated chloride channels.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nematode GluCl subunit of interest.
-
Moxidectin solution.
-
Glutamate solution.
-
Recording solution (e.g., ND96).
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
Microelectrodes filled with KCl.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with the cRNA encoding the GluCl subunit.
-
Incubate the oocytes for 2-5 days to allow for protein expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply glutamate to the oocyte to confirm the expression of functional GluCls.
-
Apply moxidectin to the oocyte and record any changes in membrane current.
-
Co-apply moxidectin and glutamate to investigate modulatory effects.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the moxidectin-induced currents.
-
Construct dose-response curves to determine the EC50 of moxidectin.
-
Conclusion
Moxidectin is a highly effective and generally safe anthelmintic with a unique pharmacological profile. Its primary mechanism of action through the potentiation of glutamate-gated chloride channels, combined with its favorable pharmacokinetic properties, makes it a valuable tool for the control of a wide range of parasitic infections in both veterinary and human medicine. However, the emergence of resistance necessitates ongoing research into its mechanisms of action and resistance, as well as the development of strategies to preserve its efficacy. The experimental protocols and data presented in this guide are intended to support these research efforts and facilitate the development of new and improved anthelmintic therapies.
References
- 1. wvj.science-line.com [wvj.science-line.com]
- 2. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiparasitic Moxidectin: Safety, Tolerability, and Pharmacokinetics in Humans | Semantic Scholar [semanticscholar.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moxidectin Toxicity in Senescence-Accelerated Prone and Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of moxidectin, using various dose regimens, against JYD-34, a macrocyclic lactone resistant isolate of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The use of quantitative clinical pharmacology approaches to support moxidectin dosing recommendations in lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiparasitic moxidectin: safety, tolerability, and pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ifsc.usp.br [ifsc.usp.br]
- 21. combar-ca.eu [combar-ca.eu]
Moxidectin (DB07107) Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxidectin, a second-generation macrocyclic lactone endectocide, is a potent anthelmintic agent widely used in veterinary and human medicine. Derived from the fermentation product nemadectin, its unique chemical structure, characterized by the absence of a disaccharide moiety at C13 and the presence of a methoxime group at C23 and an olefinic side chain at C25, confers distinct pharmacokinetic and pharmacodynamic properties compared to first-generation avermectins like ivermectin.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of moxidectin, detailing the impact of chemical modifications on its biological activity. The document summarizes available quantitative data, outlines key experimental protocols for activity assessment, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to Moxidectin and its Mechanism of Action
Moxidectin belongs to the milbemycin class of macrocyclic lactones and is a semi-synthetic derivative of nemadectin, a natural product of Streptomyces cyaneogriseus.[2] Its primary mechanism of action involves the potentiation of neurotransmission in invertebrates by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.[3][4][5] These channels are crucial for nerve and muscle function in nematodes and arthropods.[6] Moxidectin's binding to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal or muscular membrane, flaccid paralysis, and ultimately the death of the parasite.[3] Notably, the GluCls are absent in vertebrates, providing a basis for the selective toxicity of moxidectin against parasites.[6]
Signaling Pathway of Moxidectin Action
The following diagram illustrates the signaling pathway affected by moxidectin at the invertebrate neuromuscular junction.
Caption: Moxidectin's potentiation of glutamate-gated chloride channels.
Structure-Activity Relationship (SAR) of Moxidectin Analogs
The core structure of moxidectin, a 16-membered macrocyclic lactone, presents several key positions for chemical modification that can significantly influence its anthelmintic activity. The primary sites of interest for SAR studies have been the C23-oxime and the C25-side chain, as these distinguish moxidectin from other macrocyclic lactones.
Modifications at the C23-Oxime Position
Modifications at the C25-Side Chain
The nature of the substituent at the C25 position is known to influence the spectrum and potency of macrocyclic lactones. Moxidectin possesses a (E)-1,3-dimethyl-1-butenyl side chain. While specific SAR studies on moxidectin's C25 side chain are limited, research on related avermectins has demonstrated that alterations in this position can impact activity. For example, doramectin, which has a cyclohexyl group at C25, exhibits a different activity profile compared to ivermectin. This highlights the potential for fine-tuning the biological activity of moxidectin through modifications at this site.
Modifications at Other Positions
Studies on nemadectin and other milbemycin analogs have explored modifications at various other positions on the macrocyclic lactone ring. For instance, the synthesis of 13-alkoxymilbemycin derivatives has been reported, with some analogs showing excellent anthelmintic activity.[8] Biotransformation studies of nemadectins have also yielded derivatives with modifications at C29 and a unique phosphorylated derivative at C23, indicating that a range of chemical transformations can be applied to this scaffold to generate novel analogs with potentially interesting biological profiles.
Quantitative SAR Data
While a comprehensive dataset for a series of moxidectin analogs is not available, the following table summarizes qualitative activity trends and some specific data points gleaned from the literature on moxidectin and related compounds.
| Compound/Analog | Modification | Target Organism | Activity/Potency | Reference |
| Moxidectin | - | Haemonchus contortus | High efficacy against ivermectin-resistant strains. | [9] |
| Moxidectin | - | Dirofilaria immitis | Potent microfilaricidal activity. | [7] |
| 5-keto-5-oxime of Milbemycin D | 5-keto-5-oxime | Dirofilaria immitis | Higher potency than parent milbemycin D. | [7] |
| 5-O-acyl oximes of Milbemycins | 5-O-acylation of oxime | Dirofilaria immitis | High microfilaricidal activity. | [7] |
| Nemadectin Congener | Novel congener | Tetranychidae (mites), Caenorhabditis elegans | Potent acaricidal and nematocidal activities. | [1] |
Experimental Protocols
The evaluation of the anthelmintic activity of moxidectin and its analogs relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Larval Development Assay (LDA) for Haemonchus contortus
This assay assesses the ability of a compound to inhibit the development of nematode eggs to the third larval stage (L3).
Materials:
-
Fresh fecal samples from sheep infected with Haemonchus contortus.
-
Saturated NaCl solution.
-
Sieves (100 µm, 50 µm, 25 µm).
-
96-well microtiter plates.
-
Culture medium (e.g., comprising Earle's balanced salt solution, yeast extract, and antibiotics).
-
Test compounds (moxidectin analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Inverted microscope.
Procedure:
-
Egg Isolation: Isolate H. contortus eggs from fecal samples using a standard flotation and sieving technique.
-
Assay Setup: Suspend the isolated eggs in the culture medium to a concentration of approximately 100-200 eggs/100 µL.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of the 96-well plate. Include appropriate solvent controls and a positive control (e.g., a known anthelmintic).
-
Incubation: Add the egg suspension to each well and incubate the plates at 27°C for 6-7 days in a humidified incubator.
-
Data Collection: After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and aid visualization. Count the number of eggs, L1, L2, and L3 larvae in each well under an inverted microscope.
-
Analysis: Calculate the percentage inhibition of larval development for each compound concentration relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of larval development to the L3 stage).
Experimental Workflow for Larval Development Assay
Caption: Workflow for the in vitro Larval Development Assay.
Electrophysiological Recording of Glutamate-Gated Chloride Channels
This technique allows for the direct measurement of the effect of moxidectin analogs on the function of GluCls expressed in a heterologous system, such as Xenopus oocytes or cultured mammalian cells.[10]
Materials:
-
Xenopus laevis oocytes or a suitable cell line (e.g., HEK293 cells).
-
cRNA or expression vectors for the target GluCl subunits.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
Recording solutions (e.g., Barth's solution for oocytes, appropriate extracellular and intracellular solutions for patch-clamp).
-
Glutamate and test compounds (moxidectin analogs).
Procedure (Two-Electrode Voltage-Clamp in Xenopus Oocytes):
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with cRNA encoding the GluCl subunits and incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Compound Application: Perfuse the oocyte with the recording solution. Apply glutamate to elicit a baseline chloride current. After a washout period, co-apply glutamate and a specific concentration of the moxidectin analog.
-
Data Acquisition: Record the changes in membrane current in response to the application of glutamate and the test compound.
-
Analysis: Measure the potentiation of the glutamate-induced current by the moxidectin analog. Construct dose-response curves to determine the EC50 value (the concentration that elicits 50% of the maximal potentiation).
Logical Relationships in Moxidectin SAR
The development of more effective moxidectin analogs is guided by a logical framework that connects chemical structure to biological and pharmacological properties.
Logical Framework for Moxidectin Analog Development
Caption: Logical progression in the structure-activity relationship studies of moxidectin.
Conclusion
The structure-activity relationship of moxidectin is a complex interplay between its macrocyclic lactone core and key peripheral substituents. The C23-oxime and C25-side chain are critical determinants of its high potency and unique pharmacological profile. While comprehensive quantitative SAR data for a broad range of moxidectin analogs remain to be fully elucidated in publicly accessible literature, the available information on related milbemycins and avermectins provides a solid foundation for rational drug design. The experimental protocols outlined in this guide offer robust methods for the continued exploration of moxidectin's SAR, with the ultimate goal of developing next-generation anthelmintics with improved efficacy, spectrum, and resistance-breaking capabilities. Future research should focus on the systematic synthesis and evaluation of moxidectin analogs to generate the quantitative data necessary for building predictive SAR models.
References
- 1. New nemadectin congener from Streptomyces microflavus neau3: fermentation, isolation, structure elucidation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New biotransformation products of nemadectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mcgill.ca [mcgill.ca]
An In-depth Technical Guide to the Discovery and Synthesis of Moxidectin from Streptomyces cyanogriseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and semi-synthesis of moxidectin, a potent endectocide. The journey begins with the isolation of the producing microorganism, Streptomyces cyanogriseus, and culminates in the chemical conversion of its fermented product, nemadectin, into moxidectin. This document details the experimental protocols, quantitative data, and the underlying biological pathways involved in this significant pharmaceutical compound's production.
Discovery of the Producing Microorganism
Moxidectin's story begins with the discovery of its precursor, nemadectin, which is produced through fermentation by Streptomyces cyanogriseus subspecies noncyanogenus.[1][2] This novel actinomycete was isolated from a soil sample collected in Australia in the late 1980s by an agronomist from the American Cyanamid company.[3][4] The discovery of this microorganism was a pivotal moment, leading to the development of a new class of anthelmintic agents. The complete genome of Streptomyces cyanogriseus ssp. noncyanogenus has since been sequenced, providing valuable insights into the genetic basis of nemadectin biosynthesis.
Fermentation of Streptomyces cyanogriseus for Nemadectin Production
The production of nemadectin is achieved through submerged fermentation of Streptomyces cyanogriseus. The yield of nemadectin is highly dependent on the composition of the fermentation medium and the culture conditions.
Fermentation Protocol
A typical fermentation process involves the preparation of a seed culture followed by inoculation into a production fermenter.
Seed Culture:
-
Inoculate a suitable agar slant of Streptomyces cyanogriseus into a seed medium.
-
Incubate the seed culture at 28°C for 48-72 hours with agitation.[5]
Production Fermentation:
-
Transfer the seed culture to a production fermenter containing the fermentation medium.
-
Maintain the fermentation at a controlled temperature, typically around 28-30°C, with continuous agitation and aeration.[5][6]
-
The pH of the medium is generally maintained between 6.0 and 8.0.[5]
-
The fermentation is carried out for a period of 200-250 hours.[5]
Fermentation Media Composition
The composition of the fermentation medium is critical for achieving high yields of nemadectin. Various carbon and nitrogen sources have been reported.
| Component | Concentration Range (g/L) | Reference |
| Carbon Source | ||
| Glucose | 20 - 110 | [5] |
| Dextrin | 20.0 | [5] |
| Lactose | 35.0 | [2] |
| Corn Meal | 2.5 | [2] |
| Nitrogen Source | ||
| Yeast Extract | 5.0 | [2][5] |
| Soybean Meal | 27.5 | [2] |
| NZ Amine | 5.0 | [5] |
| Minerals | ||
| Magnesium Sulfate | 1.0 - 5.0 | [2][5] |
| Calcium Carbonate | 1.0 - 4.0 | [2][5] |
| Potassium Nitrate | 2.0 - 8.0 | [5] |
Fermentation Yields
Reported fermentation yields of nemadectin vary depending on the strain and fermentation conditions. Genetic modifications, such as the overexpression of the regulatory gene nemR, have been shown to significantly increase production.
| Strain/Condition | Nemadectin Yield (mg/L) | Reference |
| Wild-type S. cyanogriseus MOX-101 | ~244 | [2] |
| Overexpression of nemR (native promoter) | ~382 | [2] |
| Overexpression of nemR (strong constitutive promoter) | ~423 | [2] |
| Overexpression of nemadectin biosynthetic gene cluster | 509 | [2] |
| Industrial Fermentation (Patent) | 1660 - 1780 | [5] |
Extraction and Purification of Nemadectin
Following fermentation, nemadectin is extracted from the fermentation broth and purified to a high degree before its chemical conversion to moxidectin.
Extraction and Purification Protocol
-
Solid-Liquid Separation: The fermentation broth is subjected to solid-liquid separation (e.g., vacuum filtration) to obtain the mycelium.[7]
-
Solvent Extraction: The mycelial cake is extracted with an organic solvent, typically ethanol.[7]
-
Concentration: The ethanol extract is concentrated to remove the solvent.[7]
-
Purification: The crude extract undergoes a series of purification steps, which may include:
Semi-Synthesis of Moxidectin from Nemadectin
Moxidectin is synthesized from the purified nemadectin through a series of chemical reactions. The key transformation is the introduction of a methoxime group at the C23 position.
Chemical Synthesis Protocol
The semi-synthetic process involves several key steps: protection of hydroxyl groups, oxidation, oximation, and deprotection.[1]
-
Protection: The hydroxyl groups of nemadectin are protected to prevent unwanted side reactions.
-
Oxidation: The C23 hydroxyl group is oxidized to a ketone.
-
Oximation: The C23 ketone is reacted with methoxyamine hydrochloride in the presence of a base (e.g., anhydrous sodium acetate) to form the methoxime.[3]
-
Deprotection: The protecting groups are removed to yield moxidectin.
-
Purification: The final product is purified by chromatography to achieve a purity of over 93%.[7]
Nemadectin Biosynthesis Pathway
The biosynthesis of nemadectin in Streptomyces cyanogriseus is a complex process involving a large polyketide synthase (PKS) system encoded by a dedicated gene cluster.
Regulatory Control of Nemadectin Biosynthesis
The expression of the nemadectin biosynthetic genes is tightly regulated. The LAL-family transcriptional regulator, NemR, has been identified as a key positive regulator.[2][9] NemR directly activates the transcription of several operons within the nemadectin gene cluster.[9] Overexpression of nemR has been successfully employed to enhance nemadectin production.[2] Other regulatory systems, such as the Aco/ArpA-like system ScyA1/ScyR1, also play a role in regulating nemadectin biosynthesis.[10]
Caption: Regulatory cascade for nemadectin biosynthesis in S. cyanogriseus.
Experimental Workflows
The overall process from fermentation to the final synthesis of moxidectin can be visualized as a series of interconnected workflows.
Caption: Overall workflow for moxidectin production.
This technical guide provides a foundational understanding of the processes involved in producing moxidectin. Further research into strain improvement, fermentation optimization, and synthetic methodologies will continue to enhance the efficiency and yield of this important pharmaceutical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Moxidectin synthesis - chemicalbook [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. CN102336796B - Preparation method of nemadectin - Google Patents [patents.google.com]
- 6. Enhancing nemadectin production by Streptomyces cyaneogriseus ssp. noncyanogenus through quantitative evaluation and optimization of dissolved oxygen and shear force - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103664989A - Method used for preparing moxidectin using nemadectin fermentation broth - Google Patents [patents.google.com]
- 8. CN103588784A - Method for preparing high-purity nemadectin - Google Patents [patents.google.com]
- 9. Characterization of a LAL-type regulator NemR in nemadectin biosynthesis and its application for increasing nemadectin production in Streptomyces cyaneogriseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Elucidation of the Activation Pathways of ScyA1/ScyR1, an Aco/ArpA-Like System That Regulates the Expression of Nemadectin and Other Secondary Metabolic Biosynthetic Genes [frontiersin.org]
The Lipophilic Advantage: A Technical Guide to Moxidectin's Distribution and its Impact on Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxidectin (DB07107), a second-generation macrocyclic lactone endectocide, has emerged as a critical tool in the control of a broad spectrum of internal and external parasites in both veterinary and human medicine. A key determinant of its potent and persistent efficacy is its pronounced lipophilicity. This technical guide provides an in-depth exploration of the physicochemical properties of moxidectin, with a focus on its high lipophilicity, and elucidates how this characteristic governs its unique pharmacokinetic profile and extensive tissue distribution. Understanding these principles is paramount for optimizing dosing regimens, developing novel formulations, and overcoming challenges such as anthelmintic resistance.
Physicochemical Properties of Moxidectin
Moxidectin's chemical structure, a semi-synthetic derivative of nemadectin, confers upon it a high degree of lipophilicity. This is quantitatively expressed by its octanol-water partition coefficient (log P), a measure of a compound's differential solubility between a nonpolar (octanol) and polar (water) phase. A higher log P value indicates greater lipophilicity.
| Property | Value | Reference |
| Molecular Formula | C₃₇H₅₃NO₈ | [1] |
| Molecular Weight | 639.8 g/mol | [1] |
| Log P | 4.77 - 6.0 | [2] |
The high log P value of moxidectin is a central theme in understanding its biological behavior, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
The Influence of Lipophilicity on Moxidectin's Pharmacokinetics
The lipophilic nature of moxidectin is the primary driver of its distinctive pharmacokinetic properties, which are characterized by a large volume of distribution, prolonged half-life, and extensive tissue sequestration, particularly in adipose tissue.[3]
Absorption and Bioavailability
Oral bioavailability of moxidectin can be influenced by its formulation and the presence of lipids in the diet. Co-administration with lipids can enhance its absorption, a direct consequence of its lipophilic character.
Extensive Tissue Distribution
Once absorbed, moxidectin's high lipophilicity facilitates its extensive distribution throughout the body, readily crossing cell membranes to accumulate in various tissues. This leads to a large apparent volume of distribution (Vd), as summarized in the table below.
| Species | Route of Administration | Dose | Vd/F (L/kg) | Reference |
| Humans | Oral | 2, 4, 8 mg | ~2222 - 2421 L (total) | [2] |
| Dogs | Oral | 250 µg/kg | High (not specified) | [4] |
| Cattle | Subcutaneous | 200 µg/kg | High (not specified) | [5] |
Vd/F: Apparent Volume of Distribution
The most significant consequence of its lipophilicity is the extensive sequestration of moxidectin in adipose tissue.[3] This fat reservoir acts as a depot, slowly releasing the drug back into the systemic circulation, thereby maintaining therapeutic concentrations for an extended period.[3] This prolonged presence is a key factor in its persistent efficacy against parasites.
Metabolism and Excretion
Moxidectin undergoes minimal metabolism and is primarily excreted unchanged in the feces.[2] Its lipophilicity also plays a role in its interaction with efflux transporters like P-glycoprotein (P-gp). Moxidectin is a poor substrate for P-gp, which means it is less susceptible to being actively pumped out of cells, contributing to its retention in tissues and parasites.[2]
Prolonged Half-Life
The slow release from adipose tissue and low metabolic clearance result in a remarkably long elimination half-life (T₁/₂) for moxidectin compared to less lipophilic macrocyclic lactones like ivermectin.
| Species | Route of Administration | Dose | Elimination Half-Life (T₁/₂) | Reference |
| Humans | Oral | 2, 4, 8 mg | 17.7 - 23.3 days | [2] |
| Dogs | Oral | 250 µg/kg | ~458 hours (~19 days) | [4] |
This extended half-life reduces the required dosing frequency and contributes to its sustained prophylactic activity.
Quantitative Tissue Distribution of Moxidectin
Numerous studies have quantified the distribution of moxidectin in various tissues across different animal species. Adipose tissue consistently demonstrates the highest concentrations, acting as the primary reservoir.
Table 3.1: Moxidectin Concentration in Tissues of Cattle (ng/g) after Subcutaneous Administration (200 µg/kg) [5]
| Time Post-Treatment | Abomasal Mucosa | Intestinal Mucosa | Skin | Feces |
| 1 day | ~40 | ~53 | > Plasma | ~149 |
| 58 days | > 0.1 | > 0.1 | > 0.1 | > 0.1 |
Table 3.2: Moxidectin Residues in Edible Tissues of Swine (µg/kg) after Pour-on Administration (2.5 mg/kg) [6][7]
| Time Post-Administration | Muscle | Liver | Kidney | Fat |
| 0.5 days | - | - | - | High |
| 5 days | - | - | - | High |
| 10 days | - | - | - | High |
| 20 days | - | - | - | High |
| 25 days | - | - | - | High |
Note: Specific concentration values were not provided in the abstract, but fat was identified as the target tissue with the highest concentration.
Table 3.3: Moxidectin Residues in Edible Tissues of Lambs (µg/kg) after Subcutaneous Administration (0.2 mg/kg) [8]
| Time Post-Administration | Muscle | Liver | Kidney | Fat |
| 2 days | < MRL | < MRL | < MRL | Highest |
| 4 days | < MRL | < MRL | < MRL | Highest |
| 7 days | < MRL | < MRL | < MRL | Highest |
| 14 days | < MRL | < MRL | < MRL | Highest |
| 28 days | < MRL | < MRL | < MRL | Highest |
| 42 days | < MRL | < MRL | < MRL | Highest |
MRL: Maximum Residue Limit. The MRL for fat in sheep is 500 µg/kg.
These data consistently highlight the preferential accumulation of moxidectin in fat, which is a direct consequence of its high lipophilicity.
Experimental Protocols
Determination of Moxidectin in Tissues by HPLC-MS/MS
This protocol is a generalized representation based on methodologies described in the literature.[8][9][10][11]
4.1.1. Sample Preparation (QuEChERS Method Adaptation) [11][12]
-
Homogenization: Weigh 1-2 g of tissue (e.g., adipose, muscle, liver) into a 50 mL centrifuge tube. Add a suitable volume of water and homogenize using a high-speed homogenizer.
-
Extraction: Add 10 mL of acetonitrile and internal standard solution (e.g., abamectin or a deuterated moxidectin standard). Shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5-10 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Solvent Exchange and Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
4.1.2. HPLC-MS/MS Analysis [11][13]
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, Waters SunFire C8).[1][11]
-
Mobile Phase: A gradient of an aqueous phase (e.g., 5mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[11][12]
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for moxidectin and the internal standard.
Visualizations
Moxidectin's Distribution Pathway
Caption: Moxidectin's lipophilicity-driven distribution pathway.
Experimental Workflow for Tissue Analysis
Caption: Workflow for moxidectin quantification in tissues.
Moxidectin's Primary Mechanism of Action in Nematodes
Caption: Moxidectin's mechanism of action in nematodes.
Conclusion
The high lipophilicity of moxidectin is a defining characteristic that dictates its superior pharmacokinetic profile, leading to extensive tissue distribution, a long half-life, and sustained efficacy. The accumulation of moxidectin in adipose tissue creates a natural slow-release formulation, ensuring prolonged exposure of parasites to therapeutic concentrations. For researchers and drug development professionals, a thorough understanding of this lipophilicity-driven distribution is essential for the rational design of new drug delivery systems, the optimization of treatment regimens for various parasitic infections, and the strategic management of anthelmintic resistance. The experimental protocols and data presented in this guide provide a foundational resource for further investigation into the remarkable properties of this potent antiparasitic agent.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Moxidectin in cattle: correlation between plasma and target tissues disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Tissue residues and withdrawal time of moxidectin treatment of swine by topical pour-on application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Analysis of moxidectin by LC/MS and determination of residues in adipose and muscle tissues in commercial beef] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
Moxidectin (DB07107) for onchocerciasis preclinical research
An In-Depth Technical Guide to the Preclinical Research of Moxidectin (DB07107) for Onchocerciasis
Introduction
Onchocerciasis, commonly known as river blindness, is a debilitating neglected tropical disease caused by the filarial nematode Onchocerca volvulus.[1][2] For decades, control efforts have relied on mass drug administration (MDA) of ivermectin, which effectively reduces microfilarial loads in the skin and eyes.[1] However, the limitations of ivermectin, including its limited efficacy against adult worms and concerns about emerging resistance, have highlighted the urgent need for novel therapeutic agents to accelerate the elimination of onchocerciasis.[3][4] Moxidectin, a macrocyclic lactone of the milbemycin family, has emerged as a promising candidate, demonstrating superior and more sustained microfilaricidal activity compared to ivermectin in clinical trials.[2][4][5][6] This technical guide provides a comprehensive overview of the preclinical research that has underpinned the development of moxidectin for the treatment of onchocerciasis, targeting researchers, scientists, and drug development professionals.
Mechanism of Action
Moxidectin's primary mechanism of action is analogous to that of ivermectin, involving the targeting of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of the parasite.[5][7] This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane.[7] The subsequent flaccid paralysis of the parasite's pharyngeal pump and somatic musculature ultimately leads to its death.[5][7] Moxidectin also demonstrates activity at GABA-gated chloride channels, further contributing to its paralytic effect on the parasite.[7]
Mechanism of action of Moxidectin on the parasite.
Pharmacokinetics
Preclinical and early clinical studies have established the pharmacokinetic profile of moxidectin. It is well-absorbed orally, with peak plasma concentrations reached within approximately 4 hours.[7][8][9] A key feature of moxidectin is its high lipophilicity, which results in a larger volume of distribution and a significantly longer elimination half-life compared to ivermectin.[3][8] Moxidectin undergoes minimal metabolism and is primarily excreted unchanged in the feces.[7]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [8][9] |
| Elimination Half-Life (T1/2) | 17.7 to 23.3 days | [8][9] |
| Metabolism | Minimal | [7] |
| Excretion | Primarily in feces | [7] |
| Pharmacokinetic Parameters of Moxidectin |
Pharmacodynamics and Efficacy
Moxidectin demonstrates a potent and sustained microfilaricidal effect against O. volvulus.[4][5] Clinical trials have consistently shown that moxidectin leads to a more rapid, profound, and prolonged suppression of skin microfilariae compared to ivermectin.[4][5][6] This superior efficacy is attributed to its longer half-life, which maintains therapeutic concentrations for an extended period.[3]
| Study Phase | Moxidectin Dose | Comparator | Key Efficacy Outcome | Reference |
| Phase II | 8 mg | Ivermectin (150 µg/kg) | Significantly lower skin microfilarial loads at all follow-up times (1, 6, 12, and 18 months). | [5][10] |
| Phase III | 8 mg | Ivermectin (150 µg/kg) | At 12 months, the geometric mean microfilarial load was 0.6 microfilariae/mg in the moxidectin group versus 4.5 microfilariae/mg in the ivermectin group. | [4][6][11] |
| Comparative Efficacy of Moxidectin and Ivermectin in Clinical Trials |
Preclinical Models and Experimental Protocols
The development of effective small animal models has been crucial for the preclinical evaluation of anti-onchocercal drugs. Due to the inability of O. volvulus to complete its life cycle in common laboratory animals, researchers often utilize related filarial species such as Onchocerca ochengi and Onchocerca lienalis.[3][12][13] Immunocompetent rodents, such as BALB/c mice and Mongolian gerbils, have been successfully used to establish microfilariae infection models for drug screening.[12][14][15]
Key Experimental Protocols
A typical preclinical efficacy study involves the following steps:
-
Animal Model Selection: Choice of an appropriate animal model, such as the Mongolian gerbil or Syrian hamster, which can sustain an O. ochengi microfilarial infection.[12][13]
-
Infection: Subcutaneous or intraperitoneal injection of a known number of O. ochengi microfilariae.[12][14]
-
Drug Administration: Oral gavage of the test compound (moxidectin) and the comparator (ivermectin) at predetermined doses.[12][15]
-
Monitoring: Regular assessment of microfilarial loads in the skin or peritoneal cavity at various time points post-treatment.
-
Data Analysis: Comparison of the reduction in microfilarial counts between the treated and control groups to determine drug efficacy.
Experimental workflow for preclinical efficacy testing.
Safety and Tolerability
Preclinical toxicology studies, along with extensive data from its use in veterinary medicine, indicated a favorable safety profile for moxidectin.[10] In clinical trials involving individuals with onchocerciasis, moxidectin was generally well-tolerated.[4][5] The adverse events observed were primarily Mazzotti-like reactions (e.g., pruritus, rash, fever), which are inflammatory responses to dying microfilariae and are also seen with ivermectin treatment.[3][10] Most of these reactions were mild to moderate in severity and self-limiting.[4]
Conclusion
The comprehensive body of preclinical research on moxidectin has provided a solid foundation for its clinical development and eventual approval for the treatment of onchocerciasis. Its distinct pharmacokinetic profile, characterized by a long half-life, translates into a superior and more sustained microfilaricidal efficacy compared to ivermectin. The established preclinical models and experimental protocols have been instrumental in demonstrating its potent anti-parasitic activity. With its favorable safety profile and demonstrated superiority in clearing microfilariae, moxidectin represents a critical new tool in the global effort to eliminate onchocerciasis. Further research is ongoing to evaluate its role in different epidemiological settings and its potential to shorten the timelines for achieving elimination goals.[16]
References
- 1. Onchocerciasis drug development: from preclinical models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxidectin: an oral treatment for human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Drug development for onchocerciasis-the past, the present and the future [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. jwatch.org [jwatch.org]
- 7. youtube.com [youtube.com]
- 8. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. A Randomized, Single-Ascending-Dose, Ivermectin-Controlled, Double-Blind Study of Moxidectin in Onchocerca volvulus Infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Development and validation of an Onchocerca ochengi microfilarial hamster model for onchocerciasis drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of small animal models for onchocerciasis and loiasis microfilaricide discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Development and validation of small animal models for onchocerciasis and loiasis microfilaricide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress on moxidectin for onchocerciasis elimination [tdr.who.int]
Moxidectin's Expanding Role: A Technical Guide to its Potential in Neglected Tropical Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxidectin (DB07107), a macrocyclic lactone endectocide, is approved for the treatment of onchocerciasis (river blindness) and is demonstrating significant potential for the treatment of other neglected tropical diseases (NTDs). Its favorable pharmacokinetic profile, including a longer half-life compared to ivermectin, suggests it could offer more effective and sustainable treatment options. This technical guide provides a comprehensive overview of the current evidence for moxidectin's application in lymphatic filariasis, strongyloidiasis, and scabies. It includes a detailed examination of its mechanism of action, summaries of key clinical and preclinical data, and detailed experimental protocols to facilitate further research and development in this critical area of global health.
Introduction
Neglected tropical diseases (NTDs) continue to impose a significant burden on global health, disproportionately affecting impoverished communities. The development of new and improved therapeutics is a critical component of the strategy to control and eliminate these diseases. Moxidectin, a second-generation macrocyclic lactone, has emerged as a promising candidate for repurposing against several NTDs. This guide synthesizes the available technical information to support the ongoing investigation into its broader applications.
Mechanism of Action
Moxidectin's primary mechanism of action involves its high affinity for and binding to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) gated chloride channels in the nerve and muscle cells of invertebrate parasites.[1] This binding leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane, which results in flaccid paralysis and eventual death of the parasite.[1] Notably, moxidectin and ivermectin bind to the same site on GluCls, but the interaction with the receptor in the presence of the natural ligand, glutamate, differs between the two drugs.[2]
Potential Applications in Other Neglected Tropical Diseases
Lymphatic Filariasis (LF)
Data Summary:
Recent clinical trials have investigated the safety and efficacy of moxidectin in combination with other antifilarial drugs for the treatment of lymphatic filariasis caused by Wuchereria bancrofti.
| Study | Treatment Arms | Key Efficacy Findings | Key Safety Findings |
| NCT04410406 [3][4] | 1. Ivermectin + Albendazole (IA) 2. Moxidectin + Albendazole (MoxA) 3. Ivermectin + Diethylcarbamazine + Albendazole (IDA) 4. Moxidectin + Diethylcarbamazine + Albendazole (MoxDA) | At 12 months, 95% of MoxA recipients were amicrofilaraemic compared to 32% of IA recipients. At 24 months, 91% of both IDA and MoxDA recipients were amicrofilaraemic.[3] | All treatment regimens were well-tolerated with no significant differences in the frequency or types of treatment-emergent adverse events (TEAEs) between groups.[3] |
Experimental Protocol: Phase III Randomized Controlled Trial (NCT04410406) [3][4]
-
Study Design: An open-label, parallel-assignment, masked-observer, randomized, superiority clinical trial.
-
Participants: Adults aged 18-70 years with W. bancrofti microfilaremia (≥40 microfilariae/mL of blood).
-
Randomization: Gender-stratified, block randomization (1:1:1:1) to the four treatment arms.
-
Intervention:
-
IA: Ivermectin (200 µg/kg) + Albendazole (400 mg)
-
MoxA: Moxidectin (8 mg) + Albendazole (400 mg)
-
IDA: Ivermectin (200 µg/kg) + Diethylcarbamazine (6 mg/kg) + Albendazole (400 mg)
-
MoxDA: Moxidectin (8 mg) + Diethylcarbamazine (6 mg/kg) + Albendazole (400 mg)
-
-
Primary Outcome: Complete microfilaria clearance at 12 months (MoxA vs. IA) and 24 months (MoxDA vs. IDA).
-
Efficacy Assessment: Microfilariae counts in nocturnal blood samples.
-
Safety Assessment: Monitoring of treatment-emergent adverse events (TEAEs) for 7 days post-treatment.
Strongyloidiasis
Data Summary:
Clinical trials have compared the efficacy and safety of moxidectin with ivermectin for the treatment of Strongyloides stercoralis infection.
| Study | Treatment Arms | Dosage | Cure Rate | Key Safety Findings |
| Phase 2a Dose-Ranging Trial (NCT04056325) [5][6][7] | Moxidectin (various doses) vs. Placebo | 2, 4, 6, 8, 10, 12 mg | Predicted cure rate of 87% for 8 mg dose. | Moxidectin was well-tolerated across all doses with no serious adverse events.[7] |
| Phase 2b/3 Non-Inferiority Trial (NCT04056325, NCT04848688) [8] | Moxidectin vs. Ivermectin | Moxidectin: 8 mg Ivermectin: 200 µg/kg | Moxidectin: 93.6% Ivermectin: 95.7% | Similar safety profiles for both drugs. The most common adverse events were mild and transient abdominal pain and headache.[8] |
Experimental Protocol: Phase 2b/3 Randomized, Double-Blind, Non-Inferiority Trial [8][9]
-
Study Design: A randomized, double-blind, parallel-group, non-inferiority trial.
-
Participants: Adults aged 18-65 years with confirmed S. stercoralis infection.
-
Randomization: Computer-generated block randomization (1:1) stratified by infection intensity.
-
Intervention:
-
Single oral dose of 8 mg moxidectin.
-
Single oral dose of 200 µg/kg ivermectin.
-
-
Primary Outcome: Cure rate, defined as the absence of S. stercoralis larvae in stool samples at 14-21 days post-treatment.
-
Efficacy Assessment: Sextuplicate quantitative Baermann assays on stool samples.
-
Safety Assessment: Assessment of adverse events at 2-3 hours, 24 hours, and 14-21 days post-treatment.
Scabies
Data Summary:
Preclinical and early-phase clinical studies are exploring the potential of moxidectin as a single-dose oral treatment for scabies.
| Study Type | Model | Treatment Arms | Key Efficacy Findings |
| Preclinical | Porcine | Moxidectin (0.3 mg/kg, single dose) vs. Ivermectin (0.2 mg/kg, two doses) | 100% efficacy for moxidectin vs. 62% for ivermectin at day 47 post-treatment. |
| Phase 2a Dose-Finding (NCT03905265) [10][11] | Human | Single oral doses of 2, 8, 20, and 36 mg moxidectin | To determine the optimal dose for further studies. |
| Phase 2b Dose-Confirmatory (NCT05875441) [12] | Human | Moxidectin (8, 16, 32 mg) vs. Placebo | To assess the efficacy of a single administration in achieving complete cure at Day 28. |
Experimental Protocol: Phase 2a Dose-Finding Study (NCT03905265) [10][11]
-
Study Design: A randomized, double-blind, parallel-group, dose-finding study.
-
Participants: Adults with a confirmed diagnosis of scabies.
-
Randomization: Participants randomized to receive a single oral dose of moxidectin (2, 8, 20, or 36 mg).
-
Primary Outcome: To provide proof of concept that a single dose of moxidectin is effective in eliminating the scabies parasite and to determine the optimal dose.
-
Efficacy Assessment: Assessment of mite mortality using reflectance confocal microscopy.
-
Safety Assessment: Evaluation of the safety of moxidectin in adults with scabies.
Chagas Disease: A Knowledge Gap
Currently, there is a significant lack of published research on the direct effects of moxidectin on Trypanosoma cruzi, the parasite that causes Chagas disease. While ivermectin has shown some in vitro activity against T. cruzi, it is not a recommended treatment.[13] Given that Chagas disease is a protozoan infection, and moxidectin's primary targets are ion channels in nematodes and arthropods, its potential efficacy against T. cruzi is uncertain. Further preclinical in vitro and in vivo studies are warranted to explore this possibility.
Future Directions and Conclusion
Moxidectin holds considerable promise as a repurposed therapeutic for a range of NTDs beyond onchocerciasis. The data for lymphatic filariasis, strongyloidiasis, and scabies are particularly encouraging, suggesting that moxidectin could offer advantages over existing treatments, potentially simplifying dosing regimens and improving patient compliance.
References
- 1. youtube.com [youtube.com]
- 2. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moxidectin combination therapies for lymphatic filariasis: an open-label, observer-masked, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Efficacy and safety of ascending doses of moxidectin against Strongyloides stercoralis infections in adults: a randomised, parallel-group, single-blinded, placebo-controlled, dose-ranging, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of ascending doses of moxidectin against Strongyloides stercoralis infections in adults: a randomised, parallel-group, single-blinded, placebo-controlled, dose-ranging, phase 2a trial | Medicines Awareness Service [medicinesresources.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of moxidectin compared with ivermectin against Strongyloides stercoralis infection in adults in Laos and Cambodia: a randomised, double-blind, non-inferiority, phase 2b/3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, Safety, and PK of Ascending Dosages of Moxidectin Versus Ivermectin Against Strongyloides Stercoralis | MedPath [trial.medpath.com]
- 10. Moxidectin for scabies: clinical study updates | News | Medicines Development for Global Health [medicinesdevelopment.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and Safety Study of Moxidectin in Adults With Scabies | Clinical Research Trial Listing [centerwatch.com]
- 13. Broadening the spectrum of ivermectin: Its effect on Trypanosoma cruzi and related trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
Basic research on Moxidectin's (DB07107) effect on nematode physiology
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the physiological effects of Moxidectin (DB07107), a potent macrocyclic lactone endectocide, on nematodes. It covers the core mechanism of action, detailed experimental protocols for assessing its impact, and quantitative data on its efficacy.
Core Mechanism of Action
Moxidectin is a second-generation macrocyclic lactone belonging to the milbemycin class of anthelmintics.[1] Its primary mode of action is the disruption of neurotransmission in nematodes, leading to paralysis and death.[2]
Moxidectin selectively binds with high affinity to glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of invertebrates.[1][3] These channels, which are absent in vertebrates, makes them an ideal target for anthelmintic drugs.[1] The binding of moxidectin locks the GluCls in an open state, causing a persistent influx of chloride ions into the cell.[2] This leads to hyperpolarization of the cell membrane, rendering the neurons and muscle cells unresponsive to excitatory stimuli. The ultimate consequences for the nematode are flaccid paralysis of the body wall muscles and suppression of pharyngeal pumping, which leads to starvation and death.[1][4]
While GluCls are the primary target, moxidectin may also interact with GABA-gated chloride channels, further enhancing its paralytic effect.[5]
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade initiated by moxidectin binding to nematode GluCls.
Quantitative Efficacy Data
Moxidectin's potency varies across different nematode species and physiological parameters. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy (EC50/IC50) of Moxidectin on Caenorhabditis elegans
| Assay Type | Parameter Measured | Moxidectin EC50/IC50 | Reference |
| Motility Assay | Body Movement | ~0.79 µM | [6] |
| Pharyngeal Pumping | Pump Rate | 80 nM (for paralysis) | [1] |
| Larval Development | Growth Inhibition | 38.4 nM (approx. 64x higher than Ivermectin) | [1] |
Table 2: In Vivo Efficacy of Moxidectin Against Parasitic Nematodes
| Host Animal | Nematode Species | Moxidectin Dose | Efficacy (% Reduction) | Reference |
| Lambs | Haemonchus contortus (B-resistant) | 0.2 mg/kg | 100% | [7] |
| Lambs | Ostertagia spp. | 0.2 mg/kg | 100% | [7] |
| Lambs | Trichostrongylus colubriformis | 0.2 mg/kg | 100% | [7] |
| Lambs | Cooperia curticei | 0.2 mg/kg | 100% | [7] |
| Lambs | Strongyloides papillosus | 0.2 mg/kg | 76% | [7] |
| Lambs | Haemonchus contortus (ML-resistant) | 0.2 mg/kg | 89.6% | [8] |
| Horses | Small Strongyles (Cyathostomes) | 0.4 mg/kg | 99.7% | [9] |
| Horses | Parascaris equorum | 0.4 mg/kg | 100% | [10] |
| Horses | Strongylus vulgaris | 0.4 mg/kg | 100% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of moxidectin's physiological effects. Below are protocols for key experiments.
Nematode Motility Assay
This assay quantifies the paralytic effect of moxidectin by measuring the reduction in nematode movement.
Protocol:
-
Synchronization: Synchronize a culture of C. elegans to obtain a population of L4 larvae. This is typically done by dissolving gravid adults in a bleach/NaOH solution to isolate eggs, which are then hatched in M9 buffer.[11]
-
Preparation: Wash the synchronized L4 larvae from NGM plates using a suitable buffer (e.g., K saline or M9).[12]
-
Drug Exposure: Dispense approximately 60-100 worms per well into a 96-well microtiter plate in a final volume of 100 µL of buffer containing the desired concentration of moxidectin and 1% DMSO (as a solvent control).[12]
-
Data Acquisition: Place the plate into an automated motility reader, such as a WMicroTracker, which uses infrared microbeam interruptions to detect worm movement.[6] Record motility continuously for a set period (e.g., 90 minutes to 24 hours).[12]
-
Analysis: Normalize the motility data to the DMSO control wells. Plot the normalized motility against the log of the moxidectin concentration and fit the data to a dose-response curve to calculate the EC50 value.[6]
Motility Assay Workflow
References
- 1. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resistance to the macrocyclic lactone moxidectin is mediated in part by membrane transporter P-glycoproteins: Implications for control of drug resistant parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative efficacy of moxidectin and mebendazole against gastrointestinal nematodes in experimentally infected lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative tissue pharmacokinetics and efficacy of moxidectin, abamectin and ivermectin in lambs infected with resistant nematodes: Impact of drug treatments on parasite P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative efficacy evaluation of moxidectin gel and ivermectin paste against internal parasites of equines in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Moxidectin (DB07107): Application Notes and Protocols for In Vitro Parasite Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental use of Moxidectin (DB07107), a potent macrocyclic lactone anthelmintic. This document details its mechanism of action, summarizes key quantitative data from in vitro studies, and provides detailed protocols for assessing its efficacy against various parasites in a laboratory setting.
Mechanism of Action
Moxidectin exerts its anthelmintic effect by targeting the neuromuscular systems of susceptible parasites. It acts as a selective agonist for glutamate-gated chloride ion channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels, which are crucial for nerve and muscle cell function in invertebrates.[1][2][3] The binding of moxidectin to these channels leads to an increased influx of chloride ions into the nerve and muscle cells.[1][2] This influx causes hyperpolarization of the cell membranes, rendering them less excitable and disrupting neurotransmission.[2][4] The ultimate result is flaccid paralysis and death of the parasite.[2][5]
dot
Caption: Moxidectin signaling pathway in parasites.
Data Presentation: In Vitro Efficacy of Moxidectin
The following tables summarize the in vitro efficacy of Moxidectin against a range of parasites, presenting key quantitative data such as IC50 (half-maximal inhibitory concentration) and LC50 (half-maximal lethal concentration).
Table 1: In Vitro Efficacy of Moxidectin against Helminths
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value | Reference |
| Crenosoma vulpis | Third-stage larvae (L3) | Larval Motility Assay | LC50 | 6.7 ng/mL | [6][7] |
| Strongyloides ratti | Third-stage larvae (L3) & Adults | Viability Assay | LC50 | 0.08-1.44 µM | [8] |
| Cyathostomins | Infective-stage larvae | Larval Migration on Agar Test | EC50 | 0.0558 nMol | [9][10] |
| Cooperia spp. (Susceptible) | Third-stage larvae (L3) | Larval Migration Inhibition Test | EC50 | 0.75 µmol | [11] |
| Cooperia spp. (Resistant) | Third-stage larvae (L3) | Larval Migration Inhibition Test | EC50 | 0.36-2.57 µmol | [11] |
Table 2: In Vitro Efficacy of Moxidectin against Other Parasites
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value | Reference |
| Sarcoptes scabiei | Mixed | Contact Assay | LC50 (24h) | 0.5 µM | [12] |
| Sarcoptes scabiei | Mixed | Contact Assay | 100% mortality | 50 µg/ml | |
| Plasmodium falciparum | Asexual stages | HRP2-based ELISA | IC50 | 1 µM | [2] |
Experimental Protocols
General Protocol for In Vitro Anthelmintic Susceptibility Testing
This protocol provides a general framework for assessing the in vitro activity of moxidectin against parasitic helminths. Specific parameters may need to be optimized for different parasite species.
1. Parasite Preparation:
-
Larval Stages: Obtain infective larvae (e.g., L3) from fecal cultures. Wash the larvae multiple times in a suitable buffer (e.g., Phosphate Buffered Saline - PBS) to remove debris. Exsheath larvae if necessary using a solution like sodium hypochlorite, followed by thorough washing.
-
Adult Worms: Collect adult worms from the gastrointestinal tract of infected hosts immediately after necropsy. Wash the worms extensively in pre-warmed culture medium to remove host gut contents.
2. Culture Media:
-
A variety of basal media can be used, such as RPMI-1640, DMEM, or Eagle's Minimum Essential Medium (MEM).
-
Supplement the medium with antibiotics (e.g., penicillin, streptomycin) and an antifungal agent (e.g., amphotericin B) to prevent microbial contamination.
-
For some parasites, supplementation with serum (e.g., fetal calf serum) or specific nutrients may be required to maintain viability.
3. Drug Preparation:
-
Prepare a stock solution of Moxidectin in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the Moxidectin stock solution in the culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites (typically <1%).
4. Assay Procedure (96-well plate format):
-
Add a defined number of parasites (e.g., 20-50 larvae or 1-5 adult worms) to each well of a 96-well plate containing culture medium.
-
Add the prepared Moxidectin dilutions to the respective wells.
-
Include negative control wells (medium with DMSO only) and positive control wells (a known effective anthelmintic).
-
Incubate the plates at a physiologically relevant temperature (e.g., 37°C) and CO2 concentration (e.g., 5%) for a defined period (e.g., 24, 48, or 72 hours).
5. Viability Assessment:
-
Motility Scoring: Observe the parasites under an inverted microscope. Score motility based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = vigorous movement). A common endpoint is the cessation of movement, indicating death.
-
Fluorescent Dyes: Utilize viability stains such as resazurin or calcein AM to quantify live versus dead parasites based on metabolic activity or membrane integrity.
Specific Protocol: Larval Motility Assay for Helminths
This protocol is adapted from methodologies used for various nematode species.[6][7]
1. Materials:
-
Infective third-stage larvae (L3)
-
RPMI-1640 medium
-
Moxidectin
-
DMSO
-
24-well or 96-well culture plates
-
Inverted microscope
2. Procedure:
-
Prepare L3 larvae as described in the general protocol.
-
Prepare serial dilutions of Moxidectin in RPMI-1640.
-
Add approximately 50-100 L3 larvae suspended in a small volume of water or medium to each well of the culture plate.
-
Add the Moxidectin dilutions to the wells.
-
Include control wells with RPMI-1640 and RPMI-1640 with 0.1% DMSO.
-
Incubate the plates at an appropriate temperature (e.g., 16°C or 37°C depending on the parasite) for 72 hours.
-
After incubation, assess larval motility. This can be stimulated by adding warm media to the wells.
-
Count the number of motile and non-motile larvae in each well to determine the percentage of mortality.
dot
Caption: Experimental workflow for a larval motility assay.
Specific Protocol: In Vitro Assay for Sarcoptes scabiei
This protocol is based on the methodology for assessing the acaricidal activity of Moxidectin against scabies mites.[12]
1. Materials:
-
Live Sarcoptes scabiei mites (collected from skin scrapings)
-
Mineral oil or a suitable liquid paraffin
-
Moxidectin
-
Petri dishes
-
Stereomicroscope
2. Procedure:
-
Isolate live mites from skin crusts by placing the crusts in a petri dish and incubating at a temperature that encourages mite migration (e.g., 28°C).
-
Prepare different concentrations of Moxidectin in mineral oil.
-
Place a small drop of each Moxidectin concentration into a petri dish.
-
Transfer a set number of live mites into each drop.
-
Include a control group with mineral oil only.
-
Observe the mites under a stereomicroscope at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
Mortality is defined as the absence of any movement, even when prodded with a fine probe.
-
Record the time to mortality for each concentration.
These protocols provide a foundation for the in vitro evaluation of Moxidectin's efficacy against a range of parasites. Researchers should adapt and optimize these methods based on the specific parasite and experimental objectives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an in vitro drug sensitivity assay for Trichuris muris first-stage larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. johnmischler.com [johnmischler.com]
- 5. researchgate.net [researchgate.net]
- 6. api.pageplace.de [api.pageplace.de]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: SOPs [eucast.org]
- 9. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]
- 10. cambridge.org [cambridge.org]
- 11. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Detection of Moxidectin (DB07107) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Moxidectin in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are compiled from validated, peer-reviewed research, ensuring robustness and reliability for pharmacokinetic studies and other research applications.
Introduction
Moxidectin is a potent endectocide belonging to the macrocyclic lactone class of drugs, used in veterinary and human medicine to treat and control parasitic infections.[1] Accurate quantification of Moxidectin in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling the determination of key parameters such as absorption, distribution, metabolism, and excretion. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and speed, often simplifying sample preparation compared to older methods like HPLC with fluorescence detection which required cumbersome derivatization steps.[2]
Experimental Protocols
Several validated methods for the LC-MS/MS analysis of Moxidectin in plasma have been reported. Below are detailed protocols from selected studies, offering flexibility in terms of sample preparation and chromatographic conditions.
Protocol 1: Protein Precipitation Method
This protocol is adapted from a study focused on the simultaneous quantification of multiple macrocyclic lactones in bovine plasma.[3]
2.1. Materials and Reagents
-
Moxidectin reference standard
-
Ivermectin-d2 (or other suitable internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Blank bovine plasma
2.2. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Spike with the internal standard solution.
-
Add 750 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,800 x g for 5 minutes at 5°C.[4]
-
Transfer the supernatant to a 96-well pass-through sample clean-up plate (e.g., Ostro®).[3]
-
Collect the eluate and directly inject it into the LC-MS/MS system.[3]
2.3. Liquid Chromatography Conditions
-
Column: Acquity UPLC HSS-T3 (dimensions not specified in the provided text)[3]
-
Mobile Phase A: 0.01% Acetic acid in water[3]
-
Mobile Phase B: Methanol[3]
-
Flow Rate: 0.4 mL/min[2]
-
Gradient Program: A gradient program should be optimized to ensure proper separation of Moxidectin and the internal standard from matrix components.
2.4. Mass Spectrometry Conditions
-
Instrument: Xevo TQ-S® Mass Spectrometer[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Moxidectin: m/z 640.4 → 123.1 (for quantification)[3]
-
Ivermectin-d2 (IS): Specific transition for the IS should be determined.
-
Protocol 2: Liquid-Liquid Extraction Method
This protocol is based on a method developed for pharmacokinetic studies of Moxidectin in rats.[2]
2.1. Materials and Reagents
-
Moxidectin reference standard
-
Avermectin B1a (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Ammonium formate
-
Formic acid
-
Water, ultrapure
-
Blank rat plasma
2.2. Sample Preparation
-
To 100 µL of plasma in a centrifuge tube, add 10 µL of Avermectin B1a internal standard solution (200 ng/mL).[2]
-
Vortex for 30 seconds.[2]
-
Add 2 mL of acetonitrile and vortex for 5 minutes.[2]
-
Centrifuge at 12,000 rpm (13,400 x g) for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 100 µL of the mobile phase (10:90 v/v, Mobile Phase A:Mobile Phase B).[2]
-
Vortex for 10 minutes.[2]
-
Centrifuge at 12,000 rpm (13,400 x g) for 10 minutes at 4°C.[2]
-
Transfer the supernatant to an autosampler vial for injection.
2.3. Liquid Chromatography Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm)[2]
-
Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water[2]
-
Mobile Phase B: Acetonitrile[2]
-
Flow Rate: 0.4 mL/min[2]
-
Injection Volume: 10 µL[2]
-
Run Time: 5 minutes (isocratic elution with 10% A and 90% B)[2]
2.4. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
Quantitative Data Summary
The performance of various LC-MS/MS methods for Moxidectin quantification is summarized in the tables below.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (Bovine Plasma)[3] | Method 2 (Rat Plasma)[2][5] | Method 3 (Human Plasma)[6][7] | Method 4 (Lamb Serum)[4] |
| Linearity Range (ng/mL) | 1 - 500 | 1.00 - 200 | 0.5 - (not specified) | 2.0 - 100 |
| LLOQ (ng/mL) | 1 | 1.00 | 0.5 | 2.0 |
| LOD (ng/mL) | 0.58 | 0.200 | Not Specified | Not Specified |
| Correlation Coefficient (r²) | ≥ 0.998 | > 0.99 | > 0.99 | Not Specified |
Table 2: Accuracy and Precision Data
| Parameter | Method 1 (Bovine Plasma)[3] | Method 2 (Rat Plasma)[2][5] | Method 3 (Human Plasma)[6][7] | Method 4 (Lamb Serum)[4] |
| Intra-day Precision (RSD%) | < 6.50 | < 15 | < 12.6 | 1.7 - 6.7 |
| Inter-day Precision (RSD%) | < 8.10 | < 15 | < 12.6 | 1.7 - 6.7 |
| Accuracy (%) | Within acceptance ranges | 100.1 - 103.6 | < 12.6 (deviation) | 80.0 - 107.3 |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1 (Bovine Plasma)[3] | Method 2 (Rat Plasma)[2][5] | Method 3 (Human Plasma)[6][7] |
| Extraction Recovery (%) | Not Specified | > 94.1 | 80.7 - 111.2 |
| Matrix Effect (%) | Not Specified | 91.2 - 96.2 | Not Specified |
Diagrams
Experimental Workflow
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Development of a UHPLC-MS/MS Method for the Determination of Moxidectin in Rat Plasma and Its Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an LC-MS/MS method for the quantification of the anthelmintic drug moxidectin in a volumetric absorptive microsample, blood, and plasma: Application to a pharmacokinetic study of adults infected with Strongyloides stercoralis in Laos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Moxidectin (DB07107) for Topical and Injectable Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating the macrocyclic lactone anthelmintic, Moxidectin, for both topical and injectable drug delivery systems. This document outlines key physicochemical properties, formulation components, and detailed experimental protocols for the characterization of Moxidectin formulations.
Physicochemical Properties of Moxidectin
Moxidectin is a lipophilic compound with low aqueous solubility, a critical factor to consider during formulation development.[1][2] Its solubility in various pharmaceutically acceptable excipients is summarized in Table 1. Understanding these properties is essential for designing stable and bioavailable topical and injectable products.
Table 1: Solubility of Moxidectin in Various Solvents and Excipients
| Solvent/Excipient | Type | Solubility | Reference(s) |
| Water | Aqueous | ~0.51 mg/L (practically insoluble) | [1][2] |
| Ethanol | Organic Solvent | ~25 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | Organic Solvent | ~30 mg/mL | [3] |
| Methanol | Organic Solvent | Soluble | [4] |
| Isopropyl Alcohol | Aqueous Co-solvent | Soluble | [5] |
| Ethylene Glycol | Aqueous Co-solvent | Soluble | [5] |
| Propylene Glycol | Co-solvent | Mentioned as a co-solvent in formulations | [6] |
| Caprylic/Capric Triglycerides | Oil | Mentioned as a vehicle in topical formulations | [7] |
| Isopropyl Myristate | Ester | Mentioned as a component in topical formulations | [8] |
| Oleic Acid | Fatty Acid | Can enhance solubility and transport | [9] |
| Benzyl Alcohol | Co-solvent | Used in oral gel and topical formulations | [6] |
| Corn Oil | Oil | ≥ 2.5 mg/mL (in 10% DMSO/90% corn oil) | [2] |
| Polyethylene Glycol 300 (PEG 300) | Co-solvent | Used in a vehicle for in vivo studies | [10] |
| Polysorbate 80 (Tween® 80) | Surfactant | Used in a vehicle for in vivo studies | [10] |
Moxidectin's Mechanism of Action
Moxidectin exerts its anthelmintic effect by selectively binding to glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[11] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization, flaccid paralysis, and eventual death of the parasite.[11]
Formulation Strategies
Topical Formulations
Topical formulations of Moxidectin are designed for direct application to the skin for the treatment of ectoparasites and for systemic absorption to treat endoparasites. Due to Moxidectin's lipophilicity, formulation strategies often involve the use of organic solvents, co-solvents, oils, and penetration enhancers to ensure adequate drug solubilization and skin permeation.
Table 2: Typical Excipients for Moxidectin Topical Formulations
| Excipient Class | Example(s) | Purpose | Reference(s) |
| Active Pharmaceutical Ingredient | Moxidectin | Anthelmintic | [7][12] |
| Solvent/Co-solvent | Isopropyl alcohol, Benzyl alcohol, Propylene carbonate | To dissolve Moxidectin and other excipients | [6][7] |
| Oil/Vehicle | Caprylic/capric triglycerides, Isopropyl myristate | Carrier for the active ingredient | [7][8] |
| Thickener | Polybutene | To increase viscosity for ease of application | [7] |
| Penetration Enhancer | PPG-2 myristyl ether propionate | To improve skin permeation | [7] |
| Antioxidant | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | To prevent oxidative degradation | [6][13] |
| Other Active Ingredients | Imidacloprid | For broad-spectrum parasite control | [12] |
Injectable Formulations
Injectable formulations of Moxidectin are designed for subcutaneous administration to provide prolonged, systemic anthelmintic activity. A key strategy for extending the duration of action is the use of sustained-release delivery systems, such as biodegradable microspheres.
Table 3: Typical Excipients for Moxidectin Injectable Formulations
| Excipient Class | Example(s) | Purpose | Reference(s) |
| Active Pharmaceutical Ingredient | Moxidectin | Anthelmintic | [13][14] |
| Biodegradable Polymer | Poly(lactic-co-glycolic acid) (PLGA) | Forms the microsphere matrix for sustained release | [14] |
| Fat/Wax | Glyceryl tristearate, Carnauba wax, Hydrogenated palm oil | Forms the microsphere matrix for sustained release | [13] |
| Solvent (for preparation) | Dichloromethane (DCM) | To dissolve Moxidectin and the polymer during manufacturing | [14] |
| Stabilizer/Emulsifier | Polyvinyl alcohol (PVA) | To stabilize the emulsion during microsphere preparation | [14] |
| Vehicle (for suspension) | Water for injections, Saline | To suspend the microspheres for injection | [15] |
| Other Components | Cholesterol, Antioxidants (e.g., BHT) | To modify release and improve stability | [13] |
Experimental Protocols
Preparation of Moxidectin-Loaded PLGA Microspheres (Injectable)
This protocol describes the preparation of Moxidectin-loaded PLGA microspheres using an oil-in-water (O/W) emulsion solvent evaporation technique, adapted from published methods.[14]
Materials:
-
Moxidectin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Purified water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve 900 mg of PLGA in 6 mL of DCM. Disperse 600 mg of Moxidectin in this solution.[14]
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of PVA.
-
Emulsification: Slowly add the organic phase to 120 mL of the 1% PVA solution while homogenizing at 4000 rpm for 2 minutes to form an oil-in-water emulsion.[14]
-
Solvent Evaporation: Transfer the resulting emulsion into 480 mL of purified water and stir at 300 rpm for three hours to allow for the evaporation of DCM.[14]
-
Microsphere Collection: Collect the hardened microspheres by filtration, wash them with purified water, and dry them.
In Vitro Release Testing (IVRT) for Topical Formulations
This protocol outlines a general procedure for assessing the in vitro release of Moxidectin from a topical formulation using a Franz diffusion cell.
Apparatus and Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., mixed cellulose esters)[16]
-
Receptor medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions)
-
Moxidectin topical formulation
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Assemble the Franz diffusion cells with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor chamber.
-
Fill the receptor chamber with the degassed receptor medium and equilibrate the system to 32°C.[17]
-
Apply a precise amount of the Moxidectin topical formulation to the surface of the membrane in the donor chamber.[17]
-
At predetermined time intervals, withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[17]
-
Analyze the collected samples for Moxidectin concentration using a validated HPLC method.
-
Calculate the cumulative amount of Moxidectin released per unit area over time.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol provides a method for evaluating the permeation of Moxidectin from a topical formulation through an excised skin membrane.
Apparatus and Materials:
-
Franz diffusion cells
-
Excised skin membrane (e.g., porcine ear skin)[16]
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent for the lipophilic Moxidectin)
-
Moxidectin topical formulation
-
HPLC system
Procedure:
-
Prepare the excised skin membrane to a uniform thickness and mount it in the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with the degassed receptor medium, ensuring no air bubbles are present beneath the skin. Equilibrate the system to 32°C.[17]
-
Apply a known quantity of the Moxidectin formulation to the skin surface in the donor chamber.[17]
-
At specified time points, collect samples from the receptor chamber and replace the volume with fresh, pre-warmed medium.
-
At the end of the study, dissemble the cell, and if required, determine the amount of Moxidectin retained in the skin.
-
Analyze the Moxidectin concentration in the collected samples and skin extracts by HPLC.
-
Calculate the permeation parameters, such as flux and permeability coefficient.
Viscosity Measurement of Topical Formulations
This protocol describes the determination of the viscosity of a Moxidectin topical gel or cream using a rotational viscometer.
Apparatus and Materials:
-
Brookfield viscometer or equivalent
-
Appropriate spindle set
-
Temperature-controlled water bath
-
Moxidectin topical formulation
Procedure:
-
Equilibrate the Moxidectin formulation to the desired temperature (e.g., 25°C) in a suitable container.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the formulation. For creams and gels, a T-bar or disc spindle may be suitable.[18]
-
Attach the spindle to the viscometer.
-
Immerse the spindle into the formulation to the specified depth.
-
Begin rotation and allow the reading to stabilize before recording the viscosity and torque percentage.
-
Repeat the measurement at different rotational speeds to assess the flow behavior of the formulation.
Stability Testing of Formulations
A crucial aspect of formulation development is to assess the stability of the product under various environmental conditions.
Table 4: Recommended Stability Testing Conditions and Parameters
| Formulation Type | Storage Conditions | Time Points | Parameters to be Monitored |
| Topical | 25°C ± 2°C / 60% ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance, pH, Viscosity, Moxidectin content, Impurity levels, Microbial limits |
| 30°C ± 2°C / 65% ± 5% RH | 0, 3, 6, 9, 12 months | As above | |
| 40°C ± 2°C / 75% ± 5% RH | 0, 1, 2, 3, 6 months | As above | |
| Injectable (Microspheres) | 2-8°C | 0, 3, 6, 9, 12, 18, 24, 36 months | Appearance (before and after reconstitution), Particle size distribution, Moxidectin content, Impurity levels, Sterility, Endotoxin levels |
| 25°C ± 2°C / 60% ± 5% RH | 0, 3, 6, 9, 12 months | As above | |
| 40°C ± 2°C / 75% ± 5% RH | 0, 1, 2, 3, 6 months | As above |
Procedure:
-
Package the Moxidectin formulation in the proposed container-closure system.
-
Store the samples in stability chambers at the specified conditions.
-
At each time point, withdraw samples and analyze them for the parameters listed in Table 4.
-
The Moxidectin content and impurity levels are typically determined using a validated stability-indicating HPLC method.
These application notes and protocols are intended to serve as a guide for the formulation and characterization of Moxidectin for topical and injectable applications. Researchers are encouraged to adapt and optimize these methods based on their specific formulation and analytical capabilities.
References
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. uniscience.co.kr [uniscience.co.kr]
- 5. US8715711B2 - Long-acting injectable moxidectin formulations and novel moxidectin crystal forms - Google Patents [patents.google.com]
- 6. The Effect of Polymer Blends on the In Vitro Release/Degradation and Pharmacokinetics of Moxidectin-Loaded PLGA Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GB2552952A - Moxidectin topical liquid formulations - Google Patents [patents.google.com]
- 8. campifarma.com [campifarma.com]
- 9. Moxidectin (Ref: CL 301423) [sitem.herts.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Imoxi® Topical Solution (imidacloprid + moxidectin) | Vetoquinol USA [vetoquinolusa.com]
- 13. data.epo.org [data.epo.org]
- 14. mdpi.com [mdpi.com]
- 15. Efficacy of an injectable, sustained-release formulation of moxidectin in preventing experimental heartworm infection in mongrel dogs challenged 12 months after administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study of In Vitro Drug Release and Percutaneous Absorption of Fluconazole from Topical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alterlab.co.id [alterlab.co.id]
- 18. brookfieldengineering.com [brookfieldengineering.com]
Application Notes and Protocols: Pharmacokinetic Modeling of Moxidectin (DB07107) in Sheep and Cattle
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxidectin is a second-generation macrocyclic lactone endectocide with a broad spectrum of activity against internal and external parasites in livestock.[1] Understanding its pharmacokinetic profile in target species such as sheep and cattle is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing residue levels in food products.[2] These application notes provide a comprehensive overview of the pharmacokinetic modeling of Moxidectin in sheep and cattle, including detailed experimental protocols and comparative data.
Pharmacokinetic Parameters
The pharmacokinetic profile of Moxidectin has been extensively studied in both sheep and cattle. The following tables summarize key pharmacokinetic parameters following oral and subcutaneous administration. The plasma kinetics of Moxidectin are often best described by a two-compartment model.[3]
Table 1: Pharmacokinetic Parameters of Moxidectin in Sheep
| Parameter | Oral Administration (0.2 mg/kg) | Subcutaneous Administration (0.2 mg/kg) | Reference |
| Cmax (ng/mL) | 28.07 | 8.29 | [3][4] |
| Tmax (days) | 0.22 | 0.88 | [3][4] |
| AUC (ng·d/mL) | Similar for both routes | Similar for both routes | [3][4] |
| Mean Residence Time (MRT) (days) | 12.55 | 16.80 | [3][4] |
| Absorption (%) | ~24 | ~76 | [5] |
| Elimination Half-Life (t½) (hours) | - | 88 | [5] |
Table 2: Pharmacokinetic Parameters of Moxidectin in Cattle
| Parameter | Subcutaneous Administration (0.2 mg/kg) | Subcutaneous Long-Acting Formulation (1 mg/kg) | Reference |
| Cmax (ng/mL) | - | 55.71 ± 15.59 | [6] |
| Tmax (days) | 0.33 (8 hours) | 3.40 ± 3.36 | [6][7] |
| AUC (ng·d/mL) | 217 | 1278.95 ± 228.92 | [6][7] |
| Mean Residence Time (MRT) (days) | 14.6 | 28.93 ± 2.87 | [6][7] |
| Absorption Half-Life (t½ab) (hours) | 1.32 | - | [7] |
| Elimination Half-Life (t½) (hours) | ~80 | - | [5] |
Distribution, Metabolism, and Excretion
Distribution: Moxidectin is highly lipophilic, leading to extensive distribution into adipose tissue.[8][9] This property contributes to its long persistence in the body.[10] Following subcutaneous administration in cattle, Moxidectin is widely distributed to all tissues, with peak concentrations observed within the first day of treatment.[11] Fat consistently shows the highest concentrations of Moxidectin residues.[9][12] The drug is also found in the abomasal and intestinal mucosa, with concentrations in these tissues being higher than in plasma.[11]
Metabolism: Moxidectin is poorly metabolized in both sheep and cattle.[8][13] The parent drug is the principal component of the residues found in edible tissues.[5] In cattle, only a few metabolites, such as monohydroxymethyl derivatives, have been identified, and these constitute a small fraction of the total residues.[13] Studies in sheep have shown that Moxidectin remains largely unchanged after incubation in ruminal and abomasal contents.[14][15]
Excretion: The primary route of excretion for Moxidectin in both sheep and cattle is via the feces.[5][13] Only a small percentage of the administered dose is eliminated in the urine.[5][13]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Sheep
Objective: To determine the pharmacokinetic profile of Moxidectin in sheep following a single administration.
Materials:
-
Healthy, parasite-free adult sheep (e.g., Merino).
-
Moxidectin formulation (e.g., 0.1% oral drench or 1% injectable solution).
-
Syringes and needles for administration and blood collection.
-
Heparinized blood collection tubes.
-
Centrifuge.
-
Freezer (-20°C or -80°C) for sample storage.
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection.[16]
Procedure:
-
Animal Selection and Acclimatization: Select healthy adult sheep and allow them to acclimatize to the experimental conditions for at least one week. Ensure animals are of a similar age and weight.
-
Dosing: Administer Moxidectin at a dose of 0.2 mg/kg body weight, either orally or subcutaneously.[3]
-
Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily or every few days for up to 60 days post-administration.[3]
-
Plasma Separation: Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.[17]
-
Sample Analysis:
-
Extraction: Perform a solid-phase extraction of Moxidectin from the plasma samples.[16][17]
-
Derivatization: Create a fluorescent derivative of Moxidectin using a reagent like trifluoroacetic anhydride and N-methylimidazole.[16][17]
-
Quantification: Analyze the samples using a validated HPLC method with fluorescence detection.[16][18]
-
-
Pharmacokinetic Analysis: Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) from the plasma concentration-time data.[3]
Protocol 2: Tissue Residue Depletion Study in Cattle
Objective: To determine the depletion of Moxidectin residues in edible tissues of cattle.
Materials:
-
Healthy, parasite-free calves (e.g., Holstein).[11]
-
Moxidectin formulation (e.g., 1% injectable solution).
-
Equipment for humane euthanasia and tissue collection.
-
Homogenizer.
-
Freezer (-20°C or colder) for tissue storage.
-
HPLC system with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Procedure:
-
Animal Selection and Treatment: Use healthy calves and administer a single subcutaneous dose of Moxidectin (e.g., 0.2 mg/kg).[11]
-
Sample Collection: At predetermined time points post-treatment (e.g., 1, 4, 8, 18, 28, 38, 48, 58, and 68 days), euthanize a subset of the animals.[11]
-
Tissue Harvesting: Collect samples of edible tissues, including muscle, liver, kidney, and fat (both back and omental fat).[2]
-
Sample Preparation: Homogenize the tissue samples.
-
Sample Storage: Store the homogenized tissue samples at -20°C or colder until analysis.
-
Sample Analysis:
-
Extraction: Extract Moxidectin from the tissue homogenates using an appropriate solvent extraction method.
-
Quantification: Analyze the extracts using a validated HPLC-fluorescence or LC-MS/MS method to determine the concentration of Moxidectin residues.
-
-
Data Analysis: Plot the mean tissue residue concentrations over time to determine the depletion profile and calculate the withdrawal period.
Visualizations
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. Moxidectin [fao.org]
- 3. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of moxidectin after oral and subcutaneous administration to sheep. | Semantic Scholar [semanticscholar.org]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wvj.science-line.com [wvj.science-line.com]
- 9. Depletion of moxidectin tissue residues in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Moxidectin in cattle: correlation between plasma and target tissues disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Moxidectin and ivermectin metabolic stability in sheep ruminal and abomasal contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Determination of moxidectin in plasma by high-performance liquid chromatography with automated solid-phase extraction and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols for Moxidectin (DB07107) Dose Determination in Onchocerca volvulus Clinical Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moxidectin is a macrocyclic lactone anthelmintic agent that has demonstrated superior and more sustained efficacy in the treatment of onchocerciasis, caused by the filarial nematode Onchocerca volvulus, as compared to the standard therapy, ivermectin.[1][2] The determination of an optimal dose for moxidectin in clinical trials involved a systematic evaluation of its pharmacokinetics, efficacy, and safety profile across a range of doses. This document provides a detailed overview of the data and protocols that guided the dose selection of moxidectin for the treatment of onchocerciasis in individuals aged 12 years and older.[3][4]
Data Presentation
The dose-finding studies for moxidectin in Onchocerca volvulus infected individuals primarily revolved around Phase II and Phase III clinical trials. These trials compared single oral doses of 2 mg, 4 mg, and 8 mg of moxidectin with the standard dose of ivermectin (150 µg/kg).[1][5] The 8 mg dose of moxidectin was ultimately selected and approved by the US Food and Drug Administration (FDA).[1][4]
Table 1: Pharmacokinetic Parameters of Moxidectin in Onchocerca volvulus Infected Individuals (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC0-∞ (days*ng/mL) | Tmax (hours) | T1/2 (days) |
| 2 mg | 16.2 - 17.3 | 26.7 - 31.7 | ~4 | 20.6 |
| 4 mg | 33.4 - 35.0 | 39.1 - 60.0 | ~4 | 17.7 |
| 8 mg | 55.7 - 74.4 | 99.5 - 129.0 | ~4 | 23.3 |
Data compiled from pharmacokinetic studies in adult patients with Onchocerca volvulus infection.[6][7][8] Moxidectin exhibits dose-proportional pharmacokinetics, with Cmax and AUC increasing linearly with the dose.[6][9] The long elimination half-life of moxidectin contributes to its sustained microfilaricidal effect.[2][7]
Table 2: Efficacy of Moxidectin vs. Ivermectin in Reducing Skin Microfilarial Density (mf/mg)
| Treatment | Baseline Mean mf/mg (±SD) | Nadir Mean mf/mg (±SD) | Mean mf/mg at 12 months (±SD) | Mean mf/mg at 18 months (±SD) |
| Moxidectin 8 mg | 22.9 ± 21.1 | 0.0 ± 0.0 (at 1 month) | 0.4 ± 0.9 | 1.8 ± 3.3 |
| Ivermectin 150 µg/kg | 21.2 ± 16.4 | 1.1 ± 4.2 (at 3 months) | 3.4 ± 4.4 | 4.0 ± 4.8 |
Data from a comparative clinical trial.[5][10] The 8 mg dose of moxidectin resulted in a more rapid, profound, and sustained reduction in skin microfilarial density compared to ivermectin.[1][5]
Table 3: Summary of Key Adverse Events (Mazzotti Reactions)
| Adverse Event | Moxidectin 8 mg (%) | Ivermectin 150 µg/kg (%) |
| Pruritus | 87 | 56 |
| Rash | 63 | 42 |
| Increased Pulse Rate | 61 | 36 |
| Decreased Mean Arterial Pressure | 61 | 27 |
Frequency of common Mazzotti reactions observed in a clinical trial.[5][10] While the incidence of these reactions was higher in the 8 mg moxidectin group, they were generally transient and resolved without treatment.[5][10]
Experimental Protocols
Protocol 1: Assessment of Skin Microfilarial Density
This protocol outlines the standardized method for quantifying the density of Onchocerca volvulus microfilariae in the skin, a primary efficacy endpoint in clinical trials.[11]
1. Materials:
-
Scleral punch (2mm) or sterile blade and needle
-
Torsion balance or other sensitive weighing scale
-
Microtiter plates (96-well)
-
Isotonic saline solution (0.9% NaCl)
-
Inverted microscope
-
Ethanol (for preservation of microfilariae for genetic studies)[12]
2. Procedure:
-
Skin Snip Collection: Obtain two skin snips, one from each iliac crest, using a scleral punch or a sterile blade and needle.[13]
-
Weighing: Immediately weigh each skin snip to the nearest 0.1 mg.
-
Incubation: Place each skin snip in a separate well of a 96-well microtiter plate containing isotonic saline.
-
Microfilarial Emergence: Incubate the plate at room temperature for at least 8 hours, or overnight, to allow microfilariae to emerge from the tissue.[13]
-
Counting: Using an inverted microscope, count the number of microfilariae that have emerged into the saline.
-
Calculation: Calculate the microfilarial density for each snip as the number of microfilariae per milligram of skin (mf/mg). The mean of the two snips is taken as the individual's skin microfilarial density.
Protocol 2: Pharmacokinetic Sample Collection and Analysis
This protocol describes the collection of plasma samples and subsequent analysis to determine the pharmacokinetic profile of moxidectin.
1. Sample Collection:
-
Collect whole blood samples (approximately 6 mL) into lithium heparin tubes at the following time points: pre-dose (0 hours), and at 1, 2, 4, 8, 24, and 72 hours, and on days 8, 13, 18, and months 1, 2, 3, 6, 12, and 18 post-dose.[6]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.[14]
2. Bioanalytical Method:
-
Sample Preparation: Utilize solid-phase extraction for sample clean-up.[15]
-
Chromatography: Employ high-performance liquid chromatography (HPLC) with a C18 reversed-phase column.[15]
-
Detection: Use fluorescence detection after derivatization with trifluoroacetic anhydride and N-methylimidazole. The excitation and emission wavelengths are typically 365 nm and 475 nm, respectively.[15]
-
Quantification: The assay should be linear over a concentration range of 0.2-1000 ng/mL for moxidectin in human plasma.[15]
3. Pharmacokinetic Parameter Calculation:
-
Cmax and Tmax: Determined directly from the plasma concentration-time data.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.[8]
-
T1/2 (Elimination Half-life): Calculated as ln(2)/λz, where λz is the terminal elimination rate constant.[8]
-
CL/F (Apparent Oral Clearance) and V/F (Apparent Volume of Distribution): Calculated from the dose and AUC.[8]
Protocol 3: Assessment of Safety and Tolerability
This protocol details the procedures for monitoring the safety and tolerability of moxidectin in clinical trial participants.
1. Monitoring for Adverse Events (AEs):
-
Systematically collect data on all AEs at each study visit through spontaneous reporting by the participant and direct questioning by the study staff.
-
Grade the severity and assess the relationship of each AE to the study drug.
2. Mazzotti Reaction Assessment:
-
Pay close attention to the signs and symptoms of Mazzotti reactions, which are common after treatment for onchocerciasis and are related to the killing of microfilariae. These include pruritus, rash, fever, headache, myalgia, and hypotension.[5]
-
Conduct regular physical examinations, including measurement of vital signs (blood pressure, pulse rate, temperature).
3. Laboratory Safety Assessments:
-
Collect blood and urine samples at baseline and at specified follow-up visits for hematology, clinical chemistry, and urinalysis to monitor for any drug-related changes in laboratory parameters.
4. Ophthalmological Examinations:
-
Conduct comprehensive eye examinations by an ophthalmologist at baseline and follow-up visits to assess for any ocular adverse events, particularly in patients with high microfilarial loads in the eye.[16]
Visualizations
Caption: Workflow for Moxidectin Dose Determination in Clinical Trials.
Caption: Simplified Signaling Pathway for Moxidectin's Mechanism of Action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. River blindness drug receives FDA approval - American Academy of Ophthalmology [aao.org]
- 5. A Randomized, Single-Ascending-Dose, Ivermectin-Controlled, Double-Blind Study of Moxidectin in Onchocerca volvulus Infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral moxidectin in individuals with Onchocerca volvulus infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. A randomized, single-ascending-dose, ivermectin-controlled, double-blind study of moxidectin in Onchocerca volvulus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. policycommons.net [policycommons.net]
- 12. Procedure for Handling and Storage of Onchocerca volvulus Microfilariae Obtained from Skin Snips for Downstream Genetic Work - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Moxidectin combined with Albendazole or Albendazole plus Diethylcarbamazine for Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, open-label study of the tolerability and efficacy of one or three daily doses of ivermectin plus diethylcarbamazine and albendazole (IDA) versus one dose of ivermectin plus albendazole (IA) for treatment of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxidectin Combination Therapy in Lymphatic Filariasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of moxidectin in combination therapy for the treatment of lymphatic filariasis (LF), a debilitating neglected tropical disease. The information is based on recent clinical trial data and is intended to guide further research and drug development efforts.
Moxidectin, a macrocyclic lactone, has demonstrated significant potential as a component of combination therapies for LF, offering a superior and more sustained reduction in microfilariae (Mf) compared to standard treatments.[1][2] Its longer half-life suggests that it may accelerate the elimination of LF, particularly in regions co-endemic with onchocerciasis.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating moxidectin combination therapies for lymphatic filariasis caused by Wuchereria bancrofti.
Table 1: Efficacy of Moxidectin Combination Therapies for Microfilaria Clearance
| Treatment Arm | Primary Outcome | Timepoint | Percentage of Amicrofilaraemic Participants (95% CI) | Adjusted Risk Ratio (95% CI) | p-value |
| Moxidectin + Albendazole (MoxA) | Complete Mf clearance | 12 months | 95% (74-100) | 2.79 (1.59-4.90) | 0.0004 |
| Ivermectin + Albendazole (IA) | Complete Mf clearance | 12 months | 32% (15-54) | - | - |
| Moxidectin + DEC + Albendazole (MoxDA) | Complete Mf clearance | 24 months | 91% (72-99) | 0.98 (0.83-1.15) | 0.78 |
| Ivermectin + DEC + Albendazole (IDA) | Complete Mf clearance | 24 months | 91% (71-99) | - | - |
Data sourced from a randomized controlled trial in Côte d'Ivoire.[5]
Table 2: Safety and Tolerability of Moxidectin Combination Therapies
| Treatment Arm | Participants with at least one Treatment-Emergent Adverse Event (TEAE) | Participants with Grade 2 (Moderate) TEAE |
| Ivermectin + Albendazole (IA) | 53% (22/41) | 7.3% |
| Moxidectin + Albendazole (MoxA) | 60% (24/40) | 2.5% |
| Ivermectin + DEC + Albendazole (IDA) | 44% (18/41) | 14.6% |
| Moxidectin + DEC + Albendazole (MoxDA) | 36% (15/42) | 9.5% |
No serious adverse events were reported in any treatment arm.[3][4][6] The frequency and types of TEAEs did not differ significantly between the groups.[3][6]
Table 3: Pharmacokinetic Parameters of Moxidectin in Combination Therapy
| Parameter | Moxidectin (in MoxA and MoxDA arms) | Ivermectin (in IA and IDA arms) |
| Mean Area Under the Curve (AUC)0-∞ (ng*hr/mL) | 3405 (range: 742–11376) | 1906 (range: 692–5900) |
| Cmax range (ng/mL) | 20.8 to 314.5 | Not specified |
| Apparent Oral Clearance (Cl/F) range (L/hr) | 0.7 to 10.8 | Not specified |
Pharmacokinetic studies indicate that the addition of moxidectin to albendazole or albendazole plus diethylcarbamazine (DEC) did not significantly alter the drug exposure of the co-administered drugs.[7][8][9][10][11]
Experimental Protocols
The following protocols are based on the methodology of a randomized, open-label, masked-observer superiority trial conducted in Côte d'Ivoire.[3][5][6]
Study Design and Participant Recruitment
-
Design: A single-site, Phase III, randomized, open-label, masked-observer superiority trial with four treatment arms.[12]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Randomization: Participants are randomly assigned to one of four treatment arms using gender-stratified, block randomization.[5]
Treatment Regimens
Participants receive a single oral dose of one of the following combination therapies:
-
IA (Ivermectin + Albendazole): Ivermectin (200 µg/kg) plus albendazole (400 mg).[12]
-
MoxA (Moxidectin + Albendazole): Moxidectin (8 mg) plus albendazole (400 mg).[12]
-
IDA (Ivermectin + Diethylcarbamazine + Albendazole): Ivermectin (200 µg/kg) plus DEC (6 mg/kg) plus albendazole (400 mg).[12]
-
MoxDA (Moxidectin + Diethylcarbamazine + Albendazole): Moxidectin (8 mg) plus DEC (6 mg/kg) plus albendazole (400 mg).[12]
Safety and Tolerability Monitoring
-
Participants are closely monitored for treatment-emergent adverse events (TEAEs) for 7 days post-treatment.[3][6]
-
TEAEs are graded for severity (e.g., Grade 1: mild, Grade 2: moderate, Grade 3: severe).[3][6]
-
Monitoring includes assessment of systemic TEAEs, which are common host responses to dying Mf and typically occur within the first 24-48 hours.[4]
Efficacy Assessment
-
The primary efficacy outcome is the complete clearance of microfilaremia.[5]
-
Microfilaremia is assessed at baseline and at specified follow-up intervals (e.g., 12, 24, and 36 months) by membrane filtration of 1 mL of nocturnal blood.[5][16]
Pharmacokinetic Analysis
-
Blood samples are collected at multiple time points post-treatment to determine drug concentrations.[8][10]
-
Drug concentrations are measured using validated liquid chromatography-mass spectrometric methods.[8][10]
-
Pharmacokinetic parameters (e.g., AUC, Cmax, Cl/F) are determined using non-compartmental analysis.[8][10]
Visualizations
Proposed Mechanism of Action of Moxidectin
The mechanism of action for moxidectin is believed to be similar to that of ivermectin, involving the targeting of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of the parasite.[17] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the microfilariae.
Caption: Proposed mechanism of action of Moxidectin.
Experimental Workflow for Clinical Trial
The following diagram illustrates the workflow of the clinical trial protocol described above.
Caption: Experimental workflow of a clinical trial.
References
- 1. Filariasis Treatment & Management: Approach Considerations, Pharmacologic Therapy [emedicine.medscape.com]
- 2. New Anti-Parasitic Drug Moxidectin Shows Promise in Fighting Lymphatic Filariasis in Africa [themunicheye.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Safety and tolerability of moxidectin and ivermectin combination treatments for lymphatic filariasis in Côte d’Ivoire: A randomized controlled superiority study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moxidectin combination therapies for lymphatic filariasis: an open-label, observer-masked, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of moxidectin and ivermectin combination treatments for lymphatic filariasis in Côte d'Ivoire: A randomized controlled superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Pharmacokinetics of Moxidectin combined with Albendazole or Albendazole plus Diethylcarbamazine for Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Moxidectin combined with Albendazole or Albendazole plus Diethylcarbamazine for Bancroftian Filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Moxidectin combined with Albendazole or Albendazole plus Diethylcarbamazine for Bancroftian Filariasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Safety and tolerability of moxidectin and ivermectin combination treatments for lymphatic filariasis in Côte d’Ivoire: A randomized controlled superiority study | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. scholar.ui.ac.id [scholar.ui.ac.id]
- 17. Moxidectin causes adult worm mortality of human lymphatic filarial parasite Brugia malayi in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Moxidectin (DB07107) in Canine Heartworm Prevention Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Moxidectin (DrugBank ID: DB07107) is a second-generation macrocyclic lactone (ML) endectocide belonging to the milbemycin subfamily.[1][2] It is widely utilized in veterinary medicine for the prevention of heartworm disease (Dirofilaria immitis) in canines.[1][3] Moxidectin's distinct pharmacokinetic profile, characterized by high lipophilicity and a long elimination half-life, contributes to its prolonged duration of action.[4][5] Notably, multiple studies have demonstrated its high efficacy against both susceptible and certain macrocyclic lactone-resistant strains of D. immitis, making it a critical tool in the face of emerging anthelmintic resistance.[2][4][5] These notes provide an overview of its mechanism of action, efficacy data, and detailed protocols for preclinical research.
Mechanism of Action
Moxidectin exerts its anthelmintic effect by targeting the parasite's neuromuscular system. Its primary mode of action involves binding with high affinity to glutamate-gated chloride ion channels (GluCls) located in the nerve and muscle cells of invertebrates like D. immitis.[1][6] This binding action increases the cell membrane's permeability to chloride ions, leading to an influx of these ions. The resulting hyperpolarization of the nerve or muscle cell disrupts normal neurotransmission, causing flaccid paralysis and ultimately the death of the parasite.[3][6] While it can also interact with GABA-gated chloride channels, its primary and more potent activity is through the GluCls.[6]
Caption: Moxidectin's primary mechanism of action.
Pharmacokinetic Profile
Moxidectin's pharmacokinetic properties vary significantly with its formulation and route of administration. Its high lipophilicity allows for extensive tissue distribution, particularly in adipose tissue, which acts as a reservoir and contributes to its long half-life.[4][7]
Table 1: Comparative Pharmacokinetic Parameters of Moxidectin in Canines
| Parameter | Oral Formulation | Topical Formulation | Injectable (Sustained-Release) | Reference(s) |
|---|---|---|---|---|
| Dose | 24 µg/kg (example) | 2.5 mg/kg (in combo) | 0.5 mg/kg | [1][3][4] |
| Time to Peak (Tmax) | ~2.4 - 2.75 hours | 1 - 21 days | N/A (sustained release) | [1][8][9] |
| Peak Concentration (Cmax) | 234.0 ng/mL (at 250 µg/kg) | Varies | N/A (sustained release) | [4][5] |
| Elimination Half-Life (t½) | ~11 - 25.9 days | ~14.2 days (342 hours) | N/A (provides 6-12 months protection) | [1][4][5] |
| Oral Bioavailability | ~67% - 90% | N/A | N/A |[1][8] |
Efficacy Data
Moxidectin has demonstrated high efficacy in preventing the development of adult D. immitis worms by eliminating the third-stage (L3) and fourth-stage (L4) larvae.[4][5] Its performance against ML-resistant strains is a key area of research.
Table 2: Preventive Efficacy of Oral Moxidectin Against ML-Resistant D. immitis Strains
| Strain | Dose (µg/kg) | Dosing Regimen | Efficacy (%) | Reference(s) |
|---|---|---|---|---|
| JYD-34 | 3 | Single Dose | 19.0% | [10][11] |
| JYD-34 | 24 | 3 Monthly Doses | >98.0% | [10] |
| JYD-34 | 40 | 3 Monthly Doses | 100% | [10][12] |
| JYD-34 | 9 | 5 Monthly Doses | 94.1% - 98.8% | [13] |
| ZoeLA | 3 | Single Dose | 44.4% - 54.0% | [10][11] |
| ZoeLA | 60 | 3 Monthly Doses | 100% | [10][12] |
| ZoeMO | 3 | Single Dose | 82.1% - 82.7% | [10][11] |
| ZoeMO | 40 | 3 Monthly Doses | 100% | [10][12] |
| AMAL | 3 | Single Dose | 62.0% |[11] |
Table 3: Preventive Efficacy of Other Moxidectin Formulations
| Formulation | Dose | Efficacy (%) | Study Details | Reference(s) |
|---|---|---|---|---|
| Topical (2.5% Moxidectin) | Manufacturer's recommendation | 100% | Inoculated 30 days prior to treatment. | [1] |
| Injectable (Sustained-Release) | 0.5 mg/kg | 100% | Inoculated 365 days after treatment. | [1][3] |
| Injectable (Sustained-Release) | 0.17 mg/kg | 100% | Field study, prevention for at least 18 months. |[14][15] |
Experimental Protocols
The following protocols outline standardized methodologies for evaluating the efficacy and pharmacokinetics of moxidectin in canine models.
Protocol: In Vivo Preventive Efficacy Study
This protocol is designed to assess the ability of moxidectin to prevent the development of adult D. immitis worms following experimental inoculation of infective larvae.
Methodology:
-
Animal Selection: Use purpose-bred beagles or other suitable breeds, confirmed to be negative for heartworm antigen and microfilariae. House animals individually to prevent cross-contamination.
-
Acclimatization: Allow a minimum 7-day acclimatization period before the study begins.
-
Randomization: Randomly allocate dogs to treatment groups (e.g., placebo control, moxidectin-treated groups at various dosages) with 4-8 animals per group.[13]
-
Inoculation (Day 0): Each dog is subcutaneously or intramuscularly inoculated with 50 third-stage (L3) larvae of a specific D. immitis strain (e.g., JYD-34 for resistance studies).[10][13]
-
Treatment Administration (Day 30): Administer the first dose of the test compound (oral, topical, or injectable moxidectin) or placebo 30 days post-inoculation. Subsequent doses are given according to the study design (e.g., monthly for 3-5 months).[10][13]
-
Observation: Monitor animals daily for general health and any adverse reactions to the treatment.
-
Necropsy (Approx. 5-6 Months Post-Inoculation): Euthanize dogs and perform a detailed necropsy. Recover adult heartworms from the heart and pulmonary arteries.[11][13]
-
Worm Counting & Efficacy Calculation: Count the number of male and female adult worms for each dog. Calculate the percent efficacy using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
Caption: A typical workflow for an in vivo efficacy study.
Protocol: Pharmacokinetic (PK) Study
This protocol details the procedure for determining the pharmacokinetic profile of a specific moxidectin formulation in dogs.
Methodology:
-
Animal Selection: Select healthy, adult beagle dogs. Ensure they have not received any interfering medications prior to the study.
-
Catheterization: Place an intravenous catheter for blood sample collection.
-
Dosing (Time 0): Administer a single dose of the moxidectin formulation via the intended route (e.g., oral gavage, topical application).
-
Blood Sample Collection: Collect whole blood samples (e.g., 2-5 mL) into heparinized tubes at predetermined time points. A typical schedule might be: pre-dose (0 hr), and 0.5, 1, 2, 3, 4, 8, 12, 24, 48, 72 hours, and continuing for several days or weeks depending on the formulation's half-life (e.g., Days 4, 11, 31, 46, 60, etc.).[8][16]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[17]
-
Bioanalytical Method: Quantify moxidectin concentrations in plasma using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS).[8][17]
-
Pharmacokinetic Analysis: Use specialized software (e.g., Monolix, Phoenix WinNonlin) to perform a non-compartmental or compartmental analysis of the plasma concentration-time data.[9][17] Key parameters to determine include Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Caption: Key stages of a pharmacokinetic study workflow.
References
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. researchgate.net [researchgate.net]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 5. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and dose proportionality of oral moxidectin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of moxidectin, using various dose regimens, against JYD-34, a macrocyclic lactone resistant isolate of Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of Sustained-Release Formulation of Moxidectin (Guardian SR) in Preventing Heartworm Infection over 18 Months in Dogs Living in a Hyperendemic Area - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. wvj.science-line.com [wvj.science-line.com]
- 17. Frontiers | Moxidectin is a candidate for use as an in vivo internal standard in pharmacokinetic studies, as demonstrated with use in simultaneous tissue cage and ultrafiltration fluid collection [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Moxidectin (DB07107) Resistance in Haemonchus contortus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the mechanisms of moxidectin resistance in the parasitic nematode Haemonchus contortus. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of moxidectin resistance in Haemonchus contortus?
A1: Moxidectin resistance in H. contortus is a complex, multifactorial phenomenon. The primary mechanisms identified to date include:
-
Alterations in Drug Target Sites: Mutations in the glutamate-gated chloride channels (GluCls), the primary target of macrocyclic lactones like moxidectin, can reduce drug binding and efficacy.[1][2][3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (PGPs), can actively pump moxidectin out of the nematode's cells, reducing its intracellular concentration at the target site.[4][5][6][7]
-
Enhanced Drug Metabolism: Increased activity of detoxification enzymes, such as cytochrome P450s (CYPs), may lead to a higher rate of moxidectin breakdown into less active metabolites.[8][9][10][11]
Q2: Is there cross-resistance between ivermectin and moxidectin in H. contortus?
A2: Yes, co-resistance between ivermectin and moxidectin has been demonstrated.[12] This is because they share a similar mode of action and are affected by some of the same resistance mechanisms, such as mutations in GluCls and overexpression of certain P-glycoproteins.[1][4] However, some studies suggest that moxidectin may be a poorer substrate for certain P-glycoproteins compared to ivermectin, which might contribute to the slower development of resistance to moxidectin in some cases.[13][14] A strain of H. contortus selected for moxidectin resistance over 14 generations also showed reduced sensitivity to ivermectin.[15]
Q3: Which specific genes are implicated in moxidectin resistance?
A3: Several genes have been associated with moxidectin and macrocyclic lactone resistance in H. contortus. These include:
-
Hco-pgp-9.2, Hco-pgp-1, Hco-pgp-9.1, and other P-glycoprotein genes: Upregulation of these genes is frequently observed in resistant isolates.[6][7][16]
-
Hco-cyp-13A11 and other cytochrome P450 genes: While the direct role in moxidectin resistance is still under investigation, these enzymes are known to be involved in the metabolism of macrocyclic lactones.[8][10][17]
-
Genes encoding subunits of glutamate-gated chloride channels (e.g., HcGluCla): Mutations in these genes can alter the drug's target site.[1][2]
Q4: How can I test for moxidectin resistance in my H. contortus isolates?
A4: Several in vivo and in vitro assays can be used to assess moxidectin resistance:
-
Fecal Egg Count Reduction Test (FECRT): This in vivo test is the gold standard for detecting anthelmintic resistance in a flock. A reduction of less than 95% in fecal egg counts after treatment is indicative of resistance.
-
Larval Development Assay (LDA): This in vitro assay measures the concentration of a drug required to inhibit the development of larvae. It is a sensitive method for detecting resistance.
-
Larval Migration on Agar Test (LMAT): This in vitro assay assesses the effect of an anthelmintic on the motility of third-stage larvae.
Troubleshooting Guides
Issue 1: High variability in Larval Development Assay (LDA) results.
| Possible Cause | Troubleshooting Step |
| Inconsistent egg numbers per well. | Carefully count and standardize the number of eggs added to each well. |
| Contamination of cultures. | Use sterile techniques and include an antifungal agent like amphotericin B in the culture medium.[18] |
| Variation in larval development rates. | Ensure a consistent temperature (e.g., 27°C) and high humidity (≥80%) during incubation.[18] |
| Improper drug dilution. | Prepare fresh drug solutions for each assay and perform serial dilutions carefully. |
Issue 2: No significant difference in gene expression between susceptible and resistant isolates.
| Possible Cause | Troubleshooting Step |
| Inappropriate life stage tested. | Gene expression can vary between life stages. Ensure you are comparing the same developmental stage (e.g., adult males, L3 larvae) for both isolates.[6] |
| RNA degradation. | Use an RNA stabilization solution and ensure a high-quality RNA extraction. Check RNA integrity (RIN > 7) before proceeding with RT-qPCR. |
| Poor primer efficiency. | Validate primer efficiency for all target and reference genes. It should be between 90-110%. |
| Low level of resistance. | The difference in gene expression may be subtle. Increase the biological and technical replicates to improve statistical power. |
| Resistance mechanism is not transcriptionally regulated. | Consider other mechanisms such as target site mutations, which would require sequencing-based approaches for detection. |
Issue 3: Inconsistent results in C. elegans transgenesis experiments for functional validation.
| Possible Cause | Troubleshooting Step |
| Low expression of the transgene. | Use a strong, appropriate promoter for the gene of interest. The avr-14 promoter has been used successfully for expressing GluCl subunits in C. elegans.[3] |
| Silencing of the extrachromosomal array. | Generate multiple independent transgenic lines to account for variation in expression levels. |
| Inappropriate C. elegans background strain. | Use a highly resistant mutant strain, such as the triple GluCl mutant DA1316, to provide a clear background for assessing rescue of sensitivity.[3] |
| Incorrect assay for phenotype. | Use multiple assays to assess the phenotype, such as motility assays and growth assays, as they may have different sensitivities. |
Quantitative Data Summary
Table 1: In Vitro Susceptibility of H. contortus Isolates to Moxidectin and Ivermectin
| Isolate | Assay | Drug | IC50 / LC50 (µg/mL) | Resistance Ratio | Reference |
| Field Isolate | LMAT | Ivermectin | 91.06 | - | [19] |
| Field Isolate | LMAT | Moxidectin | 1.253 | - | [19] |
| Wallangra (Resistant) | LDA | Eprinomectin | - | up to 70-fold | [20] |
| Wallangra (Resistant) | LDA | Moxidectin | - | 4.0-fold | [20] |
Table 2: Gene Expression Changes in Moxidectin/Ivermectin-Resistant H. contortus
| Gene | Isolate | Fold Change (Resistant vs. Susceptible) | Condition | Reference |
| Hco-pgp-1 | PARAISO | 6.08 | Adult males | [6] |
| Hco-pgp-2 | PARAISO | 6.58 | Adult males | [6] |
| Hco-pgp-9 | PARAISO | 5.93 | Adult males | [6] |
| pgp-1 | Resistant Isolate | Significantly higher | L3 larvae | [16] |
| pgp-9.1 | Resistant Isolate | Significantly higher | L3 larvae | [16] |
| pgp-9.2 | Resistant Isolate | Significantly higher | L3 larvae | [16] |
| pgp-9.2 | Resistant Isolate | Highly differentially expressed | Adult females | [7] |
Table 3: Efficacy of Moxidectin and Ivermectin Against Resistant H. contortus in vivo
| Strain | Treatment | Dose (mg/kg) | Efficacy (%) | Reference |
| Ivermectin-Resistant | Moxidectin | 0.2 | 99.9 | [21] |
| Ivermectin-Resistant | Moxidectin | 0.4 | 100 | [21] |
| Ivermectin-Resistant | Ivermectin | 0.4 | 38.8 | [21] |
| Ivermectin-Resistant | Ivermectin | 0.8 | 53.1 | [21] |
| Ivermectin-Susceptible | Moxidectin | 0.2 | 100 | [21] |
| Ivermectin-Susceptible | Ivermectin | 0.2 | 99.7 | [21] |
Experimental Protocols
Larval Development Assay (LDA)
Objective: To determine the concentration of moxidectin that inhibits the development of H. contortus from eggs to third-stage larvae (L3).
Methodology:
-
Egg Recovery: Collect feces from infected animals and dissolve in water. Filter the suspension through a series of sieves. Add a saturated NaCl solution to the material retained on the final sieve and centrifuge. Collect the supernatant containing the eggs and wash them with distilled water.[18]
-
Assay Setup: Perform the assay in 96-well microtiter plates. Add approximately 70-100 eggs to each well.[18]
-
Drug Dilution: Prepare serial dilutions of moxidectin in water or a suitable solvent (e.g., DMSO). Add the drug dilutions to the wells. Include control wells with no drug.
-
Culture Medium: Add a culture medium containing Escherichia coli (as a food source) and an antifungal agent like amphotericin B to each well.[18]
-
Incubation: Seal the plates and incubate at 27°C with a relative humidity of ≥80% for 7 days.[18]
-
Data Analysis: After incubation, count the number of L1, L2, and L3 larvae in each well. Calculate the percentage of inhibition of development to L3 for each drug concentration compared to the control wells. Determine the LC50 (the concentration that inhibits 50% of larval development) using probit analysis.[18]
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the expression levels of target genes (e.g., ABC transporters, CYPs) in moxidectin-resistant and -susceptible H. contortus.
Methodology:
-
Sample Collection: Collect adult worms or larvae from resistant and susceptible isolates.
-
RNA Extraction: Homogenize the samples and extract total RNA using a suitable kit or protocol. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design and Validation: Design primers specific to the target genes and at least two stable reference genes. Validate primer efficiency by running a standard curve.
-
RT-qPCR Reaction: Set up the RT-qPCR reaction using a SYBR Green-based master mix, cDNA, and primers.
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference genes.[6]
Rhodamine 123 Efflux Assay for P-glycoprotein Activity
Objective: To functionally assess the activity of P-glycoproteins by measuring the efflux of the fluorescent substrate Rhodamine 123 (Rho123).
Methodology:
-
Cell Culture and Transfection: Clone the H. contortus P-glycoprotein of interest (e.g., Hco-PGP-9.1) and express it in a suitable cell line (e.g., mammalian cells).[13]
-
Rhodamine 123 Loading: Incubate the transfected and control cells with Rho123.
-
Efflux Measurement: After loading, wash the cells and measure the intracellular fluorescence over time using a fluorometer or flow cytometer. A lower accumulation of Rho123 in transfected cells compared to control cells indicates active efflux by the P-glycoprotein.
-
Inhibition Assay: To test the interaction with moxidectin, co-incubate the cells with Rho123 and varying concentrations of moxidectin. Inhibition of Rho123 efflux (i.e., increased intracellular fluorescence) suggests that moxidectin is a substrate or inhibitor of the P-glycoprotein.[13][14]
Visualizations
Caption: Overview of Moxidectin Action and Resistance Mechanisms in H. contortus.
Caption: Experimental Workflow for the Larval Development Assay (LDA).
Caption: Troubleshooting Logic for Gene Expression Experiments.
References
- 1. mcgill.ca [mcgill.ca]
- 2. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection at a P-glycoprotein gene in ivermectin- and moxidectin-selected strains of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of transporter genes in anthelmintic resistant isolates of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of P-glycoprotein gene expression of two Haemonchus contortus isolates from Yucatan, Mexico, with resistant or susceptible phenotype to ivermectin in relation to a susceptible reference strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC-transporter gene expression in ivermectin-susceptible and resistant Haemonchus contortus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Transcriptomics and Proteomics of Haemonchus contortus in Response to Ivermectin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro metabolism of moxidectin in Haemonchus contortus adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Demonstration of co-resistance of Haemonchus contortus to ivermectin and moxidectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterisation of P-glycoprotein-9.1 in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Haemonchus contortus P-glycoprotein-16 and its interaction with the macrocyclic lactone anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Effects of in vitro exposure to ivermectin and levamisole on the expression patterns of ABC transporters in Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refubium - Transgenic Expression of Haemonchus contortus Cytochrome P450 Hco-cyp-13A11 Decreases Susceptibility to Particular but Not All Macrocyclic Lactones in the Model Organism Caenorhabditis elegans [refubium.fu-berlin.de]
- 18. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Moxidectin (DB07107) Resistance in Gastrointestinal Nematodes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering moxidectin resistance in gastrointestinal nematodes.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced efficacy of moxidectin in our in vivo studies. Does this automatically mean we have moxidectin resistance?
A1: Not necessarily. While reduced efficacy is a primary indicator, other factors can contribute to treatment failure. Before concluding resistance, it's crucial to rule out issues such as underdosing, incorrect administration, or reduced drug bioavailability. To confirm resistance, a Fecal Egg Count Reduction Test (FECRT) should be performed. A reduction of less than 95% in the fecal egg count after treatment strongly suggests the presence of resistant nematodes.[1][2]
Q2: We have confirmed ivermectin resistance in our nematode population. Will moxidectin still be effective?
A2: There is a degree of cross-resistance between ivermectin and moxidectin.[3][4] However, moxidectin often remains more effective than ivermectin against ivermectin-resistant strains of various nematodes in sheep, goats, cattle, and horses.[3][5] This is partly because moxidectin is a poorer substrate for P-glycoprotein (P-gp) efflux pumps, a common resistance mechanism.[6][7] The efficacy of moxidectin will depend on the specific resistance mechanisms present in your nematode population. It is advisable to conduct efficacy studies to determine the level of moxidectin susceptibility.
Q3: What are the primary molecular mechanisms behind moxidectin resistance?
A3: The primary mechanisms are complex and can involve multiple factors:
-
Alterations in Drug Targets: Moxidectin's primary target is the glutamate-gated chloride channel (GluCl) in the nematode's nerve and muscle cells.[6][8] Mutations in the genes encoding these channels can reduce the binding affinity of moxidectin, leading to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can actively pump moxidectin out of the nematode's cells, preventing it from reaching its target.[3][9][10] This is a major mechanism of resistance.
-
Detoxification Systems: An induction of the nematode's own detoxification systems may also play a role in breaking down the drug before it can exert its effect.[3][11]
-
Changes in Neuronal Integrity: Defects in the integrity of amphidial neurons have been associated with resistance to macrocyclic lactones like moxidectin.[3][12]
Q4: Can we reverse or overcome moxidectin resistance in the lab?
A4: Yes, several experimental strategies can be employed to overcome moxidectin resistance:
-
Use of Synergists: Co-administration of moxidectin with an ABC transporter inhibitor, such as verapamil, has been shown to increase its efficacy against resistant strains by blocking the P-gp efflux pumps.[3][13]
-
Drug Combinations: Using moxidectin in combination with an anthelmintic from a different class with a different mode of action (e.g., levamisole or a benzimidazole) can be effective against multi-drug resistant populations.[14][15][16]
-
Novel Formulations: Research into novel drug delivery systems that can maintain a higher and more persistent concentration of moxidectin at the site of infection may help overcome resistance.[6][7]
Troubleshooting Guides
Problem 1: Inconsistent results in our in vitro Larval Development Assay (LDA) for moxidectin resistance.
| Possible Cause | Troubleshooting Step |
| Larval Viability Issues | Ensure L3 larvae are healthy and motile before starting the assay. Use freshly hatched and prepared larvae. |
| Incorrect Drug Concentration | Prepare fresh serial dilutions of moxidectin for each experiment. Verify the stock solution concentration. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects larval development (typically <1%).[11] |
| Incubation Conditions | Maintain consistent temperature and humidity during the incubation period as variations can affect larval development. |
| Reading and Interpretation | Use a standardized method for counting L1, L2, and L3 larvae. Ensure the person reading the plates is blinded to the treatment groups. |
Problem 2: Fecal Egg Count Reduction Test (FECRT) shows low moxidectin efficacy, but we are unsure if it's resistance.
| Possible Cause | Troubleshooting Step |
| Underdosing | Ensure accurate weight determination of animals and correct calculation of the moxidectin dose. |
| Improper Drug Administration | Follow the manufacturer's instructions for the route of administration to ensure the full dose is delivered. |
| Re-infection | Prevent re-infection of treated animals from a contaminated environment during the test period. |
| Incorrect Sampling Time | Collect post-treatment fecal samples at the recommended time point (typically 10-14 days after treatment).[1][2] |
| Sample Size | Use a sufficient number of animals in both the treated and control groups to ensure statistical power. |
Quantitative Data Summary
Table 1: Efficacy of Moxidectin against Ivermectin-Resistant Haemonchus contortus in Sheep [17]
| Treatment Group | Dose (mg/kg) | Efficacy (%) |
| Moxidectin | 0.2 | 99.9 |
| Moxidectin | 0.4 | 100 |
| Ivermectin | 0.4 | 38.8 |
| Ivermectin | 0.8 | 53.1 |
Table 2: Effect of Verapamil on Moxidectin and Ivermectin Efficacy against a Moxidectin-Selected Strain of Haemonchus contortus [13][18]
| Treatment | Percent Efficacy Increase |
| Ivermectin + Verapamil | 52.7 |
| Moxidectin + Verapamil | 58.3 |
*Significantly different from ivermectin/moxidectin treated groups (P<0.05)
Table 3: EC50 Values of Macrocyclic Lactones against a Resistant Haemonchus contortus Isolate in a Larval Development Assay [3][5]
| Drug | EC50 (nM) |
| Moxidectin (MOX) | Lower than IVM and EPR |
| Ivermectin (IVM) | 29-fold higher than MOX |
| Eprinomectin (EPR) | 280-fold higher than MOX |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
-
Animal Selection: Select a group of animals with naturally acquired nematode infections and demonstrable fecal egg counts (e.g., >150 eggs per gram).
-
Group Allocation: Randomly allocate animals to a treatment group and a control group (at least 10-15 animals per group).
-
Pre-treatment Sampling: Collect individual fecal samples from all animals on Day 0.
-
Treatment: Administer moxidectin to the treatment group according to the manufacturer's recommended dose. The control group remains untreated.
-
Post-treatment Sampling: Collect individual fecal samples from all animals 10-14 days after treatment.
-
Egg Counting: Determine the number of nematode eggs per gram of feces for each sample using a standardized technique (e.g., McMaster technique).
-
Calculation of Efficacy: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
Larval Development Assay (LDA)
-
Larval Preparation: Obtain nematode eggs from fecal cultures and hatch them to obtain third-stage larvae (L3).
-
Drug Dilution: Prepare serial dilutions of moxidectin in a suitable solvent (e.g., DMSO) and then in water or a buffer.
-
Assay Setup: In a 96-well plate, add a standardized number of L3 larvae to each well containing different concentrations of moxidectin or a control with no drug.
-
Incubation: Incubate the plates for a specified period (e.g., 7 days) at an appropriate temperature to allow for larval development.
-
Analysis: After incubation, determine the number of larvae that have developed to the third stage (L3) in each well.
-
Data Interpretation: Calculate the concentration of moxidectin that inhibits 50% of the larval development (EC50). A higher EC50 value in a test population compared to a susceptible reference strain indicates resistance.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Refubium - Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe [refubium.fu-berlin.de]
- 3. journals.asm.org [journals.asm.org]
- 4. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes | Semantic Scholar [semanticscholar.org]
- 5. Acquired Tolerance to Ivermectin and Moxidectin after Drug Selection Pressure in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in candidate-gene and whole-genome approaches to the discovery of anthelmintic resistance markers and the description of drug/receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC transporters influence sensitivity of Brugia malayi to moxidectin and have potential roles in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acquired Tolerance to Ivermectin and Moxidectin after Drug Selection Pressure in the Nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multidrug resistance in Haemonchus contortus in sheep - can it be overcome? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anthelmintics Resistance; How to Overcome it? | Iranian Journal of Parasitology [ijpa.tums.ac.ir]
- 17. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Moxidectin (DB07107) Neurotoxicity in P-glycoprotein Deficient Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding moxidectin-induced neurotoxicity in P-glycoprotein (P-gp) deficient mice.
Frequently Asked Questions (FAQs)
Q1: Why are P-glycoprotein deficient mice sensitive to moxidectin-induced neurotoxicity?
P-glycoprotein (P-gp), encoded by the MDR1 (or Abcb1a) gene, is an efflux transporter at the blood-brain barrier that limits the entry of many drugs, including moxidectin, into the central nervous system (CNS).[1][2] In P-gp deficient mice, this protective mechanism is absent, leading to increased brain penetration of moxidectin and subsequent neurotoxicity.[1][3] A subpopulation of CF-1 mice has a spontaneous mutation in the Abcb1a gene, making them deficient in P-gp.[3][4]
Q2: Is moxidectin as neurotoxic as ivermectin in P-gp deficient mice?
No, studies consistently show that moxidectin is less neurotoxic than ivermectin in P-gp deficient mice.[2][5] The lethal dose 50 (LD50) for moxidectin is significantly higher than for ivermectin in Mdr1ab (-/-) mice, indicating lower toxicity.[2][5] Although both drugs can accumulate in the brain of P-gp deficient mice, higher brain concentrations of moxidectin are required to produce neurotoxic effects compared to ivermectin.[2][5]
Q3: What are the typical signs of moxidectin neurotoxicity in P-gp deficient mice?
Common clinical signs of moxidectin neurotoxicity include lethargy, ataxia (incoordination), tremors, and in severe cases, coma and death.[2][6] These signs are a result of moxidectin's action on GABA-A and glutamate-gated chloride channels in the central nervous system.[7][8]
Q4: At what dose does moxidectin induce neurotoxicity in P-gp deficient mice?
The neurotoxic dose of moxidectin can vary depending on the specific mouse strain and route of administration. For instance, in one study with P-gp-deficient CF-1 mice, a dose of 0.7 mg/kg of moxidectin induced the same degree of neurotoxicosis as 0.35 mg/kg of ivermectin.[1] Another study in Mdr1ab(-/-) mice reported an LD50 of 2.3 µmol/kg for moxidectin following subcutaneous administration.[2]
Q5: How can I assess moxidectin-induced neurotoxicity in my experiments?
Neurotoxicity can be quantified by observing clinical signs and using behavioral tests. A commonly used method is the rotarod test, which measures the walking performance and motor coordination of the mice.[1][9] A decrease in the time spent on the rotating rod indicates neurotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high mortality in P-gp deficient mice at low moxidectin doses. | 1. Incorrect mouse strain (not truly P-gp deficient). 2. Dosing error. 3. Contamination of the drug solution. | 1. Genotype the mice to confirm the absence of the Abcb1a gene.[4] 2. Double-check all dose calculations and the concentration of the dosing solution. 3. Prepare fresh drug solutions for each experiment. |
| High variability in neurotoxic response between individual mice. | 1. Incomplete P-gp deficiency in some animals. 2. Differences in drug absorption or metabolism. 3. Inconsistent drug administration. | 1. Ensure a homozygous P-gp knockout colony. 2. Use a sufficient number of animals to account for biological variability and ensure statistical power. 3. Standardize the administration technique (e.g., subcutaneous injection site, volume). |
| No observable neurotoxic effects at expected doses. | 1. The mouse strain used has a functional P-gp. 2. The administered dose is too low. 3. The observation period is too short. | 1. Verify the genotype of the mice.[4] 2. Review the literature for appropriate dose ranges for the specific P-gp deficient model being used.[1][2][5] 3. Observe the animals for an extended period (e.g., up to 14 days) as neurotoxic signs can have a delayed onset.[2][5] |
| Difficulty in quantifying subtle neurotoxic signs. | Subjective scoring of clinical signs can be inconsistent. | Implement objective behavioral tests like the rotarod performance test to quantitatively assess motor coordination and neurotoxicity.[1][9] |
Quantitative Data Summary
Table 1: Comparative Neurotoxicity of Moxidectin and Ivermectin in Mdr1ab (-/-) Mice
| Parameter | Moxidectin (MOX) | Ivermectin (IVM) | Reference |
| LD50 (µmol/kg, s.c.) | 2.3 | 0.46 | [2][5] |
| Brain Sublethal Concentration (pmol/g) | 830 | 270 | [2][5] |
| Brain-to-Plasma Concentration Ratio (at 0.23 µmol/kg, 24h) | 2.2 ± 0.7 | 4.8 ± 1.6 | [2] |
| Data from a study evaluating survival over 14 days after subcutaneous administration. |
Table 2: Neurotoxic Doses and Brain Concentrations in P-gp Deficient CF-1 Mice
| Drug | Dosage for Comparable Neurotoxicosis | Brain Concentration at 0.2 mg/kg | Reference |
| Moxidectin (MOX) | 1.09 µmol/kg (0.7 mg/kg) | 140.2 pmol/g | [1] |
| Ivermectin (IVM) | 0.40 µmol/kg (0.35 mg/kg) | 100.8 pmol/g | [1] |
| Neurotoxicosis was assessed by measuring walking performance on a rotarod. |
Experimental Protocols
Protocol 1: Assessment of Moxidectin Neurotoxicity in Mdr1ab (-/-) Mice
Objective: To determine the LD50 and sublethal brain concentrations of moxidectin that induce neurotoxicity.
Materials:
-
Mdr1ab (-/-) mice and wild-type control mice.[10]
-
Moxidectin solution for subcutaneous injection.
-
Standard animal housing and care facilities.
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare serial dilutions of moxidectin in the appropriate vehicle.
-
Drug Administration: Administer increasing doses of moxidectin subcutaneously to groups of Mdr1ab (-/-) mice.[2][5] A control group should receive the vehicle only.
-
Observation: Monitor the mice continuously for the first 12 hours and then daily for 14 days for clinical signs of neurotoxicity (lethargy, ataxia, tremors).[2][11]
-
LD50 Calculation: Record mortality and calculate the LD50 using an appropriate statistical method.
-
Brain Concentration Analysis: For sublethal dose groups, euthanize mice at a predetermined time point after dosing (e.g., when neurotoxic signs are apparent). Collect brain tissue and plasma to determine drug concentrations using a validated analytical method (e.g., HPLC).[2][5]
Protocol 2: Rotarod Performance Test for Quantifying Neurotoxicity in CF-1 Mice
Objective: To quantitatively assess moxidectin-induced motor impairment.
Materials:
-
P-glycoprotein deficient CF-1 mice.[3]
-
Rotarod apparatus.
-
Moxidectin solution for oral or subcutaneous administration.
Procedure:
-
Animal Training: Train the mice on the rotarod for several days before the experiment until they can consistently remain on the rotating rod for a set period (e.g., 5 minutes).
-
Baseline Measurement: Record the baseline rotarod performance for each mouse.
-
Drug Administration: Administer a specific dose of moxidectin to the experimental group and the vehicle to the control group.[1]
-
Post-Dosing Assessment: At various time points after drug administration, place the mice on the rotarod and measure the latency to fall.
-
Data Analysis: Compare the post-dosing rotarod performance to the baseline values and between the treatment and control groups to quantify the degree of motor impairment.[1][9]
Visualizations
Caption: Workflow for assessing moxidectin neurotoxicity in mice.
References
- 1. Moxidectin has a lower neurotoxic potential but comparable brain penetration in P-glycoprotein-deficient CF-1 mice compared to ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein deficiency in a subpopulation of CF-1 mice enhances avermectin-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Managing Adverse Effects of Moxidectin (DB07107) in Sensitive Dog Breeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing adverse effects of Moxidectin in sensitive dog breeds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Moxidectin-induced neurotoxicity in sensitive dog breeds?
A1: Moxidectin, a macrocyclic lactone, exerts its anthelmintic effects by binding to glutamate-gated and GABA-gated chloride channels in parasites, leading to paralysis and death.[1][2] In mammals, the blood-brain barrier, which is protected by the P-glycoprotein (P-gp) efflux pump, typically prevents Moxidectin from reaching toxic concentrations in the central nervous system (CNS). However, certain dog breeds, particularly herding breeds like Collies and Australian Shepherds, can have a mutation in the ABCB1 gene (formerly MDR1), which codes for P-gp.[3][4] This mutation results in a non-functional P-gp, leading to an accumulation of Moxidectin in the brain. This accumulation enhances the effect of the inhibitory neurotransmitter GABA, causing neurotoxic signs.[5][6]
Q2: Which dog breeds are known to be sensitive to Moxidectin?
A2: Breeds known to have a higher prevalence of the MDR1 gene mutation and are therefore more susceptible to Moxidectin toxicity include:
-
German Shepherds[4]
-
Long-haired Whippets[4]
-
Miniature American Shepherds[4]
-
Old English Sheepdogs[4]
-
Shetland Sheepdogs[4]
-
Silken Windhounds[4]
It is crucial to note that not all dogs within these breeds will have the mutation. Genetic testing is the only definitive way to determine an individual dog's sensitivity.[4]
Q3: What are the clinical signs of Moxidectin toxicity?
A3: Clinical signs of Moxidectin neurotoxicity can range from mild to severe and are dose-dependent. Common signs include:
Q4: Does the formulation of Moxidectin affect its safety in sensitive breeds?
A4: Yes, the formulation and dosage are critical. At standard heartworm prevention doses, Moxidectin is generally considered safe even for dogs with the MDR1 mutation.[8] However, toxicity can occur with higher doses used for other parasitic infections or in cases of accidental overdose.[8][11] Studies have shown that topical formulations may have a wider safety margin compared to oral or injectable forms in sensitive breeds.[12][13]
Troubleshooting Guides
Scenario 1: A dog in a safety study is exhibiting neurological signs after Moxidectin administration.
1. Immediate Actions:
- Stop Moxidectin Administration: Immediately cease any further administration of the drug.
- Veterinary Assessment: Have the animal immediately assessed by a veterinarian.
- Decontamination: If exposure was topical, wash the dog with a mild dish soap to remove any unabsorbed drug.[14] If ingested within 1-4 hours, the veterinarian may induce vomiting or administer activated charcoal.[11]
2. Diagnostic Steps:
- Confirm Moxidectin Exposure: Review experimental records to confirm the dose and time of administration.
- MDR1 Genotyping: If the dog's MDR1 status is unknown, collect a blood or cheek swab sample for genetic testing to confirm the presence of the ABCB1 mutation.[4][7]
- Clinical Pathology: The veterinarian will likely perform blood work to monitor for electrolyte imbalances and other secondary complications.[11]
3. Treatment and Management:
- Supportive Care: This is the cornerstone of treatment and includes intravenous fluids to maintain hydration and electrolyte balance, and nutritional support.[11][14]
- Control of Neurological Signs:
- Seizures: Diazepam may be used, but some dogs with Moxidectin toxicity respond poorly.[5] Propofol may be a more effective alternative.[5][15]
- Tremors: Can be managed with muscle relaxants.
- Intravenous Lipid Emulsion (ILE) Therapy: This is a novel treatment that has shown success in treating Moxidectin and other lipophilic drug toxicities.[16][17] The lipid emulsion is thought to act as a "lipid sink," sequestering the Moxidectin from the target tissues.[17]
- Monitoring: Closely monitor the dog's neurological status, respiratory rate, and cardiovascular function. Symptoms can persist for several days.[11]
Scenario 2: Designing a pre-clinical study involving Moxidectin in a potentially sensitive dog breed.
1. Pre-screening:
- MDR1 Genotyping: All dogs should be genotyped for the ABCB1 mutation prior to inclusion in the study.[18] This will allow for stratification of animals into homozygous normal (N/N), heterozygous (N/MDR1), and homozygous affected (MDR1/MDR1) groups.[3]
2. Dose Selection:
- Start with Low Doses: Begin with doses well below the known toxic levels for sensitive breeds.
- Dose Escalation Studies: If higher doses are necessary, conduct careful dose escalation studies in a small number of animals from each genotype group to determine the maximum tolerated dose.
3. Monitoring Plan:
- Intensive Clinical Observation: Implement a strict schedule of clinical observations, especially in the first 8-12 hours post-dosing, to watch for early signs of neurotoxicity.[19]
- Neurological Examinations: Conduct regular, standardized neurological examinations.
- Pharmacokinetic Sampling: Collect blood samples to correlate Moxidectin plasma concentrations with clinical signs.
Data Presentation
Table 1: Moxidectin Safety Margins in Ivermectin-Sensitive Collies
| Formulation | Dose Administered | Multiple of Heartworm Prevention Dose | Observed Adverse Effects | Reference |
| Oral | 30, 60, and 90 µg/kg | 10, 20, and 30 times | None | [12][19] |
| Topical (Imidacloprid/Moxidectin) | Up to 5 times the maximum recommended dose | Up to 5 times | None | [13] |
| Sustained-Release Injectable | 1, 3, and 5 times the recommended dose (0.17 mg/kg) | 1, 3, and 5 times | None | [20][21] |
Table 2: Clinical Signs of Moxidectin Toxicity and Recommended Actions
| Clinical Sign | Severity | Recommended Immediate Action |
| Mild ataxia, slight depression | Mild | Cease dosing, increase monitoring frequency. |
| Generalized tremors, severe ataxia, hypersalivation | Moderate | Veterinary intervention required. Consider decontamination. |
| Seizures, coma, respiratory depression | Severe | Emergency veterinary care is critical. Administer anticonvulsants and provide respiratory support. |
Experimental Protocols
Protocol 1: MDR1 Genotyping via PCR
-
Sample Collection: Collect 2 ml of whole blood in an EDTA tube or obtain a buccal swab from the subject dog.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification:
-
Design primers flanking the nt230(del4) mutation in the canine ABCB1 gene.[7]
-
Perform PCR using the extracted DNA as a template. The reaction mixture should contain DNA polymerase, dNTPs, forward and reverse primers, and the appropriate buffer.
-
Use a thermal cycler with the following example parameters: initial denaturation at 94°C for 5 minutes, followed by 35 cycles of 94°C for 30 seconds, 58°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 10 minutes.
-
-
Gel Electrophoresis:
-
Run the PCR products on a high-resolution polyacrylamide gel.[7]
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide or SYBR Safe) under UV light.
-
-
Genotype Determination:
-
Homozygous Normal (N/N): A single band corresponding to the wild-type allele size.
-
Heterozygous (N/MDR1): Two bands, one for the wild-type allele and one for the shorter, mutated allele.
-
Homozygous Affected (MDR1/MDR1): A single band corresponding to the mutated allele size.[7]
-
Mandatory Visualizations
Caption: Signaling pathway of Moxidectin-induced neurotoxicity in MDR1-mutant dogs.
Caption: Experimental workflow for a Moxidectin safety study in sensitive dog breeds.
References
- 1. What is the mechanism of Moxidectin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Multidrug Sensitivity (MDR1) | Veterinary Genetics Laboratory [vgl.ucdavis.edu]
- 4. followmemas.com [followmemas.com]
- 5. Clinical presentation and management of moxidectin toxicity in two dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxidectin - Wikipedia [en.wikipedia.org]
- 7. Development of a PCR-based diagnostic test detecting a nt230(del4) MDR1 mutation in dogs: verification in a moxidectin-sensitive Australian Shepherd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. whole-dog-journal.com [whole-dog-journal.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wagwalking.com [wagwalking.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets.ctfassets.net [assets.ctfassets.net]
- 15. madbarn.com [madbarn.com]
- 16. Moxidectin toxicosis in a puppy successfully treated with intravenous lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Safety of moxidectin in avermectin-sensitive collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. campifarma.com [campifarma.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Moxidectin (DB07107) Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of Moxidectin formulations. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges encountered during formulation development.
Frequently Asked questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of Moxidectin?
A1: The primary challenge in developing oral formulations of Moxidectin is its poor aqueous solubility.[1] Moxidectin is a highly lipophilic compound, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2][3] This can lead to low and variable oral bioavailability.[1] Additionally, as an amorphous solid, Moxidectin can be prone to physical instability, with a tendency to recrystallize to a less soluble crystalline form, further compromising its dissolution and absorption.[4][5]
Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of Moxidectin?
A2: Several strategies have shown promise for improving Moxidectin's oral bioavailability:
-
Lipid-Based Formulations: Co-administration of Moxidectin with lipids, such as sunflower oil, has been shown to significantly increase its oral bioavailability.[2] This is attributed to the stimulation of intestinal lymphatic transport, which allows the highly lipophilic drug to bypass first-pass metabolism in the liver.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing Moxidectin in a polymer matrix in its amorphous state can enhance its dissolution rate and solubility.[6][7] Common techniques for preparing ASDs include solvent evaporation and hot-melt extrusion.[7]
-
Co-amorphous Systems: This approach involves combining amorphous Moxidectin with a low-molecular-weight co-former. This can improve the physical stability of the amorphous drug and enhance its dissolution properties.[8]
Q3: How does the lymphatic transport pathway contribute to Moxidectin absorption?
A3: Due to its high lipophilicity, Moxidectin can be absorbed via the intestinal lymphatic system. After oral administration, particularly with a high-fat meal, lipophilic drugs can be incorporated into chylomicrons, which are lipoprotein particles formed in the enterocytes. These chylomicrons are then transported into the lymphatic vessels, bypassing the portal circulation and first-pass metabolism in the liver. This can lead to a significant increase in the systemic bioavailability of the drug.[2]
Q4: What are the key considerations when selecting polymers for Moxidectin amorphous solid dispersions?
A4: The choice of polymer is critical for the stability and performance of an amorphous solid dispersion. Key factors to consider include:
-
Drug-Polymer Miscibility: The polymer should be miscible with Moxidectin to form a stable, single-phase amorphous system.[9]
-
Inhibition of Recrystallization: The polymer should effectively inhibit the recrystallization of amorphous Moxidectin during storage and dissolution. Hydrophilic polymers like polyvinylpyrrolidone (PVP) can act as crystallization inhibitors.[10]
-
Enhancement of Dissolution: The polymer should be readily soluble in gastrointestinal fluids to facilitate the rapid release of Moxidectin.[7]
-
Impact of Humidity: The hygroscopicity of the polymer can affect the stability of the amorphous dispersion, as absorbed water can act as a plasticizer and promote recrystallization.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of Moxidectin from the formulation. | 1. Incomplete amorphization of Moxidectin in the solid dispersion.2. Recrystallization of amorphous Moxidectin during the dissolution study.3. Poor wetting of the formulation.4. Inappropriate dissolution medium. | 1. Optimize the preparation method (e.g., faster solvent removal, higher cooling rate). Characterize the solid state using techniques like PXRD and DSC.2. Incorporate a crystallization inhibitor (e.g., PVP) into the formulation.[10] Use a dissolution medium that mimics in vivo conditions to maintain supersaturation.3. Include a surfactant in the formulation or dissolution medium to improve wettability.4. For poorly soluble drugs like Moxidectin, a surfactant (e.g., Tween 20) in the dissolution medium is often necessary to achieve sink conditions.[13] |
| High variability in oral bioavailability in animal studies. | 1. Food effect: The presence or absence of food, particularly fatty food, can significantly impact the absorption of lipophilic drugs like Moxidectin.[2]2. Physical instability of the amorphous formulation, leading to variable degrees of crystallinity between doses.3. Inconsistent dosing or formulation preparation. | 1. Standardize feeding protocols in animal studies (e.g., fasted vs. fed state with a high-fat meal) to assess the food effect.2. Ensure the physical stability of the amorphous form through proper polymer selection and storage conditions. Monitor the solid-state of the formulation before each study.3. Implement rigorous quality control procedures for formulation preparation and dose administration. |
| Phase separation or recrystallization of amorphous Moxidectin during storage. | 1. Inadequate stabilization by the chosen polymer.2. High humidity during storage.3. Storage temperature is too high, approaching the glass transition temperature (Tg) of the amorphous dispersion. | 1. Screen different polymers to find one with better miscibility and interaction with Moxidectin.[14] Consider co-amorphous systems for enhanced stability.[8]2. Store the formulation in a desiccated environment or use moisture-protective packaging.[11][12]3. Store the formulation at a temperature well below its Tg. |
| Difficulty in scaling up the solid dispersion manufacturing process. | 1. Challenges in maintaining consistent product quality (e.g., particle size, morphology) at a larger scale.2. Thermal degradation of Moxidectin or polymer during hot-melt extrusion at a larger scale.3. Issues with solvent removal and residual solvent levels in the solvent evaporation method. | 1. Optimize process parameters (e.g., feed rate, screw speed, temperature profile for HME) at a smaller scale before scaling up.[15][16]2. Carefully control the temperature profile and residence time in the extruder to minimize thermal stress.[16]3. Optimize drying conditions (temperature, vacuum, time) and ensure the final product meets residual solvent specifications. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Oral Moxidectin Formulations
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Oral Solution | Dog | 0.2 mg/kg | ~2.4 | 11 days (half-life) | - | 67% | [2] |
| Oral Solution with Corn Oil | Dog | 0.2 mg/kg | - | - | - | 90.2 ± 7.4% | [17] |
| Oral Solution | Rabbit | 0.3 mg/kg | - | - | Increased by 98% with sunflower oil | - | [2] |
Experimental Protocols
Preparation of Moxidectin Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare a Moxidectin-Polyvinylpyrrolidone (PVP) K30 solid dispersion to enhance its dissolution rate.
Materials:
-
Moxidectin (DB07107)
-
Polyvinylpyrrolidone (PVP) K30
-
Methanol (analytical grade)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Preparation of the Drug-Polymer Solution:
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the inner wall of the flask.[18]
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the solid material in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Determine the drug content and uniformity using a validated analytical method (see Protocol 3).
-
In Vitro Dissolution Testing of Moxidectin Formulations
Objective: To evaluate the in vitro dissolution profile of Moxidectin from a developed formulation.
Materials:
-
Moxidectin formulation
-
Dissolution medium: 0.074% Tween 20 in deionized water
-
Deionized water
Equipment:
-
USP Apparatus II (Paddle) dissolution tester
-
UV-Vis Spectrophotometer or HPLC system
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Preparation of Dissolution Medium:
-
Prepare the dissolution medium (0.074% Tween 20 in water) and deaerate it.
-
-
Dissolution Test Setup:
-
Set up the USP Apparatus II with a paddle speed of 65 RPM and a medium volume of 500 mL. Maintain the temperature at 37 ± 0.5°C.
-
-
Sample Introduction:
-
Place a known amount of the Moxidectin formulation into each dissolution vessel.
-
-
Sampling:
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a 0.45 µm syringe filter.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis:
-
Analyze the concentration of Moxidectin in the filtered samples using a validated UV-Vis spectrophotometric or HPLC method (see Protocol 3).
-
-
Data Analysis:
-
Calculate the cumulative percentage of Moxidectin dissolved at each time point.
-
Plot the dissolution profile (cumulative % dissolved vs. time).
-
Quantification of Moxidectin by HPLC
Objective: To quantify the concentration of Moxidectin in plasma or dissolution media.
Materials:
-
Moxidectin standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Plasma samples or dissolution samples containing Moxidectin
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Acetonitrile and ultrapure water (e.g., 87:13, v/v).[15]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Moxidectin in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation (for plasma samples):
-
To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC parameters:
-
Column: C18 reversed-phase
-
Mobile Phase: Acetonitrile:Water (87:13, v/v)[15]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 245 nm
-
-
Inject the standard solutions and sample solutions into the HPLC system.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Moxidectin standards against their concentrations.
-
Determine the concentration of Moxidectin in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Intestinal lymphatic transport pathway of Moxidectin.
Caption: General workflow for preparing Moxidectin solid dispersions.
References
- 1. jddtonline.info [jddtonline.info]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvatomorphism of Moxidectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20070249692A1 - Inhibitors of crystallization in a solid dispersion - Google Patents [patents.google.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrar.org [ijrar.org]
Moxidectin (DB07107) Quantification by HPLC: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Moxidectin (DB07107) using High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for Moxidectin analysis by HPLC?
A1: Moxidectin is commonly analyzed using reversed-phase HPLC.[1][2] Typical columns are C18 or C8.[2] Mobile phases are often mixtures of acetonitrile and water, sometimes with the addition of methanol or other modifiers.[1][2] Detection is frequently performed using UV, fluorescence, or mass spectrometry (MS).[2]
Q2: How should I prepare my samples for Moxidectin HPLC analysis?
A2: Sample preparation depends on the matrix. For bulk drug substance, a simple dissolution in a suitable organic solvent like ethanol, DMSO, or dimethylformamide may be sufficient.[3] For biological matrices such as plasma, serum, or tissues, more extensive cleanup is required to remove interfering substances.[2][4] Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction.[5][6] The QuEChERS method has also been used for sample preparation.[2]
Q3: My Moxidectin peak is tailing. What could be the cause and how can I fix it?
A3: Peak tailing for basic compounds like Moxidectin can be caused by secondary interactions with residual silanol groups on the silica-based column packing.[7] To address this, you can try operating the mobile phase at a lower pH to suppress the ionization of silanols.[7] Using a highly deactivated, end-capped column can also minimize these interactions.[7] Another potential cause is column overload, so try injecting a lower concentration of your sample.[7] Finally, column bed deformation or a partially blocked frit could be the issue, which can be checked by replacing the column.[7]
Q4: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is their origin and how can I eliminate them?
A4: Ghost peaks are extraneous signals that can originate from various sources, including contamination in the mobile phase, the LC system, or from sample carryover from previous injections.[8][9] To troubleshoot, run a blank gradient without an injection to check for system-related peaks.[9] Injecting pure solvents can help identify contributions from the mobile phase.[9] Ensure regular cleaning and maintenance of the injector, column, and detector to prevent contamination.[8] Using fresh, high-purity solvents and ensuring complete degassing of the mobile phase are also crucial preventative measures.[8]
Q5: My results are not reproducible. What are the potential sources of variability?
A5: Poor reproducibility can stem from several factors. Inconsistent sample preparation is a common culprit. Ensure your extraction and dilution steps are precise and consistent for all samples. Moxidectin stability can also be a factor; it is known to degrade under acidic and alkaline conditions.[10][11] Ensure that your samples and standards are stored properly at -20°C and handled to minimize degradation.[3][5] Variations in the HPLC system, such as fluctuating pump pressure or column temperature, can also lead to inconsistent results. Regular system suitability testing is recommended to monitor the performance of your instrument.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Silanol Interactions | Operate mobile phase at a lower pH. Use a highly deactivated, end-capped column.[7] |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Bed Deformation / Blocked Frit | Replace the column to see if the problem persists.[7] |
| Inappropriate Solvent for Sample Dissolution | Ensure the sample solvent is compatible with the mobile phase. A solvent stronger than the mobile phase can cause peak distortion. |
Problem: Inaccurate Quantification
| Possible Cause | Suggested Solution |
| Standard Degradation | Prepare fresh standards. Moxidectin is sensitive to acid and alkali.[10][11] Store stock solutions at -20°C.[3] |
| Incomplete Sample Extraction | Optimize the extraction procedure. Ensure sufficient mixing and appropriate solvent volumes. Recoveries for Moxidectin from various matrices have been reported to be in the range of 70-96%.[5][12] |
| Matrix Effects (in biological samples) | Employ a more effective sample cleanup method like solid-phase extraction (SPE).[5] Use a matrix-matched calibration curve or an internal standard for quantification. |
| Non-linear Detector Response | Ensure your calibration curve is linear over the concentration range of your samples. If necessary, dilute samples to fall within the linear range. |
Experimental Protocols
Example HPLC Method for Moxidectin in Bulk Drug
This protocol is a general example and may require optimization for your specific instrumentation and sample.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase: Acetonitrile:Water (87:13, v/v)[1]
-
Flow Rate: 1.2 mL/min[1]
-
Injection Volume: 20 µL[1]
-
Column Temperature: 25 °C[1]
-
Detection: UV at 250 nm[1]
-
Standard Preparation: Prepare a stock solution of Moxidectin in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
Sample Preparation from Plasma using SPE
This is a representative protocol and may need to be adapted.
-
Condition an Oasis HLB SPE cartridge.[5]
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Moxidectin with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
Visualizations
Caption: A troubleshooting workflow for Moxidectin HPLC analysis.
Caption: Moxidectin degradation pathways under stress conditions.
References
- 1. scielo.br [scielo.br]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatographic assay of moxidectin in human plasma for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 9. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 10. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR | CoLab [colab.ws]
- 12. Validation and robustness testing of a HPLC method for the determination of avermectins and moxidectin in animal liver samples using an alumina column clean-up - Analyst (RSC Publishing) [pubs.rsc.org]
Moxidectin (DB07107) Dosage Optimization: A Technical Resource for Minimizing Mazzotti Reaction
Technical Support Center
This document provides researchers, scientists, and drug development professionals with essential information and guidance on optimizing Moxidectin dosage to mitigate the risk and severity of the Mazzotti reaction, a common adverse event in the treatment of onchocerciasis.
Frequently Asked Questions (FAQs)
Q1: What is the Mazzotti reaction and why is it a concern with Moxidectin treatment?
A1: The Mazzotti reaction is a systemic inflammatory response triggered by the rapid killing of microfilariae, the larval stage of Onchocerca volvulus, following treatment with microfilaricidal drugs like Moxidectin.[1] It is characterized by a range of symptoms including pruritus (itching), rash, fever, tachycardia (rapid heart rate), hypotension (low blood pressure), and lymphadenopathy (swollen lymph nodes).[2] While generally self-limiting, severe reactions can be distressing for patients and, in rare cases, life-threatening. Optimizing Moxidectin dosage is crucial to balance its high efficacy with a manageable safety profile.
Q2: What is the proposed mechanism behind the Mazzotti reaction?
A2: The leading hypothesis is that the death of microfilariae releases antigens, including those from their endosymbiotic Wolbachia bacteria.[3] These bacterial components, such as Wolbachia surface protein (WSP), are recognized by the host's innate immune system, primarily through Toll-like receptors (TLR2 and TLR4) on immune cells like macrophages and dendritic cells.[3][4] This recognition initiates a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of eosinophils and other immune cells, which mediate the clinical manifestations of the reaction.[5][6]
Q3: How does the incidence and severity of the Mazzotti reaction with Moxidectin compare to Ivermectin?
A3: Clinical trials have shown that Moxidectin is a more potent and persistent microfilaricide than Ivermectin.[7] This superior efficacy can be associated with a higher incidence and, in some cases, severity of Mazzotti reactions, particularly at higher doses. For instance, a phase 2 study showed a dose-dependent increase in Mazzotti reactions with Moxidectin, with the 8 mg dose showing a statistically significant increase in pruritus, rash, and hemodynamic changes compared to Ivermectin.[8] However, most reactions observed in clinical trials for both drugs were mild to moderate and resolved without intervention.[6]
Q4: What are the key factors influencing the severity of the Mazzotti reaction?
A4: The primary determinant of Mazzotti reaction severity is the patient's pre-treatment microfilarial load (density of microfilariae in the skin).[8][9] Patients with higher parasite burdens tend to experience more severe reactions due to a greater antigenic stimulus from a larger number of dying microfilariae. The dose of the microfilaricidal drug is another critical factor, with higher doses generally leading to a more rapid and extensive parasite clearance and, consequently, a more pronounced inflammatory response.[5]
Q5: Are there any established strategies to mitigate the Mazzotti reaction when using Moxidectin?
A5: Currently, the main strategy for mitigating the Mazzotti reaction is to consider the patient's microfilarial load when determining the initial dosage. For patients with very high parasite loads, initiating treatment with a lower dose or considering pre-treatment with corticosteroids in high-risk individuals are potential strategies, although the latter requires careful consideration due to potential immunosuppressive effects. Additionally, ensuring adequate hydration and monitoring of vital signs, especially blood pressure, is crucial in the initial days following Moxidectin administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe pruritus and widespread rash within 24-48 hours of Moxidectin administration. | High microfilarial load leading to a strong Mazzotti reaction. | - Administer symptomatic relief (e.g., oral antihistamines).- Ensure patient is well-hydrated.- Monitor for signs of systemic inflammation (fever, hypotension).- For subsequent treatments, consider a lower starting dose. |
| Significant drop in blood pressure (symptomatic orthostatic hypotension) post-treatment. | Vasodilation and fluid shifts as part of the systemic inflammatory response. | - Advise the patient to lie down and elevate their legs.- Administer intravenous fluids if necessary.- Closely monitor vital signs.- In future, consider a dose-staggering approach or pre-treatment hydration. |
| Fever and lymphadenopathy following Moxidectin administration. | Systemic inflammatory response to dying microfilariae. | - Administer antipyretics (e.g., paracetamol).- Reassure the patient that these are expected, transient side effects.- Monitor for resolution within a few days. |
| Unexpectedly mild or absent Mazzotti reaction in a patient with a known high microfilarial load. | Individual variation in immune response or potential drug quality issues. | - Confirm the correct dosage was administered.- Verify the integrity and storage conditions of the Moxidectin supply.- Monitor for therapeutic efficacy (reduction in microfilarial load) at subsequent time points. |
Data Presentation
Table 1: Incidence of Common Mazzotti Reactions in a Phase 2 Clinical Trial of Moxidectin vs. Ivermectin
| Adverse Event | Moxidectin 2 mg (N=44) | Moxidectin 4 mg (N=45) | Moxidectin 8 mg (N=38) | Ivermectin 150 µg/kg (N=45) |
| Pruritus | 68% | 78% | 87% | 56% |
| Rash | 48% | 53% | 63% | 42% |
| Increased Pulse Rate | 41% | 51% | 61% | 36% |
| Decreased Mean Arterial Pressure | 39% | 58% | 61%* | 27% |
*Statistically significantly higher than the Ivermectin group (p < 0.05). (Data adapted from a randomized, single-ascending-dose, ivermectin-controlled, double-blind study)[8]
Table 2: Severity of Mazzotti Reactions in a Phase 3 Clinical Trial of 8 mg Moxidectin vs. Ivermectin
| Severity | Moxidectin 8 mg (N=978) | Ivermectin 150 µg/kg (N=494) |
| Mild | 75% | 78% |
| Moderate | 24% | 21% |
| Severe | 1% | <1% |
(Data represents the overall assessment of Mazzotti reaction severity. Note that while the overall severity profile was similar, specific symptoms like hypotension were more frequent with moxidectin.)
Experimental Protocols
Quantification of Onchocerca volvulus Microfilariae from Skin Snips
This protocol outlines the standard procedure for determining the microfilarial load in a patient, a critical parameter for assessing infection intensity and predicting the risk of a Mazzotti reaction.
Materials:
-
Sclerocorneal punch (e.g., Holth-type) or sterile scalpel blade
-
70% Ethanol
-
Sterile saline solution (0.9% NaCl)
-
96-well microtiter plate
-
Inverted microscope
-
Sterile forceps and needles
Procedure:
-
Sample Collection:
-
Select two contralateral sites for biopsy, typically the iliac crests or buttocks.
-
Cleanse the skin with 70% ethanol and allow it to air dry.
-
Using a sclerocorneal punch or the tip of a scalpel blade, obtain a small, superficial skin biopsy (skin snip), approximately 1-2 mg. The snip should be bloodless or minimally bloody.
-
-
Incubation:
-
Immediately place each skin snip into a separate well of a 96-well microtiter plate containing 100-200 µL of sterile saline solution.
-
Cover the plate to prevent evaporation and incubate at room temperature for 12-24 hours. This allows the microfilariae to emerge from the skin tissue.[10]
-
-
Microscopic Examination:
-
After incubation, carefully remove the skin snip from the well.
-
Examine the saline in each well under an inverted microscope at 40x to 100x magnification.
-
Count the number of motile microfilariae that have emerged.
-
-
Data Expression:
-
Weigh the skin snip after blotting it dry.
-
Express the microfilarial density as the number of microfilariae per milligram of skin (mf/mg).
-
Cytokine Profiling using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for quantifying the concentration of specific cytokines, such as Interleukin-5 (IL-5), in patient serum to investigate the inflammatory response associated with the Mazzotti reaction.
Materials:
-
Commercial ELISA kit for the target cytokine (e.g., Human IL-5 ELISA Kit)
-
Patient serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
-
Precision pipettes and disposable tips
Procedure:
-
Plate Preparation:
-
The microplate wells are pre-coated with a capture antibody specific for the target cytokine.
-
-
Sample and Standard Incubation:
-
Washing:
-
Wash the wells multiple times with the provided wash buffer to remove any unbound substances.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody, also specific for the target cytokine, to each well.[12]
-
Incubate as per the manufacturer's instructions to allow the detection antibody to bind to the captured cytokine, forming a "sandwich".
-
-
Enzyme Conjugate Incubation:
-
Wash the wells again.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well, which will bind to the biotinylated detection antibody.[11]
-
Incubate as directed.
-
-
Substrate Reaction and Measurement:
-
After a final wash, add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes).[11]
-
Stop the reaction by adding the stop solution.
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the patient samples by interpolating their OD values on the standard curve.
-
Visualizations
Caption: Signaling pathway of the Moxidectin-induced Mazzotti reaction.
Caption: Experimental workflow for investigating the Mazzotti reaction.
Caption: Logical workflow for Moxidectin dosage optimization.
References
- 1. Onchocerciasis (River Blindness) Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 2. Item - Procedure for Handling and Storage of Onchocerca volvulus Microfilariae Obtained from Skin Snips for Downstream Genetic Work - La Trobe - Figshare [opal.latrobe.edu.au]
- 3. The major surface protein of Wolbachia endosymbionts in filarial nematodes elicits immune responses through TLR2 and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayfor.org [bayfor.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Studies on the mechanisms of adverse reactions produced by diethylcarbamazine in patients with onchocerciasis: Mazzotti reaction [ugspace.ug.edu.gh]
- 7. Diagnosis of Onchocerciasis | Filarial Worms | CDC [cdc.gov]
- 8. Eosinophil degranulation. An immunologic determinant in the pathogenesis of the Mazzotti reaction in human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mazzotti reaction following treatment of onchocerciasis with diethylcarbamazine: clinical severity as a function of infection intensity. | Semantic Scholar [semanticscholar.org]
- 10. Detection of Onchocerca volvulus in Skin Snips by Microscopy and Real-Time Polymerase Chain Reaction: Implications for Monitoring and Evaluation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA for quantification of IL-5 in human serum. [protocols.io]
- 12. file.elabscience.com [file.elabscience.com]
Technical Support Center: Cross-Resistance Between Moxidectin and Ivermectin in Parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between moxidectin and ivermectin in parasites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for moxidectin and ivermectin?
A1: Moxidectin and ivermectin are macrocyclic lactones that act as endectocides. Their primary mechanism of action involves binding to and activating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[1] This binding increases the flow of chloride ions into the cells, leading to hyperpolarization of the cell membrane, which results in paralysis and eventual death of the parasite.[1]
Q2: Does resistance to ivermectin confer cross-resistance to moxidectin?
A2: Yes, studies have demonstrated that parasites resistant to ivermectin are also likely to be resistant to moxidectin, indicating a shared mechanism of action.[2] However, moxidectin often retains a higher efficacy against ivermectin-resistant strains. This suggests that while cross-resistance exists, it is not always complete. For instance, in some ivermectin-resistant strains of Haemonchus contortus, moxidectin has been shown to be significantly more effective than ivermectin.[2][3][4]
Q3: What are the known molecular mechanisms behind moxidectin and ivermectin resistance?
A3: The primary mechanisms of resistance to macrocyclic lactones like ivermectin and moxidectin involve:
-
Alterations in Glutamate-Gated Chloride Channels (GluCls): Mutations in the genes encoding subunits of GluCls can reduce the binding affinity of ivermectin and moxidectin, thereby decreasing their efficacy.
-
Upregulation of ABC Transporters: ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps), can act as efflux pumps.[3][4][5][6][7] Overexpression of these transporters can actively pump the drugs out of the parasite's cells, preventing them from reaching their target GluCls at a high enough concentration to be effective.[3][4][5][6][7] Ivermectin is a potent substrate for these transporters, and to a lesser extent, so is moxidectin.[3][4][5]
Troubleshooting Guides
Problem: I am observing reduced efficacy of ivermectin in my parasite population. Will switching to moxidectin be effective?
Troubleshooting Steps:
-
Confirm Ivermectin Resistance: First, it is crucial to confirm ivermectin resistance using a standardized assay such as the Faecal Egg Count Reduction Test (FECRT) or an in vitro method like the Larval Development Assay (LDA). A reduction in efficacy of less than 95% in an FECRT is indicative of resistance.[8]
-
Assess Moxidectin Efficacy: While cross-resistance is common, moxidectin may still be effective. It is recommended to perform an efficacy test with moxidectin on the ivermectin-resistant population. Studies have shown that moxidectin can be effective against ivermectin-resistant strains of parasites like Haemonchus contortus and Trichostrongylus colubriformis.[1][3][4]
-
Consider Dosage and Formulation: The efficacy of moxidectin against ivermectin-resistant strains can be influenced by the dosage and formulation. For example, an oral formulation of moxidectin was found to be highly effective against an ivermectin-resistant strain of T. colubriformis, while an injectable formulation showed very low efficacy.[1]
Problem: My in vitro larval development assay (LDA) is showing conflicting results for moxidectin and ivermectin resistance.
Troubleshooting Steps:
-
Review Assay Protocol: Ensure that the LDA protocol is strictly followed. Key parameters to check include the concentration range of the drugs, incubation time and temperature, and the larval stage being assessed.
-
Check Drug Concentrations: Prepare fresh drug solutions for each assay. Degradation of the active compounds can lead to inaccurate results.
-
Isolate and Species Identification: Verify the parasite species being tested. Different species and even different isolates of the same species can exhibit varying levels of resistance.
-
Inclusion of Controls: Always include a known susceptible and a known resistant parasite strain as controls in your assay to validate the results.
Quantitative Data Summary
Table 1: Efficacy of Moxidectin and Ivermectin against Ivermectin-Resistant Haemonchus contortus in Sheep
| Treatment Group | Dose (mg/kg) | Efficacy (%) | Reference |
| Moxidectin | 0.2 | 99.9 | [3] |
| Moxidectin | 0.4 | 100 | [3] |
| Ivermectin | 0.4 | 38.8 | [3] |
| Ivermectin | 0.8 | 53.1 | [3] |
| Moxidectin | 0.2 | 100 | [4] |
| Ivermectin | 0.2 | 0 | [4] |
Table 2: Efficacy of Moxidectin and Ivermectin against Ivermectin-Resistant Trichostrongylus colubriformis in Sheep
| Treatment Group | Formulation | Dose (mg/kg) | Worm Burden Reduction (%) | Reference |
| Moxidectin | Oral | 0.2 | 98 | [1] |
| Moxidectin | Injectable | 0.2 | 4 | [1] |
| Ivermectin | Oral | 0.2 | 62 | [1] |
Table 3: Dosage Increase Required to Overcome Resistance in Sheep Nematodes
| Parasite Species | Drug | Fold-Increase in Dose for 95% Efficacy (Resistant vs. Susceptible) | Reference |
| Ostertagia circumcincta | Ivermectin | 23 | [5] |
| Ostertagia circumcincta | Moxidectin | 31 | [5] |
| Trichostrongylus colubriformis | Ivermectin | 6 | [5] |
| Trichostrongylus colubriformis | Moxidectin | 9 | [5] |
Experimental Protocols
Faecal Egg Count Reduction Test (FECRT)
Objective: To determine the efficacy of an anthelmintic by comparing faecal egg counts before and after treatment.
Methodology:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasite infections.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.
-
Treatment: Administer the anthelmintic (ivermectin or moxidectin) to the treatment group according to the manufacturer's recommended dosage. An untreated control group should be maintained.
-
Post-Treatment Sampling: Collect individual fecal samples from all animals again at a specified time post-treatment (typically 10-14 days for ivermectin and moxidectin).
-
Fecal Egg Counting: Determine the number of eggs per gram (EPG) of feces for each sample using a standardized technique (e.g., McMaster method).
-
Calculation of Efficacy: Calculate the percentage reduction in faecal egg count for the treated group using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation: A reduction of less than 95% suggests the presence of resistant parasites.[8]
Larval Development Assay (LDA)
Objective: To determine the concentration of an anthelmintic that inhibits the development of parasite eggs to the third larval stage (L3) in vitro.
Methodology:
-
Egg Recovery: Isolate parasite eggs from fresh fecal samples of infected animals. This is typically done by a series of sieving and flotation steps.
-
Assay Setup:
-
Use a 96-well microtiter plate.
-
Prepare serial dilutions of the test anthelmintics (moxidectin and ivermectin) in a suitable solvent.
-
Add a standardized number of eggs (e.g., 50-100) to each well.
-
Add the different concentrations of the anthelmintics to the wells. Include control wells with no drug.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period that allows for the development of eggs to the L3 stage in the control wells (typically 6-7 days).[9][10]
-
Termination and Counting: Stop the development by adding a fixative (e.g., iodine solution). Count the number of eggs, L1/L2, and L3 larvae in each well under a microscope.
-
Data Analysis: Determine the lethal concentration 50% (LC50), which is the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage.
-
Interpretation: Compare the LC50 values of the test population to a known susceptible reference strain. A significantly higher LC50 in the test population indicates resistance.
Visualizations
Caption: Mechanism of action and resistance to macrocyclic lactones.
Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).
Caption: Workflow for the Larval Development Assay (LDA).
References
- 1. tandfonline.com [tandfonline.com]
- 2. Moxidectin remains efficacious against ivermectin-resistant Haemonchus contortus: comparative pharmacological assessment of single and double dose-responses [ri.conicet.gov.ar]
- 3. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of moxidectin, nemadectin and ivermectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxidectin against ivermectin-resistant nematodes--a global view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 10. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
Challenges in developing pediatric formulations of Moxidectin (DB07107)
Welcome to the technical support center for the development of pediatric formulations of Moxidectin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with creating age-appropriate Moxidectin formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a pediatric formulation of Moxidectin?
A1: The main hurdles in developing a pediatric-friendly Moxidectin formulation are multifaceted and include:
-
Poor Aqueous Solubility: Moxidectin is practically insoluble in water, which complicates the development of liquid formulations suitable for children.[1][2][3]
-
Taste and Palatability: Many active pharmaceutical ingredients (APIs) have an unpleasant taste, which is a significant barrier to medication adherence in children.[4] While the specific taste profile of Moxidectin is not widely reported, its chemical class suggests a potential for bitterness, a common challenge with macrocyclic lactones. The MiniMox project, aimed at developing a pediatric formulation, identifies taste as a key characteristic to address.[5]
-
Dose Flexibility: Pediatric dosing is often based on weight or body surface area, requiring formulations that allow for flexible and accurate dose administration. This can be challenging with solid dosage forms.[4][6]
-
Swallowability: Young children, particularly those under five, have difficulty swallowing traditional tablets and capsules.[4][7] The current 2 mg Moxidectin tablet is considered suitable for children aged four and older who can swallow tablets.[8][9]
-
Excipient Safety: The selection of excipients must be carefully considered for pediatric use, as some common excipients in adult formulations may not be safe for children, especially neonates and infants.[7]
-
Manufacturability and Stability: Developing a stable and manufacturable formulation that overcomes the above challenges is a significant technical undertaking.[5]
Q2: What are the key physicochemical properties of Moxidectin to consider during formulation development?
A2: Understanding the physicochemical properties of Moxidectin is crucial for designing an effective pediatric formulation. Key parameters are summarized in the table below.
Data Presentation: Physicochemical Properties of Moxidectin
| Property | Value | Source |
| Molecular Formula | C₃₇H₅₃NO₈ | [10][11] |
| Molecular Weight | 639.8 g/mol | [10][12] |
| Appearance | White to pale-yellow, amorphous powder | [3] |
| Water Solubility | 0.51 mg/L (practically insoluble) | [1][3] |
| Solubility in Organic Solvents | Readily soluble in ethanol, methanol, DMSO, DMF, dichloromethane, diethyl ether, and ethyl acetate. | [1][10][11] |
| LogP (o/w) | 4.77 - 6.0 | [12][13] |
| pKa | 12.8 | [12] |
| Melting Point | 145-154 °C | [3][12] |
Q3: What dosage forms are being considered for pediatric Moxidectin?
A3: The MiniMox project is exploring various dosage forms to address the needs of young children.[5] Options under consideration include chewable forms, formulations that can be mixed with soft foods, and liquid formulations for swallowing.[5] Early feedback from end-users has indicated a preference for soft pastes or formulations that can be mixed with food, with liquids and gels being less preferred.[5]
Q4: What excipients are used in the currently approved Moxidectin tablets and are they suitable for children?
A4: The approved 2 mg Moxidectin tablets contain the following inactive ingredients: colloidal silicon dioxide, croscarmellose sodium, lactose anhydrous, magnesium stearate, microcrystalline cellulose, and sodium lauryl sulfate.[3][14] While these are generally considered safe for older children and adults, the safety of each excipient must be re-evaluated for different pediatric age groups, especially for chronic use or in very young children.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of pediatric Moxidectin formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor drug loading in liquid formulations. | Low aqueous solubility of Moxidectin. | * Co-solvents: Utilize safe and effective co-solvents like ethanol, propylene glycol, or glycerin. The solubility of Moxidectin is significantly higher in ethanol.[10][15] However, the amount of ethanol must be carefully controlled and justified for pediatric use.[16] * Surfactants: Incorporate non-ionic surfactants such as Tween 20 to enhance micellar solubilization.[2] * Lipid-based formulations: Given Moxidectin's lipophilic nature (high LogP), consider lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or nanoemulsions. |
| Unacceptable taste in oral formulations. | Inherent bitterness or unpleasant taste of Moxidectin and/or excipients. | * Sweeteners and Flavors: Use a combination of sweeteners (e.g., sucralose, acesulfame potassium) and child-friendly flavors (e.g., cherry, orange) to mask the taste. * Taste-masking technologies: For highly unpalatable drugs, consider more advanced techniques such as microencapsulation, complexation with cyclodextrins, or ion-exchange resins.[17] * Formulation type: Orally disintegrating tablets (ODTs) or multiparticulates can be designed to minimize drug release in the oral cavity. |
| Inaccurate dosing for small children. | High concentration of the formulation, making it difficult to measure small volumes accurately. Difficulty in dividing solid dosage forms. | * Dilution: Develop a more dilute liquid formulation to allow for larger, more accurately measurable volumes. * Dosing device: Provide a calibrated oral syringe or dropper with clear markings. * Multiparticulates: Formulate as multiparticulates (e.g., granules, mini-tablets) where the dose can be adjusted by weight or volume of the particles. |
| Difficulty in swallowing the dosage form. | Age-inappropriate dosage form (e.g., large tablets for young children). Unpleasant texture or mouthfeel. | * Age-appropriate formulations: Develop liquid, chewable, or orally disintegrating formulations for younger children. * Multiparticulates: Mini-tablets or granules that can be sprinkled on soft food are a viable alternative.[18] * Texture modification: For liquid or semi-solid formulations, use viscosity-modifying agents to create a more acceptable mouthfeel. |
| Physical or chemical instability of the formulation. | Degradation of Moxidectin. Phase separation in emulsions or suspensions. | * pH optimization: Although Moxidectin's solubility is not pH-dependent, the stability of the formulation may be. Conduct preformulation stability studies across a range of pH values. * Antioxidants: Moxidectin may be susceptible to oxidation. Consider the inclusion of antioxidants. * Appropriate packaging: Protect from light and moisture by using amber-colored, well-sealed containers. |
Experimental Protocols
Protocol 1: Taste Assessment of a Pediatric Moxidectin Formulation
Objective: To evaluate the palatability of a pediatric Moxidectin formulation using a human taste panel.
Methodology:
-
Panel Selection: Recruit a panel of trained adult volunteers for initial taste assessment. For later stages, and with appropriate ethical approvals, a panel of children from the target age group can be included.
-
Sample Preparation: Prepare the Moxidectin formulation and a matching placebo (without the API).
-
Taste Evaluation:
-
Flavor Profile Method: Utilize a descriptive sensory analysis method where panelists identify and quantify the sensory attributes of the formulation (e.g., bitterness, sweetness, flavor intensity, aftertaste).[19]
-
Hedonic Scale: Use an age-appropriate hedonic scale (e.g., facial hedonic scale for young children) to rate the overall liking of the formulation.[20]
-
-
Data Analysis: Analyze the data statistically to compare the taste profile of the active formulation with the placebo and to assess overall palatability.
Protocol 2: Swallowability Study of a Moxidectin Mini-Tablet Formulation
Objective: To assess the ability of young children to swallow Moxidectin mini-tablets.
Methodology:
-
Study Population: Recruit a cohort of children within the target age range, with informed consent from parents or guardians.
-
Test Product: Use placebo mini-tablets of the same size and shape as the proposed Moxidectin mini-tablets.
-
Administration:
-
Administer a predefined number of mini-tablets to each child.
-
The mini-tablets can be administered with a small amount of water or soft food (e.g., applesauce, yogurt).
-
-
Observation:
-
Carefully observe the child's ability to swallow the mini-tablets.
-
Record outcomes such as "swallowed," "chewed," "spat out," or "refused to take."[21]
-
-
Data Collection: Collect data on the ease of swallowing, any signs of discomfort, and the child's and caregiver's overall impression.
-
Analysis: Analyze the percentage of successful swallows and identify any factors that may influence swallowability (e.g., age, administration vehicle).
Mandatory Visualizations
Moxidectin's Mechanism of Action
Moxidectin is an anthelmintic agent that acts on the parasite's nervous system. It selectively binds to glutamate-gated chloride ion channels and GABA receptors, which are crucial for nerve and muscle cell function in invertebrates.[12] This binding increases the permeability of the cell membrane to chloride ions, leading to an influx of these ions. The increased intracellular chloride concentration causes hyperpolarization of the nerve and muscle cells, resulting in flaccid paralysis and eventual death of the parasite.[12]
Caption: Moxidectin's mechanism of action leading to parasite paralysis.
Pediatric Formulation Development Workflow
The development of a pediatric formulation is a systematic process that begins with defining the target product profile and progresses through formulation design, characterization, and clinical evaluation.
Caption: A typical workflow for pediatric formulation development.
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Aims — MiniMox Paediatric Formulation of Moxidectin [minimox.eu]
- 6. "Formulation Strategies and Optimization of Poorly Water-Soluble Drugs " by Monika Lavan [docs.lib.purdue.edu]
- 7. Formulations for children: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moxidectin: a new drug for NTDs [tdr.who.int]
- 9. Background — MiniMox Paediatric Formulation of Moxidectin [minimox.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. uniscience.co.kr [uniscience.co.kr]
- 12. Moxidectin | C37H53NO8 | CID 9832912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Moxidectin (Ref: CL 301423) [sitem.herts.ac.uk]
- 14. fdaghana.gov.gh [fdaghana.gov.gh]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. senopsys.com [senopsys.com]
- 19. senopsys.com [senopsys.com]
- 20. Evaluating palatability in young children: a mini-review of relevant physiology and assessment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Moxidectin Demonstrates Superior and Sustained Efficacy Over Ivermectin in Onchocerciasis Treatment
A comprehensive review of clinical trial data reveals that moxidectin achieves a more profound and durable reduction in skin microfilarial load, a key indicator of treatment efficacy in onchocerciasis, compared to the standard therapy, ivermectin. This superior parasitological effect, coupled with a comparable safety profile, positions moxidectin as a pivotal tool in the global effort to eliminate river blindness.
Onchocerciasis, a debilitating neglected tropical disease caused by the filarial worm Onchocerca volvulus, has long been controlled through mass drug administration of ivermectin. However, the emergence of suboptimal responses to ivermectin has highlighted the need for more effective therapeutic agents. Moxidectin, a macrocyclic lactone of the milbemycin class, has emerged as a promising alternative, demonstrating superior efficacy in head-to-head clinical trials.[1][2][3]
Comparative Efficacy: A Quantitative Analysis
A landmark Phase 3, double-blind, randomized, controlled trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo provides the most robust evidence of moxidectin's superior efficacy.[4][5] In this study, a single oral dose of 8 mg moxidectin was compared to a standard dose of 150 µg/kg ivermectin in individuals with O. volvulus infection. The primary efficacy outcome was the skin microfilariae (mf) density at 12 months post-treatment.
At the 12-month follow-up, the geometric mean skin mf density in the moxidectin group was significantly lower than in the ivermectin group, representing an 86% greater reduction.[4][5] Moxidectin also led to a much higher proportion of participants with undetectable levels of skin microfilariae at all follow-up time points.[6][7]
| Efficacy Outcome | Moxidectin (8 mg) | Ivermectin (150 µg/kg) |
| Adjusted Geometric Mean Skin mf Density at 12 Months (mf/mg) | 0.6[4][5] | 4.5[4][5] |
| Participants with Undetectable Skin mf at 12 Months | 38%[7] | 2%[7] |
| Suboptimal Responders at 12 Months (mf density >40% of pre-treatment) | 0% - 3.9% (by region)[8] | 10.8% - 28.0% (by region)[8] |
The superior efficacy of moxidectin is attributed to its pharmacokinetic profile, characterized by a longer plasma half-life of 20-43 days, compared to less than a day for ivermectin.[9][10] This prolonged systemic exposure results in a more sustained suppression of microfilariae.[1][11]
Safety and Tolerability Profile
Both moxidectin and ivermectin were generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity and related to the inflammatory response to dying microfilariae, known as the Mazzotti reaction.[5][9]
| Adverse Events | Moxidectin (978 participants) | Ivermectin (494 participants) |
| Participants with Mazzotti Reactions | 99%[5][9] | 97%[5][9] |
| Clinical Mazzotti Reactions | 97%[5][9] | 90%[5][9] |
| Laboratory Mazzotti Reactions | 81%[5][9] | 84%[5][9] |
| Ocular Mazzotti Reactions | 12%[5][9] | 10%[5][9] |
No serious adverse events were considered to be related to either treatment.[5][9]
Experimental Protocols
The pivotal Phase 3 clinical trial followed a rigorous, double-blind, parallel-group, superiority design.[4][5]
Inclusion Criteria:
-
Confirmed Onchocerca volvulus infection with at least 10 microfilariae per mg of skin.[4]
Exclusion Criteria:
-
Co-infection with Loa loa or lymphatic filariasis with microfilaremia.[4][12]
-
Pregnancy or breastfeeding.[12]
Randomization and Blinding: Participants were randomly assigned in a 2:1 ratio to receive either moxidectin or ivermectin.[4][13] The allocation was stratified by sex and level of infection.[4] The study was quadruple-blind, with participants, investigators, laboratory staff, and the sponsor's clinical team all unaware of the treatment assignments.[12]
Dosing and Administration:
-
Moxidectin Group: A single oral dose of 8 mg.[4]
-
Ivermectin Group: A single oral dose of 150 µg/kg.[4] Both medications were administered as over-encapsulated tablets to maintain blinding.[4]
Efficacy Assessment: The primary efficacy endpoint was the skin microfilarial density at 12 months post-treatment.[4] Skin snips were collected from each iliac crest, weighed, and incubated in a saline solution. The emerged microfilariae were then counted under a microscope to determine the density (mf/mg).
Mechanism of Action
Both moxidectin and ivermectin are macrocyclic lactones that exert their anthelmintic effects by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrate parasites.[1][14][15][16] Binding to these channels increases their permeability to chloride ions, leading to hyperpolarization of the cell membrane, flaccid paralysis, and ultimately the death of the microfilariae.[1][10][15]
While their primary target is the same, moxidectin exhibits a more potent and sustained effect on microfilarial suppression.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Moxidectin: an oral treatment for human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a single dose of 8 mg moxidectin or 150 μg/kg ivermectin on O. volvulus skin microfilariae in a randomized trial: Differences between areas in the Democratic Republic of the Congo, Liberia and Ghana and impact of intensity of infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. jwatch.org [jwatch.org]
- 8. Effect of a single dose of 8 mg moxidectin or 150 μg/kg ivermectin on O. volvulus skin microfilariae in a randomized trial: Differences between areas in the Democratic Republic of the Congo, Liberia and Ghana and impact of intensity of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Onchocerciasis (River Blindness) Medication: Anthelmintics, Antibiotics [emedicine.medscape.com]
- 11. Onchocerciasis (River Blindness) Treatment & Management: Medical Care, Surgical Care, Consultations [emedicine.medscape.com]
- 12. Study Comparing Moxidectin And Ivermectin In Subjects With Onchocerca Volvulus Infection [ctv.veeva.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Ivermectin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Safety Profiles of Moxidectin and Ivermectin for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the safety profiles of the macrocyclic lactone anthelmintics, Moxidectin and Ivermectin. The information is intended for researchers, scientists, and drug development professionals, with a focus on preclinical and clinical safety data, experimental methodologies, and the underlying mechanisms of toxicity.
Executive Summary
Moxidectin and Ivermectin are both highly effective broad-spectrum antiparasitic agents. While they share a similar mechanism of action, key structural and pharmacokinetic differences contribute to distinct safety profiles. Preclinical studies consistently demonstrate that Moxidectin has a wider safety margin concerning neurotoxicity compared to Ivermectin, particularly in individuals with a compromised blood-brain barrier. Clinical data generally support a comparable overall safety profile in human populations, with both drugs being well-tolerated. However, some clinical evidence suggests a potential for a higher incidence of transient liver enzyme elevations with Moxidectin. This guide synthesizes the available data to facilitate an informed assessment of these two important drugs.
Mechanism of Action
Both Moxidectin and Ivermectin exert their antiparasitic effects by targeting glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[1][2] Binding to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in flaccid paralysis and death of the parasite.[1][2]
While their primary target is the same, their interactions with other channels and transporters differ, which influences their safety profiles. Notably, both drugs can interact with mammalian gamma-aminobutyric acid (GABA) type A receptors (GABAARs), which are inhibitory neurotransmitter receptors in the central nervous system (CNS).[3] However, their affinity and modulatory effects on these receptors vary, contributing to differences in their neurotoxic potential.
Furthermore, their interaction with P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier that limits the entry of xenobiotics into the CNS, is a critical determinant of their neurotoxicity.
Comparative Safety Data
The following tables summarize key quantitative data from preclinical and clinical studies, providing a direct comparison of the safety profiles of Moxidectin and Ivermectin.
Table 1: Preclinical Neurotoxicity Data
| Parameter | Moxidectin | Ivermectin | Study Population | Reference(s) |
| LD50 (subcutaneous) | 2.3 µmol/kg | 0.46 µmol/kg | P-glycoprotein-deficient Mdr1ab(-/-) mice | [4] |
| Relative Neurotoxic Potential | 2.7-fold lower than Ivermectin | - | P-glycoprotein-deficient CF-1 mice | [5] |
| Potentiation of GABAA Receptor | 257.4 ± 40.6% | 413.7 ± 66.1% | Rat α1β2γ2 GABA channels in Xenopus oocytes | [4] |
| Hill Coefficient (GABAA Receptor) | 0.34 ± 0.56 | 1.52 ± 0.45 | Rat α1β2γ2 GABA channels in Xenopus oocytes | [4] |
Table 2: Clinical Safety - Adverse Events in Comparative Trials
| Study Indication | Adverse Event | Moxidectin-based Regimen (%) | Ivermectin-based Regimen (%) | p-value | Reference(s) |
| Lymphatic Filariasis | Any Treatment-Emergent Adverse Event (TEAE) | 60% (MoxA) | 53% (IA) | 0.530 | |
| Grade 2 TEAE | 2.5% (MoxA) | 7.3% (IA) | - | ||
| Strongyloidiasis | Abdominal Pain | 9% | 9% | - | [6] |
| Headache | 7% | 8% | - | [6] | |
| Onchocerciasis | Elevation in Bilirubin | More patients than Ivermectin arm | - | - | [5] |
| Elevation in Transaminases (>5x ULN) | More patients than Ivermectin arm | - | - | [5] |
Detailed Experimental Protocols
Neurotoxicity Assessment in P-glycoprotein-deficient Mice
Objective: To determine and compare the acute neurotoxicity of Moxidectin and Ivermectin in a model with a compromised blood-brain barrier.
Experimental Workflow:
Methodology:
-
Animal Model: P-glycoprotein-deficient Mdr1ab(-/-) mice are used to eliminate the confounding factor of P-gp-mediated efflux at the blood-brain barrier.[4]
-
Drug Administration: Moxidectin and Ivermectin are administered subcutaneously at increasing doses.[4]
-
Observation: Mice are observed for clinical signs of neurotoxicity, such as hyperactivity, lethargy, ataxia, and tremors, over a 14-day period.[4]
-
Endpoint: The lethal dose for 50% of the animals (LD50) is determined for each drug.[4]
In Vitro Assessment of GABAA Receptor Modulation
Objective: To compare the effects of Moxidectin and Ivermectin on mammalian GABAA receptors.
Methodology:
-
Expression System: Rat α1β2γ2 GABAA receptor subunits are expressed in Xenopus oocytes.[4]
-
Electrophysiology: Two-electrode voltage-clamp technique is used to measure the ion currents flowing through the GABAA channels.
-
Drug Application: GABA is applied to the oocytes to elicit a baseline current. Subsequently, increasing concentrations of Moxidectin or Ivermectin are co-applied with GABA.
-
Data Analysis: The potentiation of the GABA-induced current by each drug is measured and plotted to determine the maximum potentiation and the Hill coefficient, which provides information about the cooperativity of binding.[4]
Hepatotoxicity Assessment
Direct comparative preclinical studies on the hepatotoxicity of Moxidectin and Ivermectin are limited. However, a general approach to assess drug-induced liver injury in preclinical studies is outlined below.
General Protocol for In Vivo Hepatotoxicity Study in Rodents:
-
Animal Model: Wistar rats or a suitable mouse strain are commonly used.
-
Dosing Regimen: Animals are administered single or repeated doses of the test compound (Moxidectin or Ivermectin) via a clinically relevant route (e.g., oral gavage). A vehicle control group is included.
-
Clinical Monitoring: Animals are observed daily for any clinical signs of toxicity.
-
Biochemical Analysis: Blood samples are collected at specified time points to measure serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin.
-
Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected for histopathological examination to assess for cellular damage, inflammation, and other pathological changes.
In Vitro Cytotoxicity Assay on HepG2 Cells (as performed for Ivermectin):
-
Cell Line: Human liver carcinoma cell line (HepG2) is used.
-
Treatment: Cells are treated with a range of concentrations of the test compound for 24 and 48 hours.[7]
-
Assays:
-
Cell Viability: Assessed using assays such as MTT or measurement of cellular ATP levels.[7]
-
Membrane Integrity: Lactate dehydrogenase (LDH) release is measured.[7]
-
Mitochondrial Function: Mitochondrial membrane potential is assessed.[7]
-
Oxidative Stress: Levels of reactive oxygen and nitrogen species (RONS) and reduced glutathione (GSH) are measured.[7]
-
Discussion of Safety Profiles
Neurotoxicity
The available preclinical data strongly indicate that Moxidectin has a superior safety profile regarding neurotoxicity compared to Ivermectin. The LD50 of Moxidectin in P-glycoprotein-deficient mice is approximately five times higher than that of Ivermectin, demonstrating a significantly wider therapeutic window in a compromised blood-brain barrier model.[4] This is further supported by the 2.7-fold lower neurotoxic potential of Moxidectin observed in another study with P-gp deficient mice.[5]
The mechanistic basis for this difference lies in their differential interactions with mammalian GABAA receptors and P-glycoprotein. Ivermectin potentiates the effect of GABA on its receptor to a much greater extent than Moxidectin, and it is a stronger substrate for the P-gp efflux pump.[4] This means that in cases of P-gp deficiency (due to genetic mutations, co-administration of P-gp inhibitors, or in certain species), Ivermectin is more likely to accumulate in the CNS and exert a stronger neurotoxic effect.
Hepatotoxicity
The comparative hepatotoxicity of Moxidectin and Ivermectin is less definitively established. Ivermectin-induced liver injury in humans is considered a rare event, with some documented cases of mild to severe hepatitis and transient elevations in liver enzymes.[8][9] An in vitro study using the HepG2 human liver cell line demonstrated that Ivermectin can induce cytotoxicity in a dose- and time-dependent manner, with oxidative stress being a contributing factor.[7]
For Moxidectin, a press release on its approval for onchocerciasis noted that in a clinical trial, a higher number of patients treated with Moxidectin experienced elevations in bilirubin and transaminases compared to those treated with Ivermectin.[5] However, a preclinical study in senescence-accelerated mice did not find any evidence of liver toxicity with topical Moxidectin administration.[10] It is important to note that Moxidectin has been shown to concentrate in the liver in horses.[11]
General Safety and Tolerability
In human clinical trials comparing Moxidectin and Ivermectin for the treatment of lymphatic filariasis and strongyloidiasis, both drugs were found to be well-tolerated with similar overall adverse event profiles.[6] The most commonly reported adverse events were generally mild and transient.[6]
Conclusion
Based on the current body of evidence, Moxidectin exhibits a clear advantage over Ivermectin in terms of its preclinical neurotoxicity profile. This is a critical consideration for patient populations with known or suspected P-glycoprotein deficiencies and for veterinary applications in sensitive breeds. The clinical safety profiles of both drugs appear to be broadly comparable, with both being well-tolerated in the treatment of various parasitic infections. The potential for a higher incidence of transient liver enzyme elevations with Moxidectin requires further evaluation in larger and more detailed comparative studies. Researchers and drug development professionals should consider these distinct safety characteristics when designing new studies, developing novel formulations, or selecting an agent for a specific therapeutic indication.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of moxidectin and ivermectin against hypobiotic and encysted cyathostomes and other equine parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. energymedicine.org.tw [energymedicine.org.tw]
- 5. researchgate.net [researchgate.net]
- 6. doaj.org [doaj.org]
- 7. Ivermectin-induced toxicity in HepG2 cells and the protective effect of tetrahydrocurcumin and vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ivermectin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Moxidectin Toxicity in Senescence-Accelerated Prone and Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
Moxidectin's Edge: A Comparative Analysis of In Vitro Susceptibility in Resistant Nematode Strains
For Immediate Release
In the ongoing battle against anthelmintic resistance, a critical challenge in livestock and companion animal health, the choice of macrocyclic lactone can significantly impact treatment efficacy. This guide provides a comprehensive comparison of the in vitro susceptibility of resistant nematode strains to moxidectin versus other macrocyclic lactones, such as ivermectin and abamectin. The data presented herein, sourced from peer-reviewed studies, demonstrates moxidectin's generally superior potency against ivermectin-resistant nematode populations.
Macrocyclic lactones (MLs) are a cornerstone of parasite control; however, their extensive use has led to the emergence of resistant nematode populations globally.[1][2] While resistance to one ML can confer cross-resistance to others, studies consistently show that moxidectin often retains efficacy against strains resistant to ivermectin and other avermectins.[3][4] This distinction is attributed to differences in their chemical structure, pharmacokinetic properties, and interactions with resistance mechanisms at the molecular level.[3][5]
Comparative Efficacy: In Vitro Susceptibility Data
The following tables summarize key quantitative data from various in vitro studies, highlighting the differential susceptibility of resistant nematode strains to moxidectin and other macrocyclic lactones. The data is primarily presented as 50% effective concentration (EC50) or 50% lethal concentration (LC50) values, where a lower value indicates higher potency. Resistance Ratios (RR) or Resistance Factors (RF), calculated by dividing the EC50/LC50 of the resistant strain by that of a susceptible strain, are also included where available.
| Nematode Species | Strain | Macrocyclic Lactone | EC50 / LC50 (nM) | Resistance Ratio (RR) / Resistance Factor (RF) | Reference |
| Haemonchus contortus | IVM-Resistant | Ivermectin | - | 54.6 | [6] |
| Haemonchus contortus | IVM-Resistant | Moxidectin | - | 4.0 | [7] |
| Haemonchus contortus | Resistant Isolate | Ivermectin | - | 29-fold higher than MOX | [2][8] |
| Haemonchus contortus | Resistant Isolate | Moxidectin | Most potent | - | [2][8] |
| Haemonchus contortus | Wallangra (Resistant) | Eprinomectin | - | up to 70 | [7] |
| Caenorhabditis elegans | IVM-Selected | Ivermectin | - | - | [8] |
| Caenorhabditis elegans | IVM-Selected | Moxidectin | More potent than IVM | - | [8] |
| Caenorhabditis elegans | MOX-Selected | Ivermectin | - | - | [8] |
| Caenorhabditis elegans | MOX-Selected | Moxidectin | More potent than IVM | - | [8] |
| Cooperia spp. | IVM-Resistant | Ivermectin | - | 2.15 - 9.78 | [9] |
| Cooperia spp. | IVM-Resistant | Moxidectin | Lower EC50 than IVM | 1 of 6 IVM-R isolates was R to MOX | [9] |
| Crenosoma vulpis | - | Ivermectin | 56.7 ng/mL | - | [10] |
| Crenosoma vulpis | - | Moxidectin | 6.7 ng/mL | - | [10] |
Experimental Protocols
The in vitro data presented in this guide are primarily derived from two key experimental assays: the Larval Development Assay (LDA) and the Larval Migration Inhibition Test (LMIT). These assays are fundamental in determining the susceptibility of nematode populations to various anthelmintics.
Larval Development Assay (LDA)
The Larval Development Assay is a widely used in vitro test to detect anthelmintic resistance in gastrointestinal nematodes. The assay measures the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of varying concentrations of an anthelmintic.
General Protocol:
-
Fecal Sample Collection and Egg Extraction: Fresh fecal samples are collected from infected animals. Nematode eggs are then extracted from the feces using a series of sieving and flotation techniques.
-
Assay Setup: The assay is typically performed in 96-well microtiter plates. A standardized number of eggs are added to each well containing a nutrient medium and a serial dilution of the anthelmintic being tested. Control wells with no anthelmintic are also included.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for a specific period (e.g., 7 days) to allow for the hatching of eggs and development of larvae.
-
Larval Development Inhibition: After the incubation period, a fixative (e.g., Lugol's iodine) is added to each well to stop larval development.
-
Quantification: The number of L1, L2, and L3 larvae in each well is counted under a microscope.
-
Data Analysis: The concentration of the drug that inhibits the development of 50% of the larvae (EC50) is calculated using dose-response curve analysis.
Larval Migration Inhibition Test (LMIT)
The Larval Migration Inhibition Test assesses the effect of an anthelmintic on the motility and migration of third-stage larvae (L3). This assay is particularly useful for detecting resistance to macrocyclic lactones.
General Protocol:
-
L3 Larvae Preparation: Third-stage larvae are obtained from fecal cultures.
-
Exposure to Anthelmintic: A defined number of L3 larvae are incubated in a solution containing a specific concentration of the anthelmintic for a set period.
-
Migration Setup: The treated larvae are then placed on top of a sieve (e.g., a 20 µm mesh) in a migration chamber filled with a suitable buffer (e.g., phosphate-buffered saline).
-
Migration Period: The larvae are allowed to migrate through the sieve into the buffer over a defined period (e.g., 3-12 hours).
-
Quantification of Migration: The number of larvae that have successfully migrated through the sieve is counted.
-
Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated larvae in the treated groups to the control group. The drug concentration that inhibits the migration of 50% of the larvae (IC50) is then determined.
Mechanisms of Moxidectin's Enhanced Efficacy
The superior performance of moxidectin against resistant nematode strains can be attributed to its distinct interactions with two primary resistance mechanisms: P-glycoprotein (P-gp) efflux pumps and alterations in the target glutamate-gated chloride (GluCl) channels.
P-glycoprotein (P-gp) Mediated Efflux
P-glycoproteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively removing xenobiotics, including anthelmintics, from cells. Overexpression of P-gps is a common mechanism of resistance in nematodes, as it reduces the intracellular concentration of the drug at its target site.[11]
Moxidectin is a poorer substrate for P-glycoproteins compared to ivermectin.[3] This means that it is less efficiently pumped out of the nematode's cells, allowing it to accumulate at higher concentrations at the target GluCl channels.[3]
Glutamate-Gated Chloride (GluCl) Channel Interactions
The primary target of macrocyclic lactones in nematodes is the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells. Binding of MLs to these channels leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis of the nematode.
Mutations in the genes encoding GluCl subunits can alter the binding site for macrocyclic lactones, leading to reduced drug efficacy. While both ivermectin and moxidectin target these channels, their binding interactions may differ. Some studies suggest that moxidectin may be a more potent agonist of GluCls, meaning it can elicit a stronger response even in channels with altered structures due to resistance-conferring mutations.[3]
Conclusion
References
- 1. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the macrocyclic lactone moxidectin is mediated in part by membrane transporter P-glycoproteins: Implications for control of drug resistant parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential contribution of P-glycoproteins to macrocyclic lactone resistance in the cattle parasitic nematode Cooperia oncophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Refubium - The role of nematode P-glycoproteins in the mechanism of macrocyclic lactone resistance [refubium.fu-berlin.de]
- 6. biorxiv.org [biorxiv.org]
- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Mapping resistance-associated anthelmintic interactions in the model nematode Caenorhabditis elegans | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Moxidectin Demonstrates Superior and Sustained Suppression of Onchocerca volvulus Microfilariae Compared to Ivermectin
A comprehensive analysis of clinical trial data highlights moxidectin's potential to accelerate the elimination of onchocerciasis.
For researchers, scientists, and drug development professionals in the field of neglected tropical diseases, the search for more effective treatments for onchocerciasis, or "river blindness," is a critical endeavor. Recent clinical evidence has solidified moxidectin's position as a superior microfilaricidal agent compared to the long-standing standard of care, ivermectin. This guide provides an in-depth comparison of the two drugs, supported by key experimental data and methodologies, to inform ongoing research and development efforts.
Moxidectin, a macrocyclic lactone of the milbemycin class, has demonstrated a more potent and prolonged suppressive effect on Onchocerca volvulus microfilariae, the parasite stage responsible for the debilitating symptoms of onchocerciasis.[1][2] This enhanced efficacy suggests that moxidectin could be a pivotal tool in accelerating the elimination of this disease.[2][3][4][5]
Comparative Efficacy: A Quantitative Overview
A landmark Phase 3, double-blind, randomized, superiority trial conducted in Ghana, Liberia, and the Democratic Republic of the Congo provides the most robust comparative data to date.[3][5][6] The study enrolled 1472 participants with O. volvulus infection, who were randomized to receive a single oral dose of either 8 mg moxidectin or 150 µg/kg ivermectin.[4] The primary efficacy outcome was skin microfilarial density at 12 months post-treatment.[3][5]
The results, summarized in the tables below, unequivocally demonstrate moxidectin's superior efficacy in clearing and suppressing skin microfilariae.
Table 1: Skin Microfilarial Density (mf/mg) at 12 Months Post-Treatment
| Treatment Group | Adjusted Geometric Mean Skin Microfilarial Density (95% CI) |
| Moxidectin (8 mg) | 0.6 (0.3–1.0) |
| Ivermectin (150 µg/kg) | 4.5 (3.5–5.9) |
| Source: Opoku et al., 2018[3][5] |
Table 2: Percentage of Participants with Undetectable Skin Microfilariae at 12 Months
| Treatment Group | Percentage of Participants with Undetectable Microfilariae |
| Moxidectin (8 mg) | 38% |
| Ivermectin (150 µg/kg) | 2% |
| Source: NEJM Journal Watch, 2018[4] |
Table 3: Suboptimal Microfilarial Response at 12 Months
| Treatment Group | Percentage of Participants with Suboptimal Response |
| Moxidectin (8 mg) | 0% - 3.9% (across different study sites) |
| Ivermectin (150 µg/kg) | 10.8% - 28.0% (across different study sites) |
| Defined as skin microfilarial density >40% of pre-treatment levels. | |
| Source: Kuesel et al., 2021[7] |
The data clearly indicates that a single dose of moxidectin leads to a significantly lower skin microfilarial load at 12 months compared to ivermectin, with a treatment difference of 86%.[3][5] Furthermore, a much higher proportion of patients treated with moxidectin had no detectable microfilariae in their skin a year after treatment.[4] The prolonged effect of moxidectin is a key advantage, as it could extend the interval between mass drug administrations and reduce parasite transmission more effectively than ivermectin.[3][5]
Mechanism of Action: A Shared Pathway with a Key Difference
Both moxidectin and ivermectin are macrocyclic lactones that act as anthelmintic agents.[1][8] Their primary mechanism of action involves binding to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrate parasites like O. volvulus.[1][9][10] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which in turn causes flaccid paralysis and ultimately the death of the microfilariae.[8][9][11] Both drugs are also thought to act on GABA-gated chloride channels.[9][11]
While the fundamental mechanism is similar, the superior and more sustained effect of moxidectin may be attributable to its pharmacokinetic properties. Moxidectin has a longer elimination half-life in humans compared to ivermectin (20–43 days vs. <1 day), which likely contributes to its prolonged activity against microfilariae.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Moxidectin: an oral treatment for human onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.lih.lu [researchportal.lih.lu]
- 4. jwatch.org [jwatch.org]
- 5. Single dose moxidectin versus ivermectin for Onchocerca volvulus infection in Ghana, Liberia, and the Democratic Republic of the Congo: a randomised, controlled, double-blind phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a single dose of 8 mg moxidectin or 150 μg/kg ivermectin on O. volvulus skin microfilariae in a randomized trial: Differences between areas in the Democratic Republic of the Congo, Liberia and Ghana and impact of intensity of infection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. publications.aap.org [publications.aap.org]
Validating UHPLC-MS/MS for a Sensitive and Simultaneous Analysis of Moxidectin and Ivermectin
A Comparative Guide to Methodologies and Performance
For researchers, scientists, and professionals in drug development, the simultaneous quantification of antiparasitic drugs like Moxidectin and Ivermectin is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has emerged as the gold standard for this application, offering high sensitivity, selectivity, and speed. This guide provides a comparative overview of validated UHPLC-MS/MS methods, detailing experimental protocols and performance data to aid in the selection and implementation of a suitable analytical strategy.
Comparative Performance of Validated Methods
The selection of a UHPLC-MS/MS method is often guided by its quantitative performance. Key validation parameters such as linearity, limit of quantification (LOQ), limit of detection (LOD), and recovery are critical for ensuring reliable results. The following tables summarize these metrics from various validated methods for the simultaneous detection of Moxidectin and Ivermectin in different biological matrices.
Table 1: Linearity and Sensitivity of UHPLC-MS/MS Methods
| Analyte | Matrix | Linear Range (ng/mL) | r² | LOQ (ng/mL) | LOD (ng/mL) | Reference |
| Ivermectin | Bovine Plasma | 1 - 500 | ≥ 0.998 | 1 | 0.02 | [1][2][3] |
| Moxidectin | Bovine Plasma | 1 - 500 | ≥ 0.998 | 1 | 0.58 | [1][2][3] |
| Ivermectin | Milk | Not Specified | > 0.99 | 0.2 (µg/kg) | 0.1 (µg/kg) | [4][5] |
| Moxidectin | Milk | Not Specified | > 0.99 | 0.5 (µg/kg) | 0.2 (µg/kg) | [4][5] |
| Ivermectin | Animal Muscle | 5 - 250 | > 0.998 | Not Specified | 0.5 (µg/kg) | [6] |
| Moxidectin | Porcine Liver, Bovine Meat, Fish Tissue | Not Specified | Not Specified | 10 (µg/kg) | Not Specified | [7] |
Table 2: Accuracy and Precision of a Validated UHPLC-MS/MS Method in Bovine Plasma [1][2]
| Analyte | Spiked Concentration (ng/mL) | Within-day Precision (RSD%) | Between-day Precision (RSD%) | Accuracy |
| Ivermectin | Low QC | < 6.50% | < 8.10% | Within acceptance ranges |
| Mid QC | < 6.50% | < 8.10% | Within acceptance ranges | |
| High QC | < 6.50% | < 8.10% | Within acceptance ranges | |
| Moxidectin | Low QC | < 6.50% | < 8.10% | Within acceptance ranges |
| Mid QC | < 6.50% | < 8.10% | Within acceptance ranges | |
| High QC | < 6.50% | < 8.10% | Within acceptance ranges |
Detailed Experimental Protocols
The successful implementation of a UHPLC-MS/MS method relies on meticulous adherence to optimized experimental procedures. Below are detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, synthesized from established methods.
Sample Preparation
A crucial step to remove interfering matrix components and concentrate the analytes.
-
Protein Precipitation (for plasma samples): [1][2]
-
To a 250 µL plasma sample, add an internal standard.
-
Add 750 µL of 1% formic acid in acetonitrile to precipitate proteins.
-
Vortex mix the sample thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup.
-
-
Solid-Phase Extraction (SPE) (for tissue and milk samples): [6][7][8]
-
Homogenize the tissue or milk sample.
-
Perform a defatting step with n-hexane for fatty matrices.[6]
-
Condition a C18 SPE cartridge.
-
Load the extract onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
UHPLC Conditions
Chromatographic separation is key to resolving the analytes from each other and from any remaining matrix components.
-
Chromatographic Column: Acquity UPLC HSS-T3 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.[1][2]
-
Mobile Phase: A gradient elution using a two-component mobile phase is typically employed.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Injection Volume: Typically in the range of 5-10 µL.
Mass Spectrometry Conditions
The mass spectrometer provides the high sensitivity and selectivity for detecting and quantifying the analytes.
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used for both Moxidectin and Ivermectin.[1][2][4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][2][6] This involves monitoring specific precursor ion to product ion transitions for each analyte.
-
MRM Transitions:
Workflow and Validation Visualization
To ensure the reliability and accuracy of the UHPLC-MS/MS method, a thorough validation process is essential. The following diagram illustrates a typical workflow for method validation.
Caption: UHPLC-MS/MS Method Validation Workflow.
Alternative Analytical Techniques
While UHPLC-MS/MS is a powerful technique, other methods have also been employed for the analysis of Moxidectin and Ivermectin. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a notable alternative.[8] This method often requires a derivatization step to make the analytes fluorescent, which adds complexity to the sample preparation.[8] Compared to UHPLC-MS/MS, HPLC-FLD generally has lower sensitivity and selectivity, making it less suitable for detecting trace levels of residues.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in … [ouci.dntb.gov.ua]
- 3. [PDF] Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Multiresidue method for the determination of avermectin and moxidectin residues in the liver using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of Moxidectin in Ivermectin-resistant parasite populations
A comprehensive review of cross-resistance studies indicates that while cross-resistance to moxidectin exists in ivermectin-resistant parasite populations, moxidectin often retains a significant efficacy advantage. This guide provides a detailed comparison of the performance of moxidectin and ivermectin against various ivermectin-resistant parasites, supported by experimental data and detailed protocols for key assays.
The development of anthelmintic resistance is a critical challenge in both veterinary and human medicine. Ivermectin, a widely used broad-spectrum antiparasitic agent, has been instrumental in controlling numerous parasitic infections. However, its extensive use has led to the emergence of resistant parasite populations worldwide.[1][2] Moxidectin, another macrocyclic lactone, is often considered an alternative for controlling ivermectin-resistant nematodes.[3] Understanding the extent of cross-resistance between these two drugs is paramount for designing effective and sustainable parasite control strategies.
Comparative Efficacy: Moxidectin vs. Ivermectin in Resistant Parasites
Studies across various parasite species consistently demonstrate that ivermectin-resistant parasites exhibit some level of cross-resistance to moxidectin.[4][5][6] However, the degree of this cross-resistance varies, and moxidectin frequently remains more potent than ivermectin against these resistant strains.[6]
Gastrointestinal Nematodes of Sheep
In sheep, gastrointestinal nematodes such as Haemonchus contortus, Teladorsagia circumcincta, and Trichostrongylus colubriformis have developed widespread resistance to ivermectin.
One study found that the dosage of moxidectin required to remove 95% of ivermectin-resistant T. circumcincta and T. colubriformis was 31 and 9 times larger, respectively, than for susceptible isolates.[4][5] For ivermectin, the required dosages were 23 and 6 times larger, respectively.[4] Despite the evidence of cross-resistance, another study on an ivermectin-resistant strain of H. contortus showed that moxidectin at the standard dose (0.2 mg/kg) achieved 99.9% efficacy, while ivermectin at twice the standard dose (0.4 mg/kg) only achieved 38.8% efficacy.[7]
A study on a multi-drug resistant isolate of H. contortus in France, however, showed a more pronounced cross-resistance, with a Faecal Egg Count Reduction Test (FECRT) revealing only 13% efficacy for moxidectin and 0% for ivermectin.[8] A subsequent controlled efficacy test in the same study showed a 90% reduction in T. circumcincta worm burdens with ivermectin and 85% with moxidectin.[8]
| Parasite Species | Host | Ivermectin Efficacy (Resistant Strain) | Moxidectin Efficacy (Resistant Strain) | Reference |
| Haemonchus contortus | Sheep | 38.8% (at 0.4 mg/kg) | 99.9% (at 0.2 mg/kg) | [7] |
| Haemonchus contortus | Sheep | 0% (FECRT) | 13% (FECRT) | [8] |
| Teladorsagia circumcincta | Sheep | 90% (worm burden reduction) | 85% (worm burden reduction) | [8] |
| Trichostrongylus colubriformis | Sheep | 100% (worm burden reduction) | 99% (worm burden reduction) | [8] |
Heartworm in Dogs
Resistance of Dirofilaria immitis, the canine heartworm, to macrocyclic lactones is a growing concern. Laboratory studies have consistently shown that moxidectin is more effective than other heartworm preventives against resistant strains of D. immitis.[9] A single oral dose of moxidectin (3 µg/kg) was 100% effective against five susceptible heartworm isolates but showed reduced efficacy against four resistant isolates (19%, 54%, 62%, and 82%).[10] This demonstrates that while resistance to moxidectin exists, its efficacy can vary significantly between different resistant isolates.
| Parasite Species | Host | Ivermectin Efficacy (Resistant Strain) | Moxidectin Efficacy (Resistant Strain) | Reference |
| Dirofilaria immitis (JYD-34 isolate) | Dog | Not specified in this study | 19% (single oral dose) | [10] |
| Dirofilaria immitis (ZoeLA isolate) | Dog | Not specified in this study | 54% (single oral dose) | [10] |
| Dirofilaria immitis (AMAL isolate) | Dog | Not specified in this study | 62% (single oral dose) | [10] |
| Dirofilaria immitis (ZoeMO isolate) | Dog | Not specified in this study | 82% (single oral dose) | [10] |
Mites in Sheep
A study on the sheep scab mite, Psoroptes ovis, in Argentina identified in vitro resistance to ivermectin. The resistant mites also showed higher lethal concentrations (LC50) for moxidectin, suggesting the presence of cross-resistance.[11]
Mechanisms of Resistance and the Moxidectin Advantage
The primary mechanism of action for both ivermectin and moxidectin involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates, leading to paralysis and death.[3][12] Resistance can arise from alterations in these target sites or, more commonly, through the increased activity of drug efflux pumps like P-glycoproteins (P-gps) and other ABC transporters.[12] These transporters actively pump the drugs out of the parasite's cells, reducing their effective concentration at the target site.
Moxidectin appears to be a poorer substrate for these efflux pumps compared to ivermectin.[9] This may explain why moxidectin often retains higher efficacy against ivermectin-resistant parasites. Additionally, moxidectin has a longer elimination half-life and greater tissue distribution compared to ivermectin, which may contribute to its sustained activity.[9][13]
Caption: Proposed mechanism of macrocyclic lactone action and resistance.
Experimental Protocols
Accurate assessment of anthelmintic resistance is crucial for making informed treatment decisions. The following are standardized protocols for two key assays used in the cited studies.
Faecal Egg Count Reduction Test (FECRT)
The FECRT is the most common method for detecting anthelmintic resistance in gastrointestinal nematodes in live animals.[8]
Caption: Workflow for the Faecal Egg Count Reduction Test (FECRT).
Detailed Steps:
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasite infections.[14][15] Animals should not have been treated with an anthelmintic for a specified period (e.g., at least 6 weeks).[14]
-
Pre-treatment Sampling: Collect individual faecal samples from each animal.[14]
-
Faecal Egg Count (FEC): Determine the number of eggs per gram (EPG) of faeces for each sample using a standardized technique like the McMaster or Mini-FLOTAC method.[14]
-
Group Allocation: Randomly allocate animals to a treatment group and an untreated control group.
-
Treatment: Administer the anthelmintic to the treatment group according to the manufacturer's recommendations. The control group remains untreated.
-
Post-treatment Sampling: After a specific interval (typically 14-17 days for ivermectin and 17-21 days for moxidectin), collect post-treatment faecal samples from all animals.[14]
-
Post-treatment FEC: Perform FECs on the post-treatment samples.
-
Calculation: Calculate the percentage reduction in the mean FEC for the treated group compared to the control group. Resistance is generally suspected if the reduction is less than 95%.[15][16]
Larval Development Assay (LDA)
The LDA is an in vitro test used to determine the concentration of a drug required to inhibit the development of parasite eggs to third-stage larvae (L3).[17][18]
Detailed Steps:
-
Egg Recovery: Recover parasite eggs from faecal samples of infected animals.
-
Assay Setup: Dispense a known number of eggs (e.g., 60-80) into each well of a 96-well plate containing a growth medium.[17]
-
Drug Dilution: Add serial dilutions of the anthelmintics to be tested to the wells. Include control wells with no drug.
-
Incubation: Incubate the plates for approximately six days to allow larval development to the L3 stage in the control wells.[17][18]
-
Larval Counting: Stop the development (e.g., with iodine solution) and count the number of eggs, first- and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well.[18]
-
Analysis: Calculate the drug concentration that inhibits 50% of the larvae from developing to the L3 stage (LD50).[18] A resistance ratio can be calculated by comparing the LD50 of a test isolate to that of a known susceptible isolate.[18]
Conclusion
The available evidence strongly suggests that while cross-resistance between ivermectin and moxidectin is a real and significant issue, it is not absolute. Moxidectin often retains a therapeutic advantage over ivermectin against ivermectin-resistant strains of important parasites in livestock and companion animals. This is likely due to differences in their interaction with parasite efflux pumps and their pharmacokinetic properties. However, the presence of moxidectin resistance in some ivermectin-resistant populations underscores the importance of judicious use of all anthelmintics and the implementation of integrated parasite management strategies to preserve the efficacy of this valuable drug class. Regular monitoring of anthelmintic efficacy using standardized tests like the FECRT is essential for early detection of resistance and for guiding treatment decisions.
References
- 1. msd-animal-health.com [msd-animal-health.com]
- 2. Anthelmintic resistance to ivermectin and moxidectin in gastrointestinal nematodes of cattle in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin - Wikipedia [en.wikipedia.org]
- 4. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes | Semantic Scholar [semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-resistance to moxidectin and ivermectin on a meat sheep farm in France - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral moxidectin against susceptible and resistant isolates of Dirofilaria immitis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ivermectin Resistance: Mechanisms & Impact Guide 2025 [buyivermectin12mgonline.com]
- 13. researchgate.net [researchgate.net]
- 14. combar-ca.eu [combar-ca.eu]
- 15. animalhealthireland.ie [animalhealthireland.ie]
- 16. scops.org.uk [scops.org.uk]
- 17. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 18. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of DB07107 (Belinostat): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of DB07107, also known as Belinostat or PXD101. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and regulatory compliance within the laboratory setting. Belinostat is a cytotoxic histone deacetylase (HDAC) inhibitor, and as such, requires special handling and disposal procedures.
Hazard Identification and Classification
This compound (Belinostat) is classified as a hazardous substance. All personnel must be familiar with its potential health effects before handling.
| Hazard Classification | Description |
| Germ Cell Mutagenicity | May cause genetic defects. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Acute Oral Toxicity | Harmful if swallowed. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE) Requirements
Due to its cytotoxic nature, stringent adherence to PPE protocols is mandatory when handling Belinostat in any form (solid, liquid solution, or waste).
| Item | Specification |
| Gloves | Two pairs of chemotherapy-grade nitrile gloves. |
| Gown | Disposable, lint-free, solid-front gown with closed back and elastic cuffs. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Face Protection | A face shield should be worn when there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended for handling the powder form outside of a certified chemical fume hood. |
Step-by-Step Disposal Protocol for this compound (Belinostat)
The following protocol outlines the necessary steps for the safe disposal of Belinostat waste generated in a research laboratory.
1. Waste Segregation and Collection:
-
Identify all waste streams: This includes pure Belinostat, solutions containing Belinostat, contaminated labware (e.g., pipette tips, vials, tubes), contaminated PPE, and any materials used for spill cleanup.
-
Segregate at the point of generation: Do not mix Belinostat waste with non-hazardous or other types of chemical waste unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, gowns, bench paper, and empty vials, into a designated, leak-proof, puncture-resistant container lined with a yellow chemotherapy waste bag. This container must be clearly labeled as "Cytotoxic Waste for Incineration."
-
-
Liquid Waste:
-
Collect all aqueous solutions containing Belinostat in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred over glass where compatible).
-
The container must be clearly labeled with a hazardous waste tag that includes the words "Hazardous Waste," "Cytotoxic," and the full chemical name "Belinostat."
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, syringes, broken glass) contaminated with Belinostat must be disposed of in a designated, puncture-proof sharps container that is yellow and labeled "Cytotoxic Sharps."
-
2. Waste Container Labeling:
-
All waste containers must be accurately and completely labeled.
-
Use your institution's official hazardous waste tags.
-
The label must include:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The full chemical name: "Belinostat (this compound)"
-
The concentration of Belinostat in liquid waste.
-
The hazard pictograms for health hazard, and environmental hazard.
-
The name of the principal investigator and the laboratory location (building and room number).
-
The date the waste was first added to the container (accumulation start date).
-
3. Temporary Storage in the Laboratory:
-
Store all Belinostat waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Store incompatible waste types separately to prevent accidental mixing.
4. Requesting Waste Pickup:
-
Once a waste container is full, or if it has been in storage for the maximum allowable time per your institution's policy (typically 90-180 days), a waste pickup must be requested.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department.
-
Do not move hazardous waste containers outside of your laboratory. Trained EHS personnel will collect them.
5. Spill Management:
-
In the event of a Belinostat spill, immediately alert others in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with absorbent material from a chemotherapy spill kit.
-
Carefully clean the area, working from the outside of the spill inwards.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.
-
Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with the handling and disposal of the cytotoxic agent this compound, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
